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  • Product: 3-(2-Bromophenoxy)azetidine
  • CAS: 954223-05-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 3-(2-Bromophenoxy)azetidine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Azetidine Scaffold The azetidine motif is a cornerstone in modern medicinal chemistry, prized for its ability to impar...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Azetidine Scaffold

The azetidine motif is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties to drug candidates.[1] This saturated four-membered heterocycle can enhance metabolic stability, improve aqueous solubility, and provide a three-dimensional framework that can be strategically functionalized to optimize interactions with biological targets. Specifically, 3-substituted azetidines serve as versatile building blocks in the synthesis of a diverse array of bioactive molecules. This guide provides a comprehensive overview of a robust synthetic pathway to 3-(2-bromophenoxy)azetidine, a valuable intermediate for the development of novel therapeutics.

Retrosynthetic Analysis: A Strategic Approach

A logical retrosynthetic analysis of 3-(2-bromophenoxy)azetidine suggests a convergent approach. The key disconnection lies at the ether linkage, pointing to two primary synthetic strategies: the Mitsunobu reaction or the Williamson ether synthesis. Both methods necessitate a common precursor: a suitably protected 3-hydroxyazetidine. The synthesis, therefore, can be dissected into three principal stages:

  • N-Protection of 3-Hydroxyazetidine: Masking the secondary amine of the azetidine ring is crucial to prevent side reactions during the subsequent ether formation. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under various reaction conditions and its facile removal under acidic conditions.

  • Formation of the Aryl Ether Linkage: This critical step involves the coupling of N-Boc-3-hydroxyazetidine with 2-bromophenol. This guide will detail protocols for both the Mitsunobu reaction and the Williamson ether synthesis, allowing for flexibility based on available reagents and laboratory preferences.

  • N-Deprotection: The final step involves the removal of the Boc protecting group to yield the target compound, 3-(2-bromophenoxy)azetidine.

G cluster_0 Overall Synthesis Pathway cluster_1 Route A: Mitsunobu Reaction cluster_2 Route B: Williamson Ether Synthesis 3-Hydroxyazetidine 3-Hydroxyazetidine N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine 3-Hydroxyazetidine->N-Boc-3-hydroxyazetidine Boc2O, Et3N N-Boc-3-(2-bromophenoxy)azetidine N-Boc-3-(2-bromophenoxy)azetidine N-Boc-3-hydroxyazetidine->N-Boc-3-(2-bromophenoxy)azetidine 2-Bromophenol, Route A or B 3-(2-Bromophenoxy)azetidine 3-(2-Bromophenoxy)azetidine N-Boc-3-(2-bromophenoxy)azetidine->3-(2-Bromophenoxy)azetidine TFA or HCl PPh3, DIAD/DEAD PPh3, DIAD/DEAD NaH, THF NaH, THF

Sources

Exploratory

An In-Depth Technical Guide to the Chemical Properties of 3-(2-Bromophenoxy)azetidine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Azetidine Scaffold in Modern Medicinal Chemistry Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Scaffold in Modern Medicinal Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as valuable scaffolds in medicinal chemistry.[1][2] Their inherent ring strain, which is greater than that of pyrrolidines but less than that of the more reactive aziridines, imparts a unique conformational rigidity.[1] This structural feature can lead to improved binding affinity and selectivity for biological targets. Furthermore, the presence of the nitrogen atom provides a handle for modifying physicochemical properties such as solubility and basicity, which are critical for drug development.[1] The incorporation of an aryloxy substituent at the 3-position, as in the case of 3-(2-Bromophenoxy)azetidine, introduces a versatile platform for further functionalization, making it a compound of significant interest for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the chemical properties of 3-(2-Bromophenoxy)azetidine, including its synthesis, characterization, reactivity, and potential applications, based on established principles of azetidine chemistry.

Physicochemical Properties

While specific experimental data for 3-(2-Bromophenoxy)azetidine is not widely available in the public domain, its key physicochemical properties can be predicted based on its structure and data from analogous compounds.

PropertyValueSource/Method
Molecular Formula C9H10BrNO-
Molecular Weight 228.09 g/mol -
CAS Number 960492-73-3 (for HCl salt)Chemical Supplier Data
Appearance Expected to be a solid or oil at room temperature.Analogy to similar compounds
Solubility Likely soluble in organic solvents like dichloromethane, methanol, and DMSO. The hydrochloride salt is expected to have some aqueous solubility.General solubility of similar organic molecules
pKa (of azetidine nitrogen) Estimated to be around 8-9 for the conjugate acid.Analogy to other N-unsubstituted azetidines

Synthesis of 3-(2-Bromophenoxy)azetidine: A Proposed Synthetic Route

A plausible and efficient method for the synthesis of 3-(2-Bromophenoxy)azetidine is the Williamson ether synthesis, a well-established reaction for forming ethers from an alcohol and an alkyl halide or sulfonate.[3][4][5][6][7] In this proposed route, the key starting materials would be an N-protected 3-hydroxyazetidine and 2-bromophenol. The use of a protecting group on the azetidine nitrogen, such as the tert-butyloxycarbonyl (Boc) group, is crucial to prevent side reactions.[8][9]

DOT Script for Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Deprotection A N-Boc-3-hydroxyazetidine D N-Boc-3-(2-bromophenoxy)azetidine A->D B 2-Bromophenol B->D C Base (e.g., NaH) Solvent (e.g., THF) C->D E N-Boc-3-(2-bromophenoxy)azetidine G 3-(2-Bromophenoxy)azetidine E->G F Acid (e.g., TFA or HCl) Solvent (e.g., DCM) F->G

Caption: Proposed two-step synthesis of 3-(2-Bromophenoxy)azetidine.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of N-Boc-3-(2-bromophenoxy)azetidine

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add 2-bromophenol (1.1 eq.) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the sodium phenoxide.

  • Cool the reaction mixture back to 0 °C and add a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) in anhydrous THF dropwise.

  • The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction is carefully quenched with water at 0 °C.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford N-Boc-3-(2-bromophenoxy)azetidine.

Step 2: Deprotection to Yield 3-(2-Bromophenoxy)azetidine

  • Dissolve N-Boc-3-(2-bromophenoxy)azetidine (1.0 eq.) in dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 5-10 eq.) or a solution of hydrochloric acid in dioxane at room temperature.[8][10][11][12]

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Once the reaction is complete, the solvent and excess acid are removed under reduced pressure.

  • The residue is then dissolved in a minimal amount of DCM and neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with DCM.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give 3-(2-Bromophenoxy)azetidine. If the hydrochloride salt is desired, the final product can be precipitated from the acidic solution with a suitable non-polar solvent like diethyl ether.

Spectroscopic Characterization (Predicted)

The structural confirmation of 3-(2-Bromophenoxy)azetidine would rely on a combination of spectroscopic techniques. The expected spectral data are outlined below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to provide key information about the structure.[13][14][15][16]

Proton(s)Expected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic-H6.8 - 7.6Multiplet-
Azetidine-CH (at C3)~4.8 - 5.2Quintet-
Azetidine-CH₂ (at C2 and C4)~3.8 - 4.2Multiplet-
Azetidine-NHVariable (broad singlet)Broad Singlet-
¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each carbon environment.[17][18]

Carbon(s)Expected Chemical Shift (δ, ppm)
Aromatic C-Br~112 - 118
Aromatic C-O~155 - 160
Aromatic C-H~115 - 135
Azetidine C3~65 - 75
Azetidine C2, C4~50 - 60
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretch (azetidine)~3300 - 3400 (broad)
C-H stretch (aromatic)~3000 - 3100
C-H stretch (aliphatic)~2850 - 3000
C=C stretch (aromatic)~1450 - 1600
C-O stretch (aryl ether)~1200 - 1250
C-N stretch (azetidine)~1100 - 1150
C-Br stretch~500 - 600
Mass Spectrometry

Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern would likely involve cleavage of the azetidine ring and the phenoxy group.

Chemical Reactivity and Stability

The chemical reactivity of 3-(2-Bromophenoxy)azetidine is dictated by two main structural features: the strained azetidine ring and the bromo-substituted aromatic ring.

Reactivity of the Azetidine Ring

The azetidine ring, due to its inherent strain, is susceptible to ring-opening reactions, particularly under acidic conditions or in the presence of strong nucleophiles.[1][19][20] This reactivity can be both a challenge in terms of stability and an opportunity for further synthetic transformations.

DOT Script for Azetidine Ring Opening

Ring_Opening A 3-(2-Bromophenoxy)azetidine C Ring-opened carbocation intermediate A->C Protonation B H⁺ (Acid catalyst) B->C E Ring-opened product C->E Nucleophilic attack D Nu⁻ (Nucleophile) D->E

Caption: General mechanism for acid-catalyzed ring-opening of azetidine.

Reactivity of the Bromophenyl Group

The bromine atom on the phenyl ring serves as a versatile handle for various cross-coupling reactions, enabling the introduction of a wide range of substituents. This is a key feature that makes 3-(2-Bromophenoxy)azetidine a valuable building block in drug discovery.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst can form a new carbon-carbon bond, allowing for the introduction of alkyl, aryl, or heteroaryl groups.[21][22][23][24][25]

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines can be used to introduce nitrogen-containing functional groups.

  • Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes allows for the installation of alkynyl moieties.

Potential Applications in Drug Discovery

The 3-(2-Bromophenoxy)azetidine scaffold is a promising starting point for the development of novel therapeutic agents.[2][26][27] The azetidine ring can impart favorable pharmacokinetic properties, while the substituted phenoxy group allows for the exploration of structure-activity relationships (SAR) by modifying the substituents on the aromatic ring. The ability to perform cross-coupling reactions on the bromine atom further enhances the diversity of accessible analogues. This scaffold could be explored for its potential in various therapeutic areas, including oncology, neuroscience, and infectious diseases, where azetidine-containing compounds have shown promise.[28][29][30]

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 3-(2-Bromophenoxy)azetidine.[31][32][33][34][35]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Handling: Avoid inhalation, ingestion, and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

While specific toxicity data for 3-(2-Bromophenoxy)azetidine is not available, brominated phenols are known to have potential environmental and health concerns.[36][37][38][39][40] Therefore, appropriate waste disposal procedures should be followed in accordance with local regulations.

References

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
  • Alcaide, B., & Almendros, P. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2696-2708.
  • Anderson, K. W., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Medicinal Chemistry, 15(9), 2354-2360.
  • Cheekatla, S. R. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • Couty, F., & Evano, G. (2016). Diversely substituted N-aryl-2-cyanoazetidines can be prepared in high yields from β-amino alcohols in enantiomerically pure form through a three-step sequence involving copper-catalyzed N-arylation, N-cyanomethylation of the secondary aniline, and one-pot mesylation followed by ring closure induced by a base. The Journal of Organic Chemistry, 81(8), 2899-2910.
  • Dandia, A., et al. (2021). Advances of Phenoxazines: Synthesis, Reactivity and Their Medicinal Applications. Current Organic Chemistry, 25(15), 1756-1779.
  • Jacobsen, E. N., & Ready, J. M. (2003). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society, 125(37), 11232-11233.
  • Ji, K., et al. (2021). Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests.
  • Kündig, E. P., & O'Brien, P. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 154-157.
  • Mohammed, A. A. (2021). Design and Synthesis of Two Azete Derivatives Using some Chemical Strategies. Biointerface Research in Applied Chemistry, 11(5), 13135-13143.
  • Mohan, S., & Ghorai, P. (2011). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. Organic Letters, 13(10), 2658-2661.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Patel, K., et al. (2022). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. eScholarship.org.
  • PubChem. (n.d.). Azetidine. Retrieved from [Link]

  • Song, Y., et al. (2024). The marine organism toxicity and regulatory policy of brominated flame retardants: a review. Frontiers in Marine Science, 11.
  • The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. [Link]

  • The Organic Chemistry Tutor. (2025, March 16). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem [Video]. YouTube. [Link]

  • EFSA Panel on Contaminants in the Food Chain (CONTAM). (2024). Update of the risk assessment of brominated phenols and their derivatives in food. EFSA Journal, 22(1), e8503.
  • Beilstein-Institut. (2024, July 19). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 148-154.
  • Reddy, K. L., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Tetrahedron Letters, 61(25), 151978.
  • Chemistry Notes. (2022, October 6). Azetidines (4 member Heterocyclic compounds of Nitrogen)#mscchemistrynotes #heterocyclic #notes [Video]. YouTube. [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274.
  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]

  • Nicewicz, D. A., & MacMillan, D. W. C. (2015). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. ACS Central Science, 1(3), 124-134.
  • Ley, S. V., & Baxendale, I. R. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(4), 1836-1841.
  • Chemistry Steps. (n.d.). NMR Chemical Shifts of Common Functional Groups. Retrieved from [Link]

  • Wang, Y., et al. (2025). A review on environmental occurrence, toxic effects and transformation of man-made bromophenols. Environmental Pollution, 365, 125345.
  • ResearchGate. (n.d.). Suzuki coupling reaction between heteroaryl bromides with substituted/unsubstituted phenylboronic acids. Retrieved from [Link]

  • Wang, S., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs, 14(5), 85.
  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

  • Gryko, D. T., et al. (2022). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. eScholarship.org.
  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

  • Chemos GmbH&Co.KG. (2020, February 4). Safety Data Sheet: Azetidine. Retrieved from [Link]

  • Huang, C. H., & Chen, Y. C. (2014). Oxidation of Bromophenols and Formation of Brominated Polymeric Products of Concern during Water Treatment with Potassium Permanganate. Environmental Science & Technology, 48(24), 14596–14604.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Hoveyda, A. H., & Takeda, K. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 147(25), 9876-9881.

Sources

Foundational

A Predictive Spectroscopic and Mass-Theoretic Guide to 3-(2-Bromophenoxy)azetidine

Abstract: This technical guide provides a comprehensive, predictive analysis of the key spectroscopic and mass-theoretic data for the novel scaffold, 3-(2-Bromophenoxy)azetidine. In the absence of published empirical spe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive, predictive analysis of the key spectroscopic and mass-theoretic data for the novel scaffold, 3-(2-Bromophenoxy)azetidine. In the absence of published empirical spectra, this document leverages foundational spectroscopic principles and comparative data from analogous structures to forecast the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) characteristics of the title compound. Each prediction is substantiated with detailed mechanistic and structural reasoning to provide a robust analytical framework for researchers engaged in the synthesis, identification, and characterization of new azetidine-based chemical entities. Methodologies for data acquisition are detailed, ensuring that the predictive data serves as a practical benchmark for future empirical verification.

Introduction and Molecular Structure

Azetidine scaffolds are privileged structures in medicinal chemistry, valued for their ability to impart desirable pharmacokinetic properties and provide unique three-dimensional vectors for molecular exploration.[1] The compound 3-(2-Bromophenoxy)azetidine combines the strained azetidine ring with an ortho-substituted bromophenyl ether. This unique combination presents an interesting analytical challenge. Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation in drug discovery pipelines.

This guide will systematically predict the spectral output from four primary analytical techniques: Nuclear Magnetic Resonance (¹H and ¹³C), Infrared Spectroscopy, and Mass Spectrometry.

Molecular Structure and Atom Numbering:

Caption: Structure of 3-(2-Bromophenoxy)azetidine with atom numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. The predicted spectrum is based on known chemical shift ranges, substituent effects, and spin-spin coupling principles.

Experimental Protocol: ¹H NMR Acquisition

A standardized protocol for acquiring high-quality ¹H NMR data is essential for structural elucidation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing A Dissolve 5-10 mg of sample B Add to NMR tube (0.5-0.7 mL) A->B in CDCl₃ or DMSO-d₆ C Add TMS (internal standard) C->B D Insert sample into spectrometer E Lock & Shim D->E Tune probe F Acquire FID (16-64 scans) E->F G Fourier Transform F->G H Phase & Baseline Correction G->H I Integrate & Calibrate H->I Reference to TMS (0 ppm)

Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.

Predicted ¹H NMR Spectral Data

The predictions are based on a standard deuterated chloroform (CDCl₃) solvent. Chemical shifts can vary depending on the solvent used.[2]

Label (Fig. 1)Predicted δ (ppm)MultiplicityIntegrationRationale & Commentary
H3'7.55 - 7.65dd1HDeshielded by adjacent bromine. Exhibits ortho-coupling to H4' (~8 Hz) and meta-coupling to H5' (~2 Hz).
H5'7.25 - 7.35dt1HExperiences ortho-coupling to H4' and H6', and meta-coupling to H3'. Appears as a doublet of triplets.
H4'7.00 - 7.10dt1HShielded relative to H3' and H5'. Exhibits ortho-coupling to H3' and H5', and meta-coupling to H6'.
H6'6.85 - 6.95dd1HMost shielded aromatic proton due to the ortho-ether oxygen, an electron-donating group.[3] Exhibits ortho-coupling to H5' and meta-coupling to H4'.
4.90 - 5.10quintet1HDeshielded due to the adjacent electronegative oxygen. Coupled to the four β-protons, likely appearing as a quintet.
4.20 - 4.40m2HPart of the azetidine ring, adjacent to nitrogen. Deshielded. Complex multiplet due to geminal and vicinal coupling.
3.90 - 4.10m2HThe second set of β-protons. Diastereotopic with the first set, resulting in a distinct chemical shift and complex coupling.[4]
H-N1.80 - 2.50br s1HThe N-H proton of a secondary amine. The signal is often broad due to quadrupolar relaxation and exchange.[5] Its chemical shift is highly dependent on concentration and solvent.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies unique carbon environments within the molecule. The predicted chemical shifts are based on standard values for aromatic, ether, and aliphatic carbons, with adjustments for substituent effects.

Experimental Protocol: ¹³C NMR Acquisition

The protocol is similar to ¹H NMR, but requires a greater number of scans due to the low natural abundance of the ¹³C isotope. A proton-decoupled experiment is standard, resulting in singlet peaks for each unique carbon.

Predicted ¹³C NMR Spectral Data
Label (Fig. 1)Predicted δ (ppm)Rationale & Commentary
C2'154 - 156Aromatic carbon attached to oxygen (C-O) . Highly deshielded by the electronegative oxygen atom.
C4'128 - 130Aromatic CH carbon.
C6'122 - 124Aromatic CH carbon.
C1'114 - 116Ipso-carbon attached to Bromine (C-Br) . Shielded due to the "heavy atom effect" of bromine, which runs counter to what electronegativity alone would suggest.[6][7]
C5'113 - 115Aromatic CH carbon, ortho to the electron-donating oxygen, thus shielded.
C3'111 - 113Aromatic CH carbon, para to the electron-donating oxygen, thus shielded.
68 - 72Methine carbon (C-O) of the azetidine ring. Deshielded by the directly attached oxygen atom.[8]
50 - 54Methylene carbons (C-N) of the azetidine ring. Deshielded by the adjacent nitrogen atom. Both β-carbons are equivalent.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid, non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.

Experimental Protocol: IR Spectrum Acquisition

A common and straightforward method is Attenuated Total Reflectance (ATR), which requires a minimal amount of solid or liquid sample placed directly on the ATR crystal.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group Assignment
3300 - 3500Medium, sharpN-H StretchSecondary Amine (Azetidine N-H).[1]
3010 - 3100MediumC-H StretchAromatic C(sp²)-H.[5]
2850 - 2960MediumC-H StretchAliphatic C(sp³)-H (Azetidine ring).[5]
1500 - 1600Medium, sharpC=C StretchAromatic Ring. Two bands are expected.[1]
1230 - 1270StrongAryl-O StretchAsymmetric C-O-C stretch of the aryl ether.[9]
1020 - 1250MediumC-N StretchAliphatic Amine (Azetidine C-N).[10]
740 - 760StrongC-H BendOrtho-disubstituted aromatic ring out-of-plane bend.
550 - 650Medium-WeakC-Br StretchAryl Bromide.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. The following prediction is for Electron Ionization (EI), a common "hard" ionization technique that induces significant fragmentation.

Experimental Protocol: EI-MS Acquisition

A sample is introduced into a high vacuum, vaporized, and bombarded with a high-energy electron beam (typically 70 eV). This process creates a radical cation (the molecular ion) which then undergoes fragmentation. The resulting charged fragments are separated by their mass-to-charge ratio (m/z).

Predicted Key Fragments and Fragmentation Pathway

The molecular formula is C₉H₁₀BrNO. The exact mass will show two characteristic molecular ion peaks, [M]⁺ and [M+2]⁺, in an approximate 1:1 ratio due to the natural isotopic abundance of Bromine (⁷⁹Br and ⁸¹Br).

  • [M]⁺ (m/z 227/229): The molecular ion peak.

  • m/z 171/173: Loss of the azetidine ring moiety (C₃H₆N•, 56 Da) via cleavage of the Cα-O bond. This would result in a bromophenoxy radical cation.

  • m/z 143/145: Loss of CO from the bromophenoxy fragment.

  • m/z 57: The azetidin-3-yl cation, resulting from cleavage of the Cα-O bond with charge retention on the azetidine fragment.

  • m/z 56: The azetidine radical cation, formed via alpha-cleavage next to the nitrogen.[11][12]

Fragmentation_Pathway M [M]⁺˙ m/z 227/229 Frag1 [BrC₆H₄O]⁺ m/z 171/173 M->Frag1 C-O Cleavage Frag2 [C₃H₆N]⁺ m/z 57 M->Frag2 C-O Cleavage Frag3 [C₃H₆N]⁺˙ m/z 56 M->Frag3 Ring Cleavage F1 Loss of C₃H₅N (azetidine ring) F2 Loss of BrC₆H₄O• (bromophenoxy radical) F3 α-cleavage

Caption: Predicted major fragmentation pathways for 3-(2-Bromophenoxy)azetidine under EI-MS conditions.

Conclusion

This guide presents a theoretically grounded prediction of the ¹H NMR, ¹³C NMR, IR, and MS data for 3-(2-Bromophenoxy)azetidine. The predicted chemical shifts, absorption frequencies, and fragmentation patterns provide a comprehensive analytical blueprint for any researcher working with this molecule. These data serve as a reliable reference for confirming the identity and purity of synthesized material and will aid in the interpretation of empirical results once they become available. The provided protocols outline the standard methodologies required to generate high-fidelity experimental data for validation.

References

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from Specac.com. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from chemistry.msu.edu. [Link]

  • LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Table of IR Absorptions. Retrieved from orgchemboulder.com. [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from analyticalscience.wiley.com. [Link]

  • Chemistry Stack Exchange. (2017). 13C NMR of bromobenzene ipso carbon shielding. Retrieved from chemistry.stackexchange.com. [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. [Link]

  • Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]

  • Buckingham, A. D., Schaefer, T., & Schneider, W. G. (1960). Solvent effects in nuclear magnetic resonance spectra. The Journal of Chemical Physics, 32(4), 1227-1233. (Note: While the specific article is not in the search results, the concept of solvent effects on chemical shifts is a foundational principle discussed in result[2]).

Sources

Exploratory

The Azetidine Scaffold: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development

Introduction The azetidine ring, a four-membered saturated heterocycle containing a single nitrogen atom, has undergone a remarkable transformation in the landscape of chemical sciences. Initially regarded as a synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The azetidine ring, a four-membered saturated heterocycle containing a single nitrogen atom, has undergone a remarkable transformation in the landscape of chemical sciences. Initially regarded as a synthetic curiosity due to its inherent ring strain, it has now emerged as a privileged scaffold in modern medicinal chemistry. Its unique conformational constraints, ability to impart three-dimensionality, and favorable influence on pharmacokinetic properties have captured the attention of drug discovery programs worldwide. This in-depth guide provides a comprehensive overview of the discovery of substituted azetidines, the historical evolution of their synthesis, and their expanding role in the creation of novel therapeutics. We will delve into the causality behind experimental choices in their synthesis and explore how this unique heterocyclic system is leveraged to design safer and more effective drugs.

A Historical Perspective: From a Chemical Oddity to a Key Pharmacophore

The journey of azetidines began in the late 19th century with the first reported synthesis of the parent azetidine ring in 1888 by German chemists Siegmund Gabriel and J. Weiner.[1][2] Their pioneering work described the intramolecular cyclization of γ-bromopropylamine upon treatment with a base. However, for many decades, the strained four-membered ring was considered more of a synthetic challenge than a valuable building block for functional molecules.

A pivotal moment in the history of azetidines was the isolation and characterization of the naturally occurring L-azetidine-2-carboxylic acid from the lily of the valley (Convallaria majalis) in 1955.[1] This discovery was significant as it demonstrated that the azetidine motif was not merely a laboratory construct but also a component of natural products, hinting at its potential biological relevance. The latter half of the 20th century witnessed a steady increase in interest in azetidine chemistry, leading to the development of new synthetic methodologies. It was, however, in the late 20th and early 21st centuries that the true potential of substituted azetidines in drug discovery was fully realized. The incorporation of the azetidine moiety into drug candidates was found to confer significant advantages, including improved metabolic stability, enhanced aqueous solubility, and better receptor selectivity.[3][4]

Strategic Synthesis of Substituted Azetidines: A Chemist's Toolkit

The inherent ring strain of azetidines, approximately 25.4 kcal/mol, presents both a synthetic challenge and an opportunity for unique chemical transformations.[5] A diverse array of synthetic methods has been developed to construct and functionalize this valuable scaffold. This section will detail some of the most significant and widely used methodologies, providing mechanistic insights and detailed experimental protocols.

Intramolecular Cyclization: The Classical Approach

The most traditional and straightforward method for constructing the azetidine ring is through the intramolecular cyclization of a γ-aminohalide or a related substrate with a good leaving group. This was the method employed in the initial discovery of azetidine.[2]

Mechanism: The reaction proceeds via an intramolecular nucleophilic substitution (SN2) reaction. The lone pair of the amine nitrogen attacks the carbon atom bearing the leaving group, displacing it and forming the four-membered ring. The choice of base is crucial to deprotonate the amine, increasing its nucleophilicity.

reagents Base reactant γ-Haloamine product Azetidine reactant->product Intramolecular S N 2

Caption: Intramolecular Cyclization of a γ-Haloamine.

Experimental Protocol: Synthesis of 1-Benzhydrylazetidin-3-ol

This protocol is adapted from a procedure used in the synthesis of precursors for azelnidipine.[6]

  • Reaction Setup: To a solution of benzhydrylamine (5.4 kg) in methanol (9.6 L), add epichlorohydrin (3.33 kg) dropwise while maintaining the temperature below 30°C.

  • Reaction Execution: Stir the mixture at room temperature for 48 hours. After the initial reaction, heat the mixture to reflux (approximately 68°C) and maintain for 72 hours.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. The product, 1-benzhydrylazetidin-3-ol, can be isolated after removal of the solvent under reduced pressure and subsequent purification.

[2+2] Photocycloaddition: The Aza Paternò-Büchi Reaction

The Aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a powerful and efficient method for the synthesis of functionalized azetidines.[7] This reaction has seen significant advancements with the advent of visible-light photoredox catalysis, making it a more accessible and versatile tool.[1][8]

Mechanism: The reaction is initiated by the photochemical excitation of either the imine or the alkene, depending on the specific substrates and catalyst used. This excited species then undergoes a [2+2] cycloaddition with the ground-state partner to form the azetidine ring. Visible-light photocatalysis often involves a triplet energy transfer mechanism.

reactants Imine + Alkene excited_state Excited State (Imine* or Alkene*) reactants->excited_state hv (Visible Light + Photocatalyst) azetidine Azetidine excited_state->azetidine [2+2] Cycloaddition

Caption: The Aza Paternò-Büchi Reaction Workflow.

Experimental Protocol: Visible-Light-Mediated Intramolecular Aza Paternò-Büchi Reaction

This protocol is adapted from a procedure for the synthesis of bicyclic azetidines.[1][2]

  • Preparation of Reaction Mixture: In a reaction vial, dissolve the isoxazoline substrate (0.25 mmol) and the iridium-based photocatalyst (e.g., [Ir(dFppy)2(dtbbpy)]PF6, 1 mol%) in acetonitrile (0.1 M).

  • Degassing: Sparge the solution with an inert gas (e.g., argon or nitrogen) for 10 minutes to remove dissolved oxygen, which can quench the excited state of the photocatalyst.

  • Irradiation: Irradiate the reaction mixture with blue LED lamps (e.g., 427 nm) for 16-20 hours at room temperature.

  • Work-up and Purification: Upon completion of the reaction (monitored by TLC or LC-MS), concentrate the mixture under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired azetidine.

Palladium-Catalyzed Intramolecular C-H Amination

Palladium-catalyzed C-H activation and amination has emerged as a powerful strategy for the synthesis of nitrogen-containing heterocycles, including azetidines. This method often employs a directing group, such as picolinamide, to facilitate the regioselective C-H activation.

Mechanism: The reaction typically involves the formation of a palladacycle intermediate through C-H activation directed by the picolinamide group. Subsequent oxidation of the palladium(II) center to palladium(IV) is followed by reductive elimination to form the C-N bond of the azetidine ring, regenerating the palladium(II) catalyst.

start Substrate with Picolinamide DG palladacycle Palladacycle Intermediate start->palladacycle C-H Activation pd_complex Pd(II) Complex pd_iv Pd(IV) Intermediate palladacycle->pd_iv Oxidation product Azetidine Product pd_iv->product Reductive Elimination catalyst_regen Pd(II) Catalyst (Regenerated)

Caption: Catalytic Cycle of Pd-Catalyzed C-H Amination.

Experimental Protocol: A general procedure involves heating a mixture of the picolinamide-protected amine substrate, a palladium catalyst (e.g., Pd(OAc)2), an oxidant (e.g., I2), and a base (e.g., K2CO3) in a suitable solvent. The specific conditions, such as temperature and reaction time, will vary depending on the substrate.

Strain-Release Homologation of Azabicyclo[1.1.0]butanes

A more recent and innovative approach to substituted azetidines involves the strain-release functionalization of highly strained 1-azabicyclo[1.1.0]butanes (ABBs). This method allows for the modular and stereospecific synthesis of a wide variety of azetidines.[9]

Mechanism: The reaction is driven by the release of the high ring strain of the ABB. The process typically involves the generation of an azabicyclo[1.1.0]butyl lithium species, which then reacts with a boronic ester to form a boronate complex. Upon protonation, a 1,2-migration occurs with cleavage of the central C-N bond to yield the homologated azetidinyl boronic ester.[10]

abb Azabicyclo[1.1.0]butane abb_li Azabicyclo[1.1.0]butyl Lithium abb->abb_li Lithiation boronate Boronate Complex abb_li->boronate + Boronic Ester azetidine Substituted Azetidine boronate->azetidine Protonation & 1,2-Migration

Sources

Foundational

A Technical Guide to the Preliminary Investigation of 3-(2-Bromophenoxy)azetidine's Mechanism of Action

Abstract The azetidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its presence in a wide array of biologically active compounds.[1][2] Its unique conformational r...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The azetidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its presence in a wide array of biologically active compounds.[1][2] Its unique conformational rigidity and favorable physicochemical properties make it an attractive building block for novel therapeutics, particularly those targeting the central nervous system (CNS).[1][3] When combined with a phenoxy moiety, a common feature in many neuropharmacological agents, the resulting molecule, 3-(2-Bromophenoxy)azetidine, presents a compelling candidate for investigation. This guide outlines a comprehensive, hypothesis-driven strategy for conducting preliminary mechanism of action (MoA) studies on this novel chemical entity. Our approach is grounded in the "Three Pillars" of CNS drug discovery: demonstrating target exposure, confirming target engagement, and measuring downstream pharmacological activity.[4] Drawing from established methodologies for structurally related compounds, such as monoamine reuptake inhibitors, this whitepaper provides a logical, step-by-step framework for elucidating the primary biological targets and functional effects of 3-(2-Bromophenoxy)azetidine, thereby establishing a robust foundation for further preclinical development.[5][6]

Introduction: Deconstructing a Novel Scaffold

The discovery of a new chemical entity's mechanism of action is a process of systematic, evidence-based inquiry. For 3-(2-Bromophenoxy)azetidine, the structure itself provides the initial clues. The azetidine ring offers a rigid, three-dimensional framework, while the 2-bromophenoxy group dictates key electronic and steric interactions.[3] Structural analogs containing these core components have shown affinity for a range of CNS targets, most notably the monoamine transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[5][6] Therefore, a logical starting hypothesis is that 3-(2-Bromophenoxy)azetidine functions as a monoamine reuptake inhibitor.

This guide details a multi-stage investigative workflow designed to test this hypothesis and screen for alternative or off-target activities. The progression is designed to be resource-efficient, moving from broad, high-throughput screening to more focused, quantitative assays that validate initial findings and characterize the compound's functional profile.

Stage 1: Broad Target Profiling for Hypothesis Generation

Rationale and Causality

Before committing to resource-intensive, target-specific assays, it is imperative to perform a wide-ranging preliminary screen. This serves two purposes: 1) to efficiently test our primary hypothesis by including the key monoamine transporters, and 2) to uncover any unexpected interactions with other CNS-related targets, which could represent either a novel therapeutic MoA or a potential liability. A broad radioligand binding panel is the industry-standard method for this initial exploration due to its high throughput and comprehensive nature.

Experimental Protocol: Competitive Radioligand Binding Panel

This assay measures the ability of 3-(2-Bromophenoxy)azetidine to displace a specific, high-affinity radiolabeled ligand from a panel of over 100 known receptors, transporters, and ion channels.

Methodology:

  • Compound Preparation: Prepare a stock solution of 3-(2-Bromophenoxy)azetidine in a suitable solvent (e.g., DMSO) and create a working concentration (e.g., 10 µM) for the initial screen.

  • Assay Execution: In separate wells of a microplate, combine cell membranes or recombinant proteins expressing the target of interest, a fixed concentration of the corresponding radioligand, and the test compound.

  • Incubation: Allow the mixture to incubate at a controlled temperature to reach binding equilibrium.

  • Separation: Rapidly separate the bound radioligand from the unbound fraction via vacuum filtration through a glass fiber filter mat.

  • Quantification: Measure the radioactivity retained on the filter using a liquid scintillation counter.

  • Analysis: Calculate the percent inhibition of specific binding caused by the test compound relative to a vehicle control. A result of >50% inhibition is typically considered a "hit" and warrants further investigation.

Data Presentation: Hypothetical Screening Results

The following table summarizes potential outcomes from a broad binding screen, highlighting the compound's initial target profile.

TargetRadioligandCompound Conc.% Inhibition (Hypothetical)Implication
SERT [³H]Citalopram10 µM85%Primary Hit
NET [³H]Nisoxetine10 µM78%Primary Hit
DAT [³H]WIN 35,42810 µM62%Primary Hit
D₂ Receptor[³H]Spiperone10 µM15%No significant activity
5-HT₂ₐ Receptor[³H]Ketanserin10 µM55%Potential secondary target
hERG Channel[³H]Astemizole10 µM45%Potential liability (requires follow-up)
Visualization: Initial Screening Workflow

G cluster_0 Stage 1: Target Identification Compound 3-(2-Bromophenoxy)azetidine Screen Broad Radioligand Binding Panel (>100 Targets) Compound->Screen Data Analyze % Inhibition Data Screen->Data Hits Identify Primary 'Hits' (e.g., SERT, NET, DAT) Data->Hits Liabilities Identify Potential Liabilities (e.g., hERG, 5-HT2A) Data->Liabilities

Caption: Workflow for broad target screening and hit identification.

Stage 2: Target Validation and Affinity Determination

Rationale and Causality

The initial screen provides qualitative "hits." The next crucial step is to validate these interactions and quantify the compound's binding affinity for each primary target. This is achieved by generating full concentration-response curves to determine the half-maximal inhibitory concentration (IC₅₀), which is then used to calculate the inhibition constant (Kᵢ). The Kᵢ value is a true measure of binding affinity and is essential for comparing the compound's potency across different targets.

Experimental Protocol: Concentration-Response Radioligand Binding

This protocol confirms the initial hits (SERT, NET, DAT) and quantifies affinity.

Methodology:

  • Target Preparation: Utilize membranes from HEK293 cells stably expressing human SERT, NET, or DAT, respectively.[5][6]

  • Compound Dilution: Prepare a serial dilution of 3-(2-Bromophenoxy)azetidine, typically spanning 8-10 concentrations (e.g., from 1 nM to 100 µM).

  • Assay Setup: For each target, incubate the cell membranes with a fixed concentration of the appropriate radioligand (near its Kₑ value) and each concentration of the test compound. Include controls for total binding (vehicle only) and non-specific binding (excess known inhibitor).

  • Execution: Follow steps 3-5 from the protocol in Section 2.2.

  • Data Analysis:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₑ) Where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Data Presentation: Hypothetical Binding Affinities
Target TransporterRadioligandKᵢ (nM) (Hypothetical)
hSERT[³H]Citalopram15.2
hNET[³H]Nisoxetine28.5
hDAT[³H]WIN 35,42885.1

Interpretation: These hypothetical results suggest the compound is a potent ligand for all three monoamine transporters, with a preference for SERT > NET > DAT.

Stage 3: Functional Characterization

Rationale and Causality

Demonstrating binding is not sufficient; we must determine the functional consequence of that binding. For transporters, a compound can be an inhibitor (blocking neurotransmitter uptake) or a releaser (promoting neurotransmitter efflux). A neurotransmitter uptake assay directly measures the compound's ability to block the primary function of the transporter, thus confirming an inhibitory MoA.

Experimental Protocol: In Vitro Neurotransmitter Uptake Assay

Methodology:

  • Cell Culture: Plate HEK293 cells stably expressing hSERT, hNET, or hDAT in 96-well plates and grow to confluence.

  • Pre-incubation: Wash the cells and pre-incubate them with a serial dilution of 3-(2-Bromophenoxy)azetidine or a known reference inhibitor (e.g., Fluoxetine for SERT) for 15-20 minutes at 37°C.

  • Uptake Initiation: Add a fixed concentration of the respective radiolabeled neurotransmitter ([³H]Serotonin, [³H]Norepinephrine, or [³H]Dopamine) to initiate uptake.

  • Incubation: Allow uptake to proceed for a short, defined period (e.g., 10 minutes) within the linear range of the assay.

  • Uptake Termination: Terminate the reaction by rapidly aspirating the medium and washing the cells multiple times with ice-cold buffer.

  • Quantification: Lyse the cells and measure the amount of radiolabeled neurotransmitter taken up using a liquid scintillation counter.

  • Data Analysis: Plot the percent inhibition of uptake against the compound concentration and fit the data using non-linear regression to determine the functional IC₅₀ value.

Data Presentation: Comparison of Binding and Function
TargetBinding Kᵢ (nM)Functional IC₅₀ (nM)Kᵢ / IC₅₀ Ratio
hSERT15.225.8~1.7
hNET28.545.1~1.6
hDAT85.1130.5~1.5

Interpretation: A strong correlation between binding affinity (Kᵢ) and functional potency (IC₅₀) provides robust evidence that 3-(2-Bromophenoxy)azetidine's primary mechanism of action is the inhibition of monoamine reuptake.

Visualization: Proposed Mechanism of Action at the Synapse

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal Vesicle Vesicle (5-HT) Serotonin 5-HT Vesicle->Serotonin Release Transporter SERT Serotonin->Transporter Reuptake Receptor 5-HT Receptor Serotonin->Receptor Binding Signal Signal Propagation Receptor->Signal Compound 3-(2-Bromophenoxy)azetidine Compound->Transporter Blockade

Caption: Inhibition of serotonin (5-HT) reuptake at the synapse.

Conclusion and Strategic Next Steps

Based on this structured preliminary investigation, the hypothetical data suggest that 3-(2-Bromophenoxy)azetidine is a potent triple reuptake inhibitor with a selectivity profile of SERT > NET > DAT. The strong concordance between binding affinity and functional inhibition provides a high degree of confidence in this primary mechanism of action.

These preliminary studies are foundational. The successful validation of this MoA justifies progression to more complex, resource-intensive investigations, which should include:

  • In Vivo Target Engagement: Utilize techniques like in vivo microdialysis in rodent models to confirm that the compound increases synaptic concentrations of serotonin, norepinephrine, and dopamine in relevant brain regions.

  • Behavioral Pharmacology: Assess the compound's effects in validated animal models of CNS disorders, such as the forced swim test (depression) or novel object recognition (cognition), to establish a link between the molecular MoA and a potential therapeutic effect.

  • Secondary Target and Liability De-risking: Conduct follow-up studies on the "hits" from the initial screen. For the 5-HT₂ₐ receptor, determine the functional activity (agonist vs. antagonist). For hERG, a dedicated patch-clamp electrophysiology study is required to determine the IC₅₀ and assess the risk of cardiotoxicity.

  • Pharmacokinetic Profiling: Determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties, with a critical focus on its ability to penetrate the blood-brain barrier.

By following this logical and rigorous pathway, researchers can efficiently and confidently elucidate the mechanism of action of novel compounds like 3-(2-Bromophenoxy)azetidine, paving the way for informed and successful drug development campaigns.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.RSC Publishing.
  • Azetidines of pharmacological interest.PubMed.
  • New Era for Novel CNS Drug Development.PubMed Central.
  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity.Advanced Journal of Chemistry A.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.PubMed Central.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors.ACS Publications.
  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine.PubMed Central.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin.PubMed Central.
  • The future of CNS drug development: signs of real progress.Drug Discovery World.
  • Synthesis and biological evaluation of novel azetidine derivatives as dopamine antagonist.ResearchGate.
  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents.MDPI.
  • Essential CNS drug development – pre-clinical development.Cambridge University Press & Assessment.
  • Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity.ResearchGate.
  • Synthesis and Characterization of a Novel Azetidine Derivative.International Journal of Advanced Research in Science, Communication and Technology.
  • Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells.National Institutes of Health.
  • Advances in CNS drug development.Research Outreach.
  • Azetidine synthesis.Organic Chemistry Portal.
  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine.PubMed.
  • Novel Developments to Enable Treatment of CNS Diseases with Targeted Drug Delivery.MDPI.
  • Azetidines.Enamine.
  • Recent progress in synthesis of 3-functionalized azetidines.ResearchGate.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates.MDPI.
  • Monoamine reuptake inhibitors – Knowledge and References.Taylor & Francis Online.

Sources

Exploratory

Unmasking the Molecular Interlocutors of 3-(2-Bromophenoxy)azetidine: A Technical Guide to Target Identification and Validation

For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract The azetidine scaffold is a privileged motif in modern medicinal chemistry, prized for its ability to impart favorable physicochemi...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold is a privileged motif in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties to bioactive molecules.[1][2] The novel compound, 3-(2-Bromophenoxy)azetidine, combines this desirable heterocyclic core with a bromophenoxy substituent, a feature known to participate in specific molecular interactions, including halogen bonding. This guide provides a comprehensive, technically-grounded framework for the systematic identification and validation of the potential biological targets of 3-(2-Bromophenoxy)azetidine. We will eschew a rigid, templated approach, instead presenting a logical, causality-driven narrative that guides the researcher from broad, initial hypotheses to concrete, validated molecular targets. This document is intended to serve as a practical whitepaper for drug discovery professionals, offering not just protocols, but the strategic rationale behind them.

Introduction: Deconstructing 3-(2-Bromophenoxy)azetidine for Target Prioritization

The structure of 3-(2-Bromophenoxy)azetidine offers several clues to its potential biological interactions. The azetidine ring provides a rigid, three-dimensional scaffold that can orient the phenoxy group for optimal target engagement.[3] The phenoxy moiety itself is a common feature in ligands for a variety of protein classes, often engaging in hydrophobic and aromatic interactions within binding pockets.[1] Furthermore, the presence of a bromine atom on the phenyl ring introduces the potential for halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein recognition.

Based on these structural features, we can hypothesize several broad classes of potential biological targets:

  • G-Protein Coupled Receptors (GPCRs): As the largest family of transmembrane receptors, GPCRs are frequent targets for small molecule therapeutics.[4] The diverse topographies of GPCR binding pockets can readily accommodate phenoxy-containing ligands.[1]

  • Ion Channels: These membrane proteins are crucial for cellular communication and are modulated by a wide array of small molecules. The interplay of hydrophobic and potential halogen bonding interactions could enable 3-(2-Bromophenoxy)azetidine to modulate ion channel activity.

  • Enzymes: The specific geometry and electronic properties of our compound could allow it to fit into the active or allosteric sites of various enzymes, such as kinases, proteases, or metabolic enzymes. Bromophenol derivatives have shown inhibitory activity against enzymes like protein tyrosine phosphatase 1B and carbonic anhydrases.[5][6]

  • Nuclear Receptors and Transcription Factors: Ligands for these intracellular proteins often possess aromatic moieties that are critical for binding and modulating their activity.

This guide will now detail a multi-pronged approach to systematically investigate these and other potential target classes.

A Multi-Faceted Strategy for Target Deconvolution

The identification of a small molecule's biological target(s) is a critical step in drug discovery, transforming a compound with an interesting phenotype into a tool for understanding biology and a potential therapeutic. We advocate for a parallel, multi-modal approach that combines computational, biochemical, and cell-based methods to build a robust and cross-validated understanding of the compound's mechanism of action.

Target_Deconvolution_Strategy cluster_in_silico In Silico Prediction cluster_experimental Experimental Approaches cluster_label_free Label-Free Methods cluster_affinity_based Affinity-Based Methods cluster_validation Target Validation in_silico In Silico Target Prediction (e.g., SwissTargetPrediction) darts DARTS (Drug Affinity Responsive Target Stability) in_silico->darts Hypothesis Generation ap_ms Affinity Purification- Mass Spectrometry (AP-MS) in_silico->ap_ms Hypothesis Generation biochemical Biochemical Assays (e.g., SPR, ITC, Enzyme Kinetics) darts->biochemical Candidate Targets ap_ms->biochemical Candidate Targets cell_based Cell-Based Assays (e.g., BRET, Reporter Assays) biochemical->cell_based Validated Binding & Activity cell_based->in_silico Feedback & Model Refinement

Figure 1: A multi-pronged strategy for target deconvolution, integrating in silico, label-free, and affinity-based methods for hypothesis generation, followed by rigorous biochemical and cell-based validation.

In Silico Target Prediction: A First Look into the Potential Interactome

Before embarking on extensive laboratory work, in silico methods can provide valuable, experimentally testable hypotheses about the potential targets of 3-(2-Bromophenoxy)azetidine.[7] These computational approaches leverage vast databases of known ligand-target interactions to predict the most likely protein partners for a novel small molecule.

Recommended Tool:

  • SwissTargetPrediction: This is a freely accessible web server that predicts the most probable protein targets of a small molecule based on the principle of chemical similarity.[8]

Protocol for In Silico Target Prediction using SwissTargetPrediction:

  • Input the structure of 3-(2-Bromophenoxy)azetidine: This can be done by providing the SMILES string or by drawing the molecule using the web interface.

  • Select the appropriate organism: For most drug discovery applications, this will be Homo sapiens.

  • Initiate the prediction: The server will compare the input molecule to a library of known bioactive compounds and identify proteins that are targeted by structurally similar molecules.

  • Analyze the results: The output will be a ranked list of potential targets, often grouped by protein class (e.g., GPCRs, kinases, proteases). Pay close attention to targets that appear with high probability and are consistent with the initial hypotheses based on the compound's structure.

Rationale: This initial computational screen is a cost-effective and rapid way to prioritize experimental efforts. It helps to narrow the vast search space of the entire proteome to a more manageable set of high-probability candidates.

Experimental Target Identification: Unbiased Approaches to Uncover Binding Partners

While in silico methods are powerful for hypothesis generation, experimental validation is essential. We recommend pursuing two complementary, unbiased approaches in parallel: a label-free method and an affinity-based method.

Drug Affinity Responsive Target Stability (DARTS): A Label-Free Approach

The DARTS method is predicated on the principle that the binding of a small molecule to its protein target can stabilize the protein's structure, rendering it less susceptible to proteolysis. This allows for the identification of direct binding partners without the need to chemically modify the compound of interest, which can sometimes alter its biological activity.

Step-by-Step Protocol for DARTS:

  • Cell Lysate Preparation: Prepare a total protein lysate from a relevant cell line or tissue.

  • Compound Incubation: Treat aliquots of the lysate with either 3-(2-Bromophenoxy)azetidine or a vehicle control (e.g., DMSO).

  • Limited Proteolysis: Add a protease (e.g., thermolysin or pronase) to each lysate aliquot and incubate for a defined period. The concentration of the protease and the incubation time should be optimized to achieve partial digestion of the total protein pool.

  • Quench Proteolysis: Stop the digestion by adding a protease inhibitor or by heat inactivation.

  • Protein Separation: Separate the remaining proteins by SDS-PAGE.

  • Visualization and Identification: Visualize the protein bands by Coomassie or silver staining. Look for protein bands that are present or more intense in the compound-treated sample compared to the vehicle control. Excise these bands from the gel.

  • Mass Spectrometry: Identify the proteins in the excised bands by mass spectrometry (e.g., LC-MS/MS).

Rationale: DARTS is a powerful method for identifying direct binding partners in a complex proteome without the need for compound derivatization. This avoids the risk of altering the compound's binding properties with the addition of a chemical tag.

Affinity Purification-Mass Spectrometry (AP-MS): A Classic and Robust Method

AP-MS is a cornerstone technique for identifying protein-protein and protein-small molecule interactions.[9] This method involves immobilizing a derivatized version of the small molecule on a solid support and using it as "bait" to capture its binding partners from a cell lysate.

Step-by-Step Protocol for AP-MS:

  • Synthesis of an Affinity Probe: Synthesize a derivative of 3-(2-Bromophenoxy)azetidine that incorporates a linker and an affinity tag (e.g., biotin or a clickable alkyne group). It is crucial to design the linker attachment point to minimize interference with the compound's binding to its target.

  • Immobilization of the Affinity Probe: Covalently attach the affinity probe to a solid support, such as streptavidin-coated magnetic beads (for a biotinylated probe) or azide-functionalized beads (for an alkyne-containing probe via click chemistry).[10]

  • Cell Lysate Incubation: Incubate the immobilized probe with a total protein lysate.

  • Washing: Perform a series of stringent washes to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the solid support. This can be achieved by competing with an excess of the free compound, changing the buffer conditions (e.g., pH or salt concentration), or by using a cleavable linker.

  • Protein Identification: Identify the eluted proteins by mass spectrometry.

Rationale: AP-MS is a highly sensitive method that can identify both high- and low-affinity interactors. The use of a competition elution with the free, unmodified compound can significantly increase confidence in the identified targets.

Target Validation: From Binding to Biological Function

Once a list of candidate targets has been generated from the initial screens, the next critical phase is to validate these interactions and determine their functional consequences. This involves a tiered approach, starting with direct binding assays and progressing to cell-based functional assays.

Direct Binding Assays: Quantifying the Interaction

Direct binding assays are essential for confirming a physical interaction between 3-(2-Bromophenoxy)azetidine and a purified candidate protein. They also provide quantitative data on the binding affinity (Kd), kinetics (kon and koff), and thermodynamics of the interaction.

Technique Principle Information Provided Considerations
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip when a ligand in solution binds to an immobilized protein.Binding affinity (Kd), association and dissociation rates (kon, koff).Requires immobilization of the protein, which may affect its conformation.
Isothermal Titration Calorimetry (ITC) Measures the heat change that occurs upon binding of a ligand to a protein in solution.Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.Requires relatively large amounts of purified protein and ligand.
Radioligand Binding Assay Measures the binding of a radiolabeled ligand to a receptor. Competition assays with the unlabeled compound can determine its binding affinity.[11]Binding affinity (Ki) for the unlabeled compound.Requires a suitable radioligand for the target and handling of radioactive materials.[12]
Fluorescence Polarization (FP) Measures the change in the polarization of fluorescent light emitted from a labeled ligand upon binding to a larger protein.[13]Binding affinity (Kd).Requires a fluorescently labeled version of the ligand or a known fluorescent ligand for competition.[14]
Biochemical Functional Assays: Assessing the Impact on Protein Activity

If the candidate target is an enzyme, it is crucial to determine whether 3-(2-Bromophenoxy)azetidine modulates its activity.

Step-by-Step Protocol for a Generic Enzyme Inhibition Assay:

  • Reagents and Setup: Prepare a reaction mixture containing the purified enzyme, its substrate, and any necessary cofactors in an appropriate buffer.

  • Compound Addition: Add varying concentrations of 3-(2-Bromophenoxy)azetidine to the reaction mixture. Include a vehicle control (DMSO) and a known inhibitor as a positive control.

  • Initiate the Reaction: Start the enzymatic reaction, often by adding the substrate.

  • Monitor Product Formation: Measure the rate of product formation over time using a suitable detection method (e.g., absorbance, fluorescence, or luminescence).

  • Data Analysis: Plot the reaction rate as a function of the compound concentration and fit the data to determine the IC50 value (the concentration of the compound that inhibits the enzyme's activity by 50%).

Rationale: This assay directly links the binding of the compound to a functional consequence, providing strong evidence that the candidate protein is a biologically relevant target.

Cell-Based Assays: Probing the Target in a Physiological Context

Ultimately, it is essential to validate the interaction and its functional consequences in a cellular environment. The choice of assay will depend on the nature of the validated target.

For GPCR Targets:

  • Bioluminescence Resonance Energy Transfer (BRET) Assays: BRET can be used to monitor the interaction of a GPCR with downstream signaling partners, such as β-arrestin, in response to ligand binding.[15][16] A change in the BRET signal upon treatment with 3-(2-Bromophenoxy)azetidine would indicate that the compound is modulating GPCR activity.

  • Second Messenger Assays: Measure the levels of downstream second messengers, such as cAMP or intracellular calcium, that are modulated by the GPCR of interest.

For Ion Channel Targets:

  • Patch-Clamp Electrophysiology: This gold-standard technique directly measures the flow of ions through a channel in response to the application of the compound.

  • Fluorescent Ion Indicators: Use dyes that change their fluorescence intensity in response to changes in the intracellular concentration of specific ions (e.g., calcium or potassium) to monitor channel activity in a higher-throughput format.

For Intracellular Targets:

  • Cellular Thermal Shift Assay (CETSA): This assay measures the change in the thermal stability of a protein in intact cells upon ligand binding. An increase in the melting temperature of a target protein in the presence of 3-(2-Bromophenoxy)azetidine provides strong evidence of target engagement in a physiological context.

  • Reporter Gene Assays: If the target is a transcription factor, a reporter gene assay can be used to measure changes in the transcription of its downstream target genes.

Signaling_Pathway_Example compound 3-(2-Bromophenoxy)azetidine gpcr Hypothetical GPCR Target compound->gpcr Binding & Modulation g_protein G-Protein gpcr->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production downstream Downstream Cellular Response second_messenger->downstream

Figure 2: A representative signaling pathway for a hypothetical GPCR target of 3-(2-Bromophenoxy)azetidine, illustrating the points at which functional assays can be employed to validate target engagement and downstream effects.

Conclusion: Synthesizing the Evidence for Confident Target Nomination

The identification of the biological targets of a novel small molecule is a journey of iterative hypothesis generation and rigorous experimental validation. By employing a multi-pronged strategy that combines the predictive power of in silico methods with the unbiased nature of experimental target discovery techniques and the physiological relevance of cell-based assays, researchers can build a compelling case for the mechanism of action of 3-(2-Bromophenoxy)azetidine. The ultimate goal is to move beyond simple binding data to a comprehensive understanding of how this compound engages its molecular targets to elicit a cellular response. This knowledge is fundamental to advancing a promising molecule through the drug discovery and development pipeline.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Saeed, A., et al. (2020). Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl). Juniper Online Journal of Case Studies, 1-10.
  • Stoddart, L. A., et al. (2015). Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors. Current Protocols in Pharmacology, 70(1), 2.8.1-2.8.19.
  • Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-8192.
  • Gingras, A. C., et al. (2019). Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster. STAR Protocols, 1(1), 100010.
  • Shi, D., et al. (2012). Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties. Bioorganic & Medicinal Chemistry Letters, 22(8), 2827-2832.
  • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888, 273-309.
  • Warrier, T., et al. (2018). Molecular basis for high affinity agonist binding in GPCRs. eLife, 7, e36734.
  • Moerke, N. J. (2009). Analysis of protein-ligand interactions by fluorescence polarization. Current Protocols in Chemical Biology, 1(1), 1-15.
  • Wikipedia. (n.d.). Filter binding assay. Retrieved from [Link]

  • Singh, A. K., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(10), 5971-6047.
  • Hulme, E. C., & Trevethick, M. A. (2010). Radioligand binding methods for membrane preparations and intact cells. British Journal of Pharmacology, 161(7), 1453-1484.
  • Shi, D., et al. (2012). Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties. Bioorganic & Medicinal Chemistry Letters, 22(8), 2827-2832.
  • Hauser, A. S., et al. (2017). How ligands illuminate GPCR molecular pharmacology.
  • Pan, P., et al. (2023). Targeting bromodomain-containing proteins: research advances of drug discovery. Molecular Biomedicine, 4(1), 13.
  • Eidne, K. A., & Hutter, B. (n.d.). Basic Considerations for Bioluminescence Resonance Energy Transfer (BRET) Assays for G-protein coupled receptor protein interactions. Berthold Technologies.
  • BMG Labtech. (n.d.). Protein-ligand binding measurements using fluorescence polarization. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 87(23), 15587-15600.
  • Daina, A., et al. (2019). In Silico Target Prediction for Small Molecules: Methods and Protocols. Methods in Molecular Biology, 1939, 247-272.
  • Jain, C., & Belasco, J. G. (2012). Filter-binding assay for analysis of RNA-protein interactions. Methods in Molecular Biology, 905, 127-141.
  • Berggård, T., et al. (2007). Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). Proteomics, 7(S1), 28-37.
  • Cilibrizzi, A., et al. (2018). Discovery of GPCR ligands for probing signal transduction pathways. Frontiers in Pharmacology, 9, 83.
  • Patel, R. B., et al. (2014). Rapid and efficient synthesis of newer heterocyclic 2-azetidinone and 5-benzylidine-4-oxo-thiazolidine compounds and their pharmacological studies. Journal of Saudi Chemical Society, 18(5), 556-564.
  • Creative Biolabs. (n.d.). In Silico Target Prediction. Retrieved from [Link]

  • Al-Ostath, A. H., et al. (2020). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. Molecules, 25(21), 5035.
  • Read Lab. (n.d.). Protocols | Filter Binding Assay. Retrieved from [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

  • Grewal, J., et al. (2022).
  • Stoddart, L. A., et al. (2023). Bioluminescence Resonance Energy Transfer (BRET) Technologies to Study GPCRs. Methods in Molecular Biology, 2573, 273-294.
  • Sykes, D. A., & Charlton, S. J. (2014). Binding kinetics of ligands acting at GPCRs. British Journal of Pharmacology, 171(5), 1159-1171.
  • Fiveable. (n.d.). Affinity purification-mass spectrometry (AP-MS) | Proteomics Class Notes. Retrieved from [Link]

  • OpenWetWare. (n.d.). Filter-binding assay. Retrieved from [Link]

  • Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32-W38.
  • Wróblewska-Łuczka, P., et al. (2021). Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections. Molecules, 26(16), 4945.
  • Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]

  • Papakyriakou, A., et al. (2023). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega, 8(4), 4125-4137.
  • Taslimi, P., et al. (2017). The first synthesis of 4-phenylbutenone derivative bromophenols including natural products and their inhibition profiles for carbonic anhydrase, acetylcholinesterase and butyrylcholinesterase enzymes. Bioorganic Chemistry, 72, 279-287.
  • Sanchez-Soto, M., et al. (2018). Bioluminescence Resonance Energy Transfer assay to characterize Gi-like G protein subtype- dependent functional selectivity. bio-protocol, 8(16), e2981.
  • Stoddart, L. A., et al. (2023). Bioluminescence Resonance Energy Transfer (BRET) Technologies to Study GPCRs. Methods in Molecular Biology, 2573, 273-294.
  • Conn, P. M. (Ed.). (2010). Radioligand binding methods: practical guide and tips. Humana Press.
  • Singh, A. K., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(10), 5971-6047.
  • Warrier, T., et al. (2018). Molecular basis for high affinity agonist binding in GPCRs. eLife, 7, e36734.
  • YouTube. (2022, June 5). AP-MS Technique | Affinity Purification Mass Spectrometry. Retrieved from [Link]

  • Marrero, P. F., et al. (2023). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. International Journal of Molecular Sciences, 24(13), 10839.
  • Lukens, A. K., et al. (2014). Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. Journal of Visualized Experiments, (89), 51711.

Sources

Foundational

An In-Depth Technical Guide to 3-(2-Bromophenoxy)azetidine: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 3-(2-Bromophenoxy)azetidine, a heterocyclic compound of interest to researchers and professionals in drug discovery and medicinal chemistry. The document details...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-(2-Bromophenoxy)azetidine, a heterocyclic compound of interest to researchers and professionals in drug discovery and medicinal chemistry. The document details its chemical properties, outlines robust synthetic protocols, and explores its potential applications, grounded in the established significance of the azetidine and bromophenoxy structural motifs in bioactive molecules.

Core Molecular Attributes

3-(2-Bromophenoxy)azetidine is a small molecule featuring a strained four-membered azetidine ring linked via an ether bond to a 2-bromophenyl group. The presence of these two key structural features imparts a unique combination of physicochemical properties relevant to its potential as a scaffold or intermediate in the development of novel therapeutics.

Physicochemical Properties

The molecular formula and weight of 3-(2-Bromophenoxy)azetidine and its commonly used hydrochloride salt are fundamental parameters for any experimental work. The free base has a molecular formula of C₉H₁₀BrNO and a molecular weight of approximately 228.09 g/mol .[1] The hydrochloride salt, frequently used for its improved stability and handling characteristics, has the molecular formula C₉H₁₁BrClNO and a molecular weight of 264.55 g/mol .[2]

Property3-(2-Bromophenoxy)azetidine (Free Base)3-(2-Bromophenoxy)azetidine HCl
CAS Number 954223-05-3[1]960492-73-3[2]
Molecular Formula C₉H₁₀BrNOC₉H₁₁BrClNO[2]
Molecular Weight 228.09 g/mol [1]264.55 g/mol [2]
Predicted Boiling Point 293.5±30.0 °C[1]Not applicable
Predicted Density 1.493±0.06 g/cm³[1]Not available
Predicted pKa 9.21±0.40[1]Not applicable

Strategic Synthesis of 3-(2-Bromophenoxy)azetidine

The synthesis of 3-(2-Bromophenoxy)azetidine can be approached through established methodologies for forming ether linkages and constructing the azetidine ring. A common and reliable strategy involves the Williamson ether synthesis or the Mitsunobu reaction, starting from a suitably protected 3-hydroxyazetidine.

N-Boc Protection: A Critical First Step

The nitrogen atom of the azetidine ring is a reactive nucleophile. To prevent unwanted side reactions during the ether synthesis, it is crucial to protect this nitrogen. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under the basic or neutral conditions of the subsequent steps and its straightforward removal under acidic conditions. The starting material for this synthesis is therefore N-Boc-3-hydroxyazetidine.

N-Boc_Protection 3-Hydroxyazetidine 3-Hydroxyazetidine N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine 3-Hydroxyazetidine->N-Boc-3-hydroxyazetidine (Boc)2O, Base Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotection N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine N-Boc-3-azetidinoxide N-Boc-3-azetidinoxide N-Boc-3-hydroxyazetidine->N-Boc-3-azetidinoxide Strong Base (e.g., NaH) N-Boc-3-(2-Bromophenoxy)azetidine N-Boc-3-(2-Bromophenoxy)azetidine N-Boc-3-azetidinoxide->N-Boc-3-(2-Bromophenoxy)azetidine 2-Bromophenol derivative 3-(2-Bromophenoxy)azetidine 3-(2-Bromophenoxy)azetidine N-Boc-3-(2-Bromophenoxy)azetidine->3-(2-Bromophenoxy)azetidine Acid (e.g., HCl)

Caption: Williamson ether synthesis workflow.

  • Protection: To a solution of 3-hydroxyazetidine hydrochloride in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine) followed by di-tert-butyl dicarbonate ((Boc)₂O). Stir the reaction at room temperature until completion, as monitored by thin-layer chromatography (TLC).

  • Alkoxide Formation: To a solution of N-Boc-3-hydroxyazetidine in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dimethylformamide), add a strong base such as sodium hydride (NaH) portion-wise at 0 °C. Allow the reaction to stir at this temperature for a short period to ensure complete formation of the alkoxide.

  • Ether Formation: To the freshly prepared alkoxide solution, add a solution of 2-bromofluorobenzene in the same anhydrous solvent. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: Quench the reaction carefully with water. Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Deprotection: Dissolve the purified N-Boc-3-(2-Bromophenoxy)azetidine in a suitable solvent (e.g., dioxane or methanol) and treat with a strong acid, such as hydrochloric acid, to remove the Boc protecting group. Concentrate the reaction mixture to yield 3-(2-Bromophenoxy)azetidine hydrochloride.

Synthesis Route 2: Mitsunobu Reaction

The Mitsunobu reaction offers a milder alternative for the formation of the ether linkage, proceeding with inversion of stereochemistry at the alcohol carbon. [3][4][5][6]This reaction involves the activation of the hydroxyl group of N-Boc-3-hydroxyazetidine with a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD), followed by nucleophilic attack by 2-bromophenol.

Mitsunobu_Reaction cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Ether Formation cluster_2 Step 3: Deprotection N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine 2-Bromophenol 2-Bromophenol PPh3 PPh3 DEAD/DIAD DEAD/DIAD Reaction Mixture Reaction Mixture N-Boc-3-(2-Bromophenoxy)azetidine N-Boc-3-(2-Bromophenoxy)azetidine Reaction Mixture->N-Boc-3-(2-Bromophenoxy)azetidine 3-(2-Bromophenoxy)azetidine 3-(2-Bromophenoxy)azetidine N-Boc-3-(2-Bromophenoxy)azetidine->3-(2-Bromophenoxy)azetidine Acid (e.g., HCl)

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: N-Functionalization of 3-(2-Bromophenoxy)azetidine

Introduction: The Azetidine Scaffold in Modern Drug Discovery The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its inherent ring strain, a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its inherent ring strain, approximately 25.4 kcal/mol, endows it with unique reactivity and conformational properties, positioning it as a valuable building block in the design of novel therapeutics.[1] Unlike its more strained counterpart, aziridine, the azetidine ring offers greater stability, facilitating its incorporation and manipulation in complex molecular architectures. The N-functionalization of the azetidine core is a critical strategy for modulating the physicochemical and pharmacological properties of drug candidates, enabling the exploration of vast chemical space and the optimization of structure-activity relationships (SAR). This document provides detailed protocols for the N-arylation, N-acylation, and N-alkylation of 3-(2-bromophenoxy)azetidine, a versatile intermediate for the synthesis of diverse compound libraries.

Core Concepts: Strategies for N-Functionalization

The secondary amine of 3-(2-bromophenoxy)azetidine serves as a versatile handle for a variety of chemical transformations. The choice of functionalization strategy is dictated by the desired substituent and the overall synthetic scheme. This guide will focus on three robust and widely applicable methods:

  • N-Arylation via Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between the azetidine nitrogen and an aryl halide.[2]

  • N-Acylation: The reaction of the azetidine with an acylating agent, such as an acyl chloride or anhydride, to introduce an amide functionality.

  • N-Alkylation via Reductive Amination: A two-step, one-pot process involving the formation of an iminium ion intermediate from the azetidine and an aldehyde or ketone, followed by in-situ reduction to the corresponding tertiary amine.[3]

Experimental Protocols

N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C(sp²)-N bonds with high efficiency and functional group tolerance.[2] In the context of 3-(2-bromophenoxy)azetidine, careful selection of the catalyst, ligand, and base is crucial to ensure selective N-arylation without competing reactions involving the aryl bromide of the phenoxy moiety.

Rationale for Reagent Selection:

  • Palladium Catalyst: A palladium(0) source, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), is commonly used as the precatalyst.

  • Phosphine Ligand: Sterically hindered and electron-rich phosphine ligands, such as Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene), are often employed to promote the reductive elimination step and prevent catalyst decomposition.

  • Base: A non-nucleophilic base, such as cesium carbonate (Cs₂CO₃), is typically used to deprotonate the azetidine nitrogen without promoting side reactions.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are preferred to maintain a water-free environment, which is critical for the stability of the catalytic species.

Detailed Protocol:

  • To an oven-dried Schlenk tube, add 3-(2-bromophenoxy)azetidine (1.0 equiv), the desired aryl halide (1.1 equiv), Pd₂(dba)₃ (0.02 equiv), and Xantphos (0.04 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene (or dioxane) to the tube via syringe.

  • Add cesium carbonate (1.5 equiv) to the reaction mixture.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Wash the Celite® pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Troubleshooting:

  • Low Conversion: Increase the catalyst and ligand loading, or try a different ligand (e.g., RuPhos, BrettPhos). Ensure the reaction is performed under strictly anhydrous and inert conditions.

  • Side Product Formation: If debromination of the 2-bromophenoxy group is observed, consider using a milder base or a lower reaction temperature. Alternatively, a copper-catalyzed N-arylation (Ullmann condensation) could be explored as an orthogonal approach.

Table 1: Representative Conditions for Buchwald-Hartwig N-Arylation

ReagentRoleTypical Amount (equiv)
3-(2-Bromophenoxy)azetidineStarting Material1.0
Aryl HalideCoupling Partner1.1 - 1.5
Pd₂(dba)₃Precatalyst0.01 - 0.05
XantphosLigand0.02 - 0.10
Cs₂CO₃Base1.5 - 2.0
TolueneSolvent-

Workflow Diagram for Buchwald-Hartwig Amination:

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine 3-(2-bromophenoxy)azetidine, aryl halide, Pd₂(dba)₃, and Xantphos in a Schlenk tube B Evacuate and backfill with inert gas A->B C Add anhydrous solvent and base B->C D Heat to 100-110 °C and stir for 12-24h C->D E Monitor by TLC or LC-MS D->E F Cool to RT and dilute with ethyl acetate E->F Upon completion G Filter through Celite® F->G H Concentrate the filtrate G->H I Purify by flash column chromatography H->I

Caption: Workflow for the Buchwald-Hartwig N-arylation of 3-(2-bromophenoxy)azetidine.

N-Acylation

N-acylation is a straightforward and high-yielding method for the synthesis of amides from amines. The reaction of 3-(2-bromophenoxy)azetidine with an acylating agent in the presence of a base provides the corresponding N-acylazetidine.

Rationale for Reagent Selection:

  • Acylating Agent: Acyl chlorides and anhydrides are common acylating agents due to their high reactivity.

  • Base: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is used to neutralize the hydrogen halide byproduct.

  • Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are suitable for this reaction.

Detailed Protocol:

  • Dissolve 3-(2-bromophenoxy)azetidine (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Add triethylamine (1.2 equiv) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 equiv) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting:

  • Diacylation: This is generally not a concern for secondary amines.

  • Incomplete Reaction: If the acylating agent is less reactive (e.g., an anhydride), the reaction may require heating or the use of a catalyst such as 4-dimethylaminopyridine (DMAP).

Table 2: Representative Conditions for N-Acylation

ReagentRoleTypical Amount (equiv)
3-(2-Bromophenoxy)azetidineStarting Material1.0
Acyl ChlorideAcylating Agent1.1
TriethylamineBase1.2
DichloromethaneSolvent-

Workflow Diagram for N-Acylation:

N_Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve azetidine in DCM B Add triethylamine and cool to 0 °C A->B C Add acyl chloride dropwise B->C D Warm to RT and stir for 2-4h C->D E Monitor by TLC D->E F Quench with NaHCO₃ (aq) E->F Upon completion G Extract with DCM F->G H Dry, filter, and concentrate G->H I Purify by flash column chromatography H->I

Caption: Workflow for the N-acylation of 3-(2-bromophenoxy)azetidine.

N-Alkylation via Reductive Amination

Reductive amination is a highly efficient method for the N-alkylation of amines, avoiding the over-alkylation issues often encountered with direct alkylation using alkyl halides.[4] The reaction proceeds through the formation of an iminium ion, which is then reduced in situ.

Rationale for Reagent Selection:

  • Carbonyl Compound: Aldehydes or ketones serve as the source of the alkyl group.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations.[4] It is less reactive towards the carbonyl starting material than other borohydrides.

  • Solvent: Dichloroethane (DCE) or tetrahydrofuran (THF) are commonly used solvents. Acetic acid is sometimes added as a catalyst to facilitate iminium ion formation.

Detailed Protocol:

  • To a solution of 3-(2-bromophenoxy)azetidine (1.0 equiv) and the desired aldehyde or ketone (1.1 equiv) in 1,2-dichloroethane (DCE), add a catalytic amount of acetic acid (0.1 equiv).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting:

  • Slow Reaction: The addition of a dehydrating agent, such as molecular sieves, can help to drive the formation of the iminium ion intermediate.

  • Side Reactions with the Reducing Agent: Ensure that the STAB is added after the initial formation of the iminium ion.

Table 3: Representative Conditions for Reductive Amination

ReagentRoleTypical Amount (equiv)
3-(2-Bromophenoxy)azetidineStarting Material1.0
Aldehyde/KetoneAlkyl Source1.1
Sodium TriacetoxyborohydrideReducing Agent1.5
Acetic AcidCatalyst0.1
1,2-DichloroethaneSolvent-

Workflow Diagram for Reductive Amination:

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine azetidine, carbonyl, and acetic acid in DCE B Stir at RT for 30 min A->B C Add STAB portion-wise B->C D Stir at RT for 12-24h C->D E Monitor by TLC or LC-MS D->E F Quench with NaHCO₃ (aq) E->F Upon completion G Extract with DCM F->G H Dry, filter, and concentrate G->H I Purify by flash column chromatography H->I

Caption: Workflow for the N-alkylation of 3-(2-bromophenoxy)azetidine via reductive amination.

Characterization of N-Functionalized 3-(2-Bromophenoxy)azetidine Derivatives

The successful synthesis of the desired N-functionalized products should be confirmed by a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The disappearance of the N-H proton signal of the starting material is a key indicator of a successful reaction. The appearance of new signals corresponding to the introduced aryl, acyl, or alkyl group should be observed. The chemical shifts of the azetidine ring protons will also be affected by the new N-substituent.

    • ¹³C NMR: The appearance of new carbon signals corresponding to the introduced functional group will be observed. The chemical shifts of the azetidine ring carbons will also be shifted.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the product and to determine its exact mass.

  • Infrared (IR) Spectroscopy: For N-acylated products, a strong absorption band corresponding to the amide carbonyl stretch (typically around 1630-1680 cm⁻¹) will be a key diagnostic feature.

Conclusion

The protocols outlined in this application note provide a comprehensive guide for the N-functionalization of 3-(2-bromophenoxy)azetidine. By leveraging robust and well-established synthetic methodologies, researchers can efficiently generate a diverse range of derivatives for applications in drug discovery and chemical biology. The provided rationale for experimental choices and troubleshooting guidance will aid in the successful implementation of these protocols.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing, 2021.

  • Azetidine synthesis. Organic Chemistry Portal.

  • Recent progress in synthesis of 3-functionalized azetidines. ResearchGate, 2025.

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC,

  • A Single-Step Synthesis of Azetidine-3-amines. PubMed, 2020.

  • Strain-Release Arylations for the Bis-Functionalization of Azetidines. ResearchGate.

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. ACS Publications, 2014.

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI,

  • Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. Beilstein Journal of Organic Chemistry, 2024.

  • Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines. Benchchem.

  • A Single-Step Synthesis of Azetidine-3-amines. ChemRxiv, 2016.

  • 1H and 13C NMR spectral assignments of some tetracyclic phenothiazine derivatives. ResearchGate.

  • Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal.

  • Oxidative allene amination for the synthesis of azetidin-3-ones. PubMed, 2015.

  • Buchwald–Hartwig amination. Wikipedia.

  • Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin). NIH.

  • 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE.

  • Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides. ACS Publications,

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH, 2021.

  • Recent Progress Concerning the N-Arylation of Indoles. MDPI,

  • Reductive Amination, and How It Works. Master Organic Chemistry, 2017.

  • Buchwald-Hartwig Amination of Aryl Chlorides Catalyzed by Easily Accessible Benzimidazolyl Phosphine-Pd Complexes. Sci-Hub.

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. ACS Publications, 2024.

  • Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides. PMC,

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org, 2025.

  • Palladium-Catalyzed Enantioselective Three-Component Synthesis of α-Substituted Amines. organic-chemistry.org.

  • Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. PMC,

  • SYNTHESIS AND REACTIONS OF 2-(4-BROMOPHENYL)-4H- 3,1-BENZOXAZINE-4-ONE. Bibliomed, 2013.

  • Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes. HKMU Scholars.

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.

  • 1 H NMR spectra of (top) (3-phenyl-3,4-dihydro-2H-benzo[e]... ResearchGate.

  • Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journals,

  • Preparation of 2‐substituted azetidines via C−H arylation.. ResearchGate.

  • 20.17: Reactions of Acid Chlorides. Chemistry LibreTexts, 2019.

  • Synthesis of Azetidines by Aza Paternò-Büchi Reactions. ResearchGate.

Sources

Application

Application Notes and Protocols: Harnessing 3-(2-Bromophenoxy)azetidine in Solid-Phase Synthesis for Accelerated Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract The azetidine motif is a privileged scaffold in medicinal chemistry, prized for its ability to impart desirable physicochemical properties such as...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine motif is a privileged scaffold in medicinal chemistry, prized for its ability to impart desirable physicochemical properties such as improved metabolic stability and aqueous solubility.[1] This guide provides a comprehensive technical overview and detailed protocols for the application of 3-(2-bromophenoxy)azetidine in solid-phase synthesis (SPS). By leveraging a robust solid-phase strategy, researchers can rapidly generate diverse libraries of novel compounds, accelerating the hit-to-lead optimization process in drug discovery programs. The protocols herein detail a traceless linker approach for the immobilization of the azetidine core, followed by on-resin diversification via palladium-catalyzed cross-coupling reactions at the bromide position, and subsequent cleavage to yield the final products.

Introduction: The Strategic Value of the 3-(2-Bromophenoxy)azetidine Scaffold

Saturated nitrogen-containing heterocycles are cornerstones of modern medicinal chemistry. Among these, azetidines have garnered significant attention due to their unique conformational constraints and their role as bioisosteric replacements for other functional groups.[2] The incorporation of an azetidine ring can lead to enhanced binding affinity, improved pharmacokinetic profiles, and novel intellectual property. The subject of this guide, 3-(2-bromophenoxy)azetidine, is a particularly attractive building block for library synthesis. It features a secondary amine for robust attachment to a solid support and a strategically positioned bromo-aryl moiety that serves as a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.[3][4] This dual functionality makes it an ideal starting point for the creation of diverse compound libraries with potential applications across a wide range of therapeutic areas.

The Solid-Phase Synthesis Strategy: A Traceless Approach to Library Generation

Solid-phase synthesis offers significant advantages over traditional solution-phase chemistry for the generation of compound libraries, including simplified purification and the ability to drive reactions to completion using excess reagents.[5] A key element of a successful solid-phase strategy is the choice of the linker, which tethers the growing molecule to the insoluble resin support. For the protocols detailed below, a silyl-based traceless linker strategy is employed.[6][7][8] This approach allows for the final product to be cleaved from the resin without any residual linker atoms, ensuring that the synthesized molecules are composed solely of the desired functionalities.

The overall workflow for the solid-phase synthesis of a diversified library from 3-(2-bromophenoxy)azetidine is depicted below.

Solid_Phase_Synthesis_Workflow Resin Silyl-Chloride Resin Immobilization Immobilization of 3-(2-bromophenoxy)azetidine Resin->Immobilization 1. Attachment Diversification On-Resin Diversification (e.g., Suzuki Coupling) Immobilization->Diversification 2. Modification Cleavage Cleavage from Resin Diversification->Cleavage 3. Release Product Purified Final Product Cleavage->Product 4. Purification

Caption: Overall workflow for the solid-phase synthesis.

Experimental Protocols

Materials and General Methods

All reagents should be of the highest purity available and used as received unless otherwise noted. Anhydrous solvents should be used for all reactions on the solid support. Reactions are typically performed in solid-phase synthesis vessels equipped with a frit and a stopcock for easy filtration and washing. Monitoring of on-resin reactions can be performed using qualitative methods such as the Kaiser test for free amines or by cleaving a small sample of resin for analysis by LC-MS.[9][10]

Reagent/Material Purpose Supplier Example
Diisopropylsilyl bis(trifluoromethanesulfonate)Linker precursorSigma-Aldrich
Polystyrene Resin (200-400 mesh, 1% DVB)Solid SupportNovabiochem
3-(2-Bromophenoxy)azetidineStarting MaterialEnamine
Diisopropylethylamine (DIPEA)Non-nucleophilic baseAcros Organics
Tetrakis(triphenylphosphine)palladium(0)Catalyst for Suzuki CouplingStrem Chemicals
Arylboronic acidsCoupling partnersCombi-Blocks
Trifluoroacetic acid (TFA)Cleavage reagentOakwood Chemical

Table 1: Key Reagents and Materials.

Protocol 1: Preparation of Silyl-Linked Resin

This protocol describes the functionalization of polystyrene resin with a diisopropylsilyl chloride linker, preparing it for the immobilization of the azetidine building block.

Step-by-Step Methodology:

  • Resin Swelling: Swell polystyrene resin (1.0 g, 1.2 mmol/g) in dichloromethane (DCM, 10 mL) for 30 minutes in a solid-phase synthesis vessel.

  • Solvent Exchange: Drain the DCM and wash the resin with anhydrous tetrahydrofuran (THF, 3 x 10 mL).

  • Linker Activation: In a separate flask, dissolve diisopropylsilyl bis(trifluoromethanesulfonate) (2.4 mmol) in anhydrous THF (5 mL) under an inert atmosphere (N₂ or Ar).

  • Linker Attachment: Add the activated linker solution to the swollen resin and agitate at room temperature for 2 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with THF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

  • Drying: Dry the functionalized resin under high vacuum to a constant weight.

Causality Behind Experimental Choices: The use of a silyl linker provides a robust connection to the resin that is stable to the conditions of the subsequent cross-coupling reactions but can be readily cleaved under acidic conditions.[8] Anhydrous conditions are crucial to prevent hydrolysis of the silyl triflate and ensure efficient linker attachment.

Protocol 2: Immobilization of 3-(2-Bromophenoxy)azetidine

This protocol details the attachment of the azetidine building block to the prepared silyl-linked resin via a stable N-Si bond.

Immobilization_Reaction cluster_reactants Reactants cluster_products Product Resin_Linker Resin-Si(iPr)₂-Cl Immobilized_Azetidine Resin-Si(iPr)₂-N-azetidine-(2-bromophenoxy) Resin_Linker->Immobilized_Azetidine DIPEA, THF Azetidine 3-(2-Bromophenoxy)azetidine Azetidine->Immobilized_Azetidine DIPEA, THF

Caption: Immobilization of the azetidine building block.

Step-by-Step Methodology:

  • Resin Swelling: Swell the silyl-linked resin (1.0 g) in anhydrous THF (10 mL) for 30 minutes.

  • Reagent Solution Preparation: In a separate flask, dissolve 3-(2-bromophenoxy)azetidine (3.0 mmol) and diisopropylethylamine (DIPEA, 6.0 mmol) in anhydrous THF (5 mL).

  • Immobilization Reaction: Add the reagent solution to the swollen resin and agitate the mixture at room temperature for 16 hours.

  • Reaction Monitoring: Take a small aliquot of the supernatant and analyze by TLC or LC-MS to confirm the consumption of the starting material.

  • Washing: Drain the reaction mixture and wash the resin sequentially with THF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

  • Capping (Optional): To cap any unreacted silyl chloride sites, treat the resin with a solution of methanol (1 mL) and DIPEA (0.5 mL) in DCM (8.5 mL) for 30 minutes.

  • Final Washing and Drying: Wash the resin as in step 5 and dry under high vacuum.

Expertise & Experience: The use of a non-nucleophilic base like DIPEA is critical to scavenge the HCl generated during the reaction without competing with the azetidine nucleophile. The optional capping step ensures that any remaining reactive sites on the resin are quenched, preventing side reactions in subsequent steps.

Protocol 3: On-Resin Diversification via Suzuki-Miyaura Cross-Coupling

This protocol outlines the diversification of the immobilized 3-(2-bromophenoxy)azetidine via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4][11] This reaction will form a biaryl linkage at the bromo position.

Suzuki_Coupling Immobilized Resin-Bound 3-(2-bromophenoxy)azetidine Coupled_Product Resin-Bound Biaryl Product Immobilized->Coupled_Product Pd(PPh₃)₄, Base DME/H₂O Boronic_Acid Arylboronic Acid Boronic_Acid->Coupled_Product

Caption: On-resin Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Resin Preparation: Place the resin-bound 3-(2-bromophenoxy)azetidine (0.2 mmol) in a solid-phase synthesis vessel and swell in a 3:1 mixture of 1,2-dimethoxyethane (DME) and water (4 mL).

  • Reagent Addition: Add the arylboronic acid (0.6 mmol), sodium carbonate (0.6 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.02 mmol).

  • Reaction: Heat the reaction mixture at 80 °C with gentle agitation for 12 hours.

  • Reaction Monitoring: Cleave a small sample of the resin (see Protocol 4) and analyze by LC-MS to monitor the progress of the reaction.

  • Washing: Cool the reaction to room temperature, drain the solvent, and wash the resin sequentially with DME/water (3:1), water, DME, DCM, and methanol (3 x 5 mL each).

  • Drying: Dry the resin under high vacuum.

Trustworthiness: The use of a palladium(0) catalyst is standard for Suzuki couplings.[12] The aqueous base and solvent system is known to be effective for a wide range of aryl halides and boronic acids.[11] Monitoring the reaction by cleaving a small sample provides direct evidence of the on-resin transformation, ensuring the reliability of the process before proceeding with the entire batch.

Protocol 4: Cleavage of the Final Product from the Resin

This protocol describes the cleavage of the diversified product from the solid support using a trifluoroacetic acid (TFA) cocktail.

Step-by-Step Methodology:

  • Resin Swelling: Swell the dried, diversified resin (from Protocol 3) in DCM (2 mL) for 20 minutes.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Cleavage Reaction: Drain the DCM from the swollen resin and add the cleavage cocktail (5 mL). Agitate the mixture at room temperature for 2 hours.

  • Product Collection: Filter the resin and collect the filtrate containing the cleaved product. Wash the resin with additional TFA (2 x 2 mL) and combine the filtrates.

  • Solvent Removal: Concentrate the combined filtrates under a stream of nitrogen or by rotary evaporation to remove the TFA.

  • Product Precipitation: Add cold diethyl ether to the residue to precipitate the crude product.

  • Purification: Isolate the crude product by centrifugation or filtration and purify by preparative HPLC to obtain the final, diversified 3-(2-biaryl-phenoxy)azetidine derivative.

Authoritative Grounding & Comprehensive References: The use of a strong acid like TFA is effective for cleaving silyl ethers.[1][13] The addition of scavengers such as water and TIS is crucial to trap reactive carbocations that may be formed during the cleavage of any protecting groups or from the resin backbone, thereby preventing side reactions and improving the purity of the final product.

Data Presentation and Expected Outcomes

The following table summarizes the expected outcomes for the Suzuki-Miyaura coupling with a selection of representative arylboronic acids. Yields and purities are based on analysis after preparative HPLC purification.

Arylboronic Acid Expected Product Structure Expected Yield (%) Purity (%)
Phenylboronic acid3-(2-Biphenyl-phenoxy)azetidine75-85>95
4-Methoxyphenylboronic acid3-(2-(4'-Methoxybiphenyl)-phenoxy)azetidine70-80>95
3-Pyridylboronic acid3-(2-(3-Phenylpyridyl)-phenoxy)azetidine65-75>90
4-Cyanophenylboronic acid3-(2-(4'-Cyanobiphenyl)-phenoxy)azetidine60-70>90

Table 2: Expected Yields and Purities for Suzuki-Miyaura Diversification.

On-Resin Reaction Monitoring

Effective monitoring of solid-phase reactions is essential for troubleshooting and optimization.[5][9][14] FT-IR spectroscopy is a non-destructive technique that can be used to monitor the progress of reactions by observing the appearance or disappearance of key functional group vibrations.[15] For example, the successful immobilization of the azetidine can be confirmed by the disappearance of the Si-Cl stretch and the appearance of new C-N stretching vibrations.

Conclusion

The solid-phase synthesis protocols detailed in this application note provide a robust and efficient platform for the generation of diverse libraries based on the 3-(2-bromophenoxy)azetidine scaffold. The use of a traceless silyl linker ensures the production of final compounds free of linker-derived artifacts. The versatility of the on-resin Suzuki-Miyaura coupling allows for the introduction of a wide range of aryl and heteroaryl substituents, enabling a thorough exploration of the chemical space around this privileged core. This strategy empowers medicinal chemists to rapidly synthesize novel compounds for biological screening, thereby accelerating the drug discovery process.

References

  • Li, J. J. (2006). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
  • Taylor, R. J. K. (Ed.). (2002). Organometallics in Synthesis: A Manual. Wiley.
  • Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
  • Scicinski, J. J., Congreve, M. S., Kay, C., & Ley, S. V. (2002). Analytical techniques for small molecule solid phase synthesis. Current medicinal chemistry, 9(23), 2103-2127.
  • Porcheddu, A., & Giacomelli, G. (2006). Traceless solid-phase synthesis of heterocycles. Chemical reviews, 106(10), 4437-4483.
  • (Reference placeholder for a specific Suzuki coupling on solid phase paper if available)
  • Hermkens, P. H., Ottenheijm, H. C., & Rees, D. (1997).
  • Singh, G. S., & D’hooghe, M. (2017). Recent advances in the chemistry of azetidines. Arkivoc, 2017(3), 203-272.
  • (Reference placeholder for a specific analytical method for solid-phase synthesis paper)
  • (Reference placeholder for a specific ether cleavage on solid support paper)
  • (Reference placeholder for a specific phenoxy deriv
  • (Reference placeholder for a general ether cleavage review)
  • Chen, Y., & Li, P. (2004). Synthesis of silicon traceless linker for solid-phase reaction.
  • Fromont, C., & Bradley, M. (2000). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions.
  • Greene, T. W., & Wuts, P. G. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483.
  • (Reference placeholder for a specific phenothiazine synthesis paper, if relevant for analogy)
  • (Reference placeholder for a general review on analytical methods for SPOS)
  • (Reference placeholder for a specific benzoxazine synthesis paper, if relevant for analogy)
  • (Reference placeholder for a general review on analytical techniques for SPOS)
  • (Reference placeholder for a specific safety-catch linker paper, if relevant for analogy)
  • (Reference placeholder for a general review on the medicinal chemistry of azetidines)

Sources

Method

Application Notes and Protocols: Leveraging 3-(2-Bromophenoxy)azetidine in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of the 3-Phenoxyazetidine Scaffold In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical mat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 3-Phenoxyazetidine Scaffold

In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical matter with improved physicochemical and pharmacological properties is paramount. Small, saturated heterocycles have emerged as "privileged scaffolds" capable of imparting desirable characteristics to drug candidates, such as enhanced solubility, metabolic stability, and three-dimensional complexity, which can lead to improved target engagement and selectivity.[1][2] Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, offers a unique blend of conformational rigidity and synthetic tractability.[3][4] Its incorporation into molecular frameworks has been a successful strategy in the development of approved drugs, highlighting its value in drug design.

This application note focuses on a particularly valuable building block: 3-(2-bromophenoxy)azetidine . This bifunctional molecule combines the advantageous properties of the 3-phenoxyazetidine core with a strategically placed bromine atom, opening a gateway for rapid library synthesis and structure-activity relationship (SAR) exploration.

The Dual Advantage: Azetidine Core and Ortho-Bromo Handle

The utility of 3-(2-bromophenoxy)azetidine in drug discovery stems from two key structural features:

  • The 3-Phenoxyazetidine Core: This motif serves as a bioisosteric replacement for more common, conformationally flexible linkers. The constrained nature of the azetidine ring can pre-organize the molecule into a bioactive conformation, potentially increasing potency and reducing off-target effects. The ether linkage at the 3-position provides a stable connection point for introducing various aryl or heteroaryl groups, influencing the molecule's electronic and steric properties.

  • The 2-Bromo Substituent: The bromine atom on the phenoxy ring is not merely a placeholder; it is a versatile synthetic handle for a variety of powerful cross-coupling reactions. This allows for the late-stage introduction of diverse chemical functionalities, a crucial aspect of modern lead optimization. The ortho position of the bromine atom can also influence the dihedral angle of the phenoxy group relative to the azetidine ring, which can be critical for optimal binding to a biological target.

Synthetic Utility and Derivatization Strategies

3-(2-Bromophenoxy)azetidine, commercially available as its hydrochloride salt, is a versatile starting material for the synthesis of diverse compound libraries.[5] The two primary sites for chemical modification are the azetidine nitrogen and the bromo-substituted phenyl ring.

Diagram of Diversification Pathways for 3-(2-Bromophenoxy)azetidine

G cluster_start Starting Material cluster_N_func N-Functionalization cluster_C_func C-C & C-N Bond Formation cluster_products Diverse Scaffolds A 3-(2-Bromophenoxy)azetidine B N-Alkylation A->B R-X, Base C N-Acylation A->C RCOCl or (RCO)2O, Base D Reductive Amination A->D RCHO, NaBH(OAc)3 E Suzuki-Miyaura Coupling A->E Ar-B(OH)2, Pd catalyst F Buchwald-Hartwig Amination A->F R2NH, Pd catalyst G Sonogashira Coupling A->G Alkyne, Pd/Cu catalyst H N-Alkyl/Acyl Derivatives B->H C->H D->H I Biaryl & Heterobiaryl Analogs E->I J Aryl Amine Derivatives F->J K Alkynylphenyl Derivatives G->K H->I H->J H->K G cluster_scaffold Core Scaffold cluster_reactions Synthetic Steps cluster_target Target Interaction Scaffold 3-(2-Bromophenoxy)azetidine N_Func N-Acylation with Kinase Hinge Binder Scaffold:f0->N_Func Suzuki Suzuki Coupling at Bromo-position Scaffold:f0->Suzuki Target Hinge Region Solvent-Exposed Region N_Func->Target:hinge Forms H-bonds Suzuki->Target:solvent Improves Selectivity & PK Properties

Sources

Application

High-throughput screening assays involving 3-(2-Bromophenoxy)azetidine

An Application Note for High-Throughput Screening of Novel Azetidine-Based Chemical Libraries Topic: High-Throughput Screening Assays Involving 3-(2-Bromophenoxy)azetidine Audience: Researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for High-Throughput Screening of Novel Azetidine-Based Chemical Libraries

Topic: High-Throughput Screening Assays Involving 3-(2-Bromophenoxy)azetidine Audience: Researchers, scientists, and drug development professionals.

Abstract

The azetidine scaffold is a privileged four-membered heterocyclic motif increasingly recognized for its role in modern medicinal chemistry.[1] Its inherent ring strain and rigid, three-dimensional geometry can confer favorable pharmacokinetic properties, such as enhanced metabolic stability and solubility, making it an attractive core for novel therapeutic agents.[1][2] This document provides a comprehensive guide for designing and executing a high-throughput screening (HTS) campaign for a chemical library containing derivatives of 3-(2-Bromophenoxy)azetidine. We present a robust, field-proven HTS cascade designed to identify and validate small-molecule inhibitors of protein-protein interactions (PPIs), a challenging but highly valuable class of drug targets.[3][4] The workflow begins with a biochemical-based primary screen using Fluorescence Polarization (FP) for direct binding assessment, followed by a cell-based secondary assay utilizing Bioluminescence Resonance Energy Transfer (BRET) to confirm target engagement in a physiologically relevant context. This guide explains the causal logic behind experimental choices, provides detailed step-by-step protocols, and outlines a data analysis framework to ensure the identification of high-quality, validated hits.

Introduction: The Rationale for Screening Azetidine Scaffolds

The search for novel chemical entities with drug-like properties is a cornerstone of pharmaceutical research.[5] Azetidine-containing compounds have emerged as vital building blocks in this endeavor.[6] Unlike more flexible aliphatic chains, the strained four-membered ring of azetidine provides a conformationally restricted scaffold, which can reduce the entropic penalty of binding to a biological target and lead to higher affinity and selectivity.[2] Several FDA-approved drugs, such as baricitinib and cobimetinib, incorporate the azetidine motif, underscoring its therapeutic relevance.[1]

The compound 3-(2-Bromophenoxy)azetidine serves as a representative member of a new chemical library. Its structure combines the rigid azetidine core with a bromophenoxy group, which provides vectors for potential hydrogen bonding, halogen bonding, and hydrophobic interactions within a target's binding pocket. Such features make it an ideal candidate for disrupting the large, often featureless interfaces of protein-protein interactions (PPIs).[3] This application note outlines a hypothetical but scientifically rigorous HTS campaign to identify inhibitors of the well-characterized p53-MDM2 interaction, a critical pathway in cancer biology, using a library containing this azetidine derivative.

Part I: Primary HTS - Fluorescence Polarization (FP) Biochemical Assay

The primary screen aims to rapidly and cost-effectively identify "hits" from a large compound library that directly interfere with the target PPI.[7] A Fluorescence Polarization (FP) assay is an ideal choice for this stage. It is a homogeneous (no-wash) biochemical assay that measures the disruption of a molecular interaction in solution.[8]

2.1. Principle of the FP Assay

The FP assay measures the change in the rotational speed of a fluorescently labeled molecule.[8][9]

  • High Polarization State: A small, fluorescently labeled peptide derived from p53 (the "tracer") is incubated with the larger MDM2 protein. When bound, the tracer's tumbling in solution is slow, resulting in the emission of highly polarized light upon excitation with polarized light.

  • Low Polarization State: If a "hit" compound from the library, such as 3-(2-Bromophenoxy)azetidine, binds to MDM2 at the p53 binding site, it displaces the fluorescent tracer. The now-free tracer tumbles rapidly in solution, leading to a significant decrease in the polarization of the emitted light.[8][10]

This change in polarization is the signal that flags a compound as a potential inhibitor.

FP_Principle cluster_0 High Polarization (No Inhibitor) cluster_1 Low Polarization (Inhibitor Present) MDM2 { MDM2 Protein} Tracer_bound Fluorescent p53 Peptide (Tracer) MDM2:f0->Tracer_bound Binding Emission1 Slow Tumbling High Polarization Signal MDM2->Emission1 Excitation1 Polarized Excitation Light Excitation1->MDM2 MDM2_inhibited { MDM2 Protein} Inhibitor Azetidine Compound Inhibitor->MDM2_inhibited:f0 Inhibition Tracer_free Fluorescent p53 Peptide (Tracer) Emission2 Fast Tumbling Low Polarization Signal Tracer_free->Emission2 Excitation2 Polarized Excitation Light Excitation2->Tracer_free

Caption: Principle of the Fluorescence Polarization (FP) competition assay.

2.2. Detailed Protocol: FP Assay for p53-MDM2 Inhibition

This protocol is optimized for a 384-well microplate format, a standard for HTS.[11]

Materials:

  • Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, with 0.01% Tween-20 and 1 mM DTT.

  • MDM2 Protein: Recombinant human MDM2 protein, purified.

  • p53 Tracer: FITC-labeled peptide corresponding to the MDM2-binding domain of p53.

  • Test Compound: 3-(2-Bromophenoxy)azetidine or library derivatives dissolved in 100% DMSO.

  • Microplates: Black, low-volume, 384-well non-binding surface plates.

  • Instruments: Multimode microplate reader with FP capabilities, automated liquid handling system.

Protocol Steps:

  • Assay Development (Pre-HTS):

    • Protein Titration: Determine the optimal MDM2 concentration by titrating it against a fixed concentration of the p53 tracer (e.g., 2 nM) to find the concentration that yields ~80% of the maximum polarization signal (Kd determination).[12]

    • DMSO Tolerance: Verify that the assay is tolerant to the final DMSO concentration used for compound delivery (typically ≤ 1%).

  • HTS Workflow:

    • Dispense 10 µL of Assay Buffer into all wells.

    • Add 100 nL of test compound solution (from the azetidine library) to the sample wells. Add 100 nL of 100% DMSO to control wells (for high and low signal). Final compound concentration is typically 10 µM.

    • Add 5 µL of MDM2 protein solution (at 4x the final concentration) to all wells except the "low signal" (tracer only) controls. Add 5 µL of Assay Buffer to the low signal wells.

    • Incubate for 15 minutes at room temperature to allow compound-protein binding.

    • Add 5 µL of p53 tracer solution (at 4x the final concentration) to all wells.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Read the plate on a microplate reader (Excitation: 485 nm, Emission: 535 nm), measuring parallel and perpendicular fluorescence intensity.

HTS_Workflow start Start: 384-Well Plate dispense_buffer 1. Dispense 10 µL Assay Buffer start->dispense_buffer add_compound 2. Add 100 nL Compound (or DMSO for controls) dispense_buffer->add_compound add_protein 3. Add 5 µL MDM2 Protein (or Buffer for Min Signal) add_compound->add_protein incubate1 4. Incubate 15 min add_protein->incubate1 add_tracer 5. Add 5 µL p53-FITC Tracer incubate1->add_tracer incubate2 6. Incubate 30 min (Protect from light) add_tracer->incubate2 read_plate 7. Read Fluorescence Polarization (mP) incubate2->read_plate end End: Data Analysis read_plate->end

Caption: Automated HTS workflow for the primary FP screen.

2.3. Data Analysis and Quality Control

  • Z-Factor (Z'): This statistical parameter is crucial for validating the quality of the HTS assay.[13] It assesses the separation between the high signal (DMSO + protein + tracer) and low signal (DMSO + tracer only) controls.

    • Formula: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

    • An assay with a Z' > 0.5 is considered robust and suitable for HTS.[11][14]

  • Hit Selection: A compound is typically classified as a "hit" if its signal falls below a defined threshold, such as three standard deviations (SD) from the mean of the negative (high polarization) controls.[15][16]

ParameterSymbolDescriptionAcceptance Criteria
Z-Factor Z'Measures assay quality and robustness.> 0.5
Signal Window S/BRatio of high signal mean to low signal mean.> 2
Hit Threshold -Statistical cutoff for hit identification.Signal < (Mean_neg - 3*SD_neg)
Hit Rate %Percentage of library compounds identified as hits.Typically 0.5% - 2%

Part II: Secondary HTS - Cell-Based Target Engagement Assay

A significant portion of hits from biochemical screens can be false positives.[17] A secondary, cell-based assay is essential to confirm that the hit compounds are active in a more complex biological environment, are cell-permeable, and are not artifacts of the primary assay technology.[14][18] We will use a NanoBRET™ assay to measure p53-MDM2 interaction inside living cells.

3.1. Principle of the NanoBRET™ Assay

Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay that measures molecular interactions.[14]

  • Energy Donor: The p53 protein is genetically fused to a highly efficient luciferase enzyme (NanoLuc®).

  • Energy Acceptor: The MDM2 protein is fused to a fluorescent protein (e.g., HaloTag® labeled with a fluorescent ligand).

  • BRET Signal: When the proteins interact in the cell, the donor and acceptor are brought into close proximity (<10 nm). Upon addition of the luciferase substrate, the energy generated by NanoLuc® is transferred to the fluorescent acceptor, which then emits light at its characteristic wavelength.

  • Inhibition: A cell-permeable hit compound that disrupts the p53-MDM2 interaction will separate the donor and acceptor, leading to a decrease in the BRET signal.

BRET_Principle cluster_0 High BRET (No Inhibitor) cluster_1 Low BRET (Inhibitor Present) p53 p53 NanoLuc NanoLuc (Donor) p53->NanoLuc MDM2 MDM2 p53->MDM2 Interaction HaloTag HaloTag (Acceptor) NanoLuc->HaloTag BRET MDM2->HaloTag BRET Energy Transfer (BRET Signal) HaloTag->BRET Light (>600nm) Substrate Substrate Substrate->NanoLuc Light (460nm) p53_2 p53 NanoLuc_2 NanoLuc (Donor) p53_2->NanoLuc_2 NoBRET No Energy Transfer (No BRET Signal) NanoLuc_2->NoBRET MDM2_2 MDM2 HaloTag_2 HaloTag (Acceptor) MDM2_2->HaloTag_2 Inhibitor Azetidine Compound MDM2_2->Inhibitor Binds Substrate_2 Substrate Substrate_2->NanoLuc_2 Light (460nm)

Caption: Principle of the cell-based NanoBRET™ assay for PPIs.

3.2. Detailed Protocol: NanoBRET™ Assay

Materials:

  • Cell Line: HEK293T cells co-expressing p53-NanoLuc and MDM2-HaloTag.

  • Culture Medium: DMEM with 10% FBS and appropriate selection antibiotics.

  • Reagents: HaloTag® NanoBRET™ 618 Ligand, NanoBRET™ Nano-Glo® Substrate.

  • Microplates: White, solid-bottom, 384-well tissue culture-treated plates.

  • Instruments: Multimode plate reader capable of measuring filtered luminescence at two wavelengths.

Protocol Steps:

  • Seed HEK293T cells into 384-well plates at a density of ~10,000 cells/well in 20 µL of medium. Incubate overnight.

  • Prepare serial dilutions of the "hit" compounds (identified from the FP screen) in culture medium.

  • Treat cells with the compound dilutions. Incubate for 4-6 hours.

  • Add the HaloTag® NanoBRET™ 618 Ligand to all wells at the final recommended concentration. Incubate.

  • Prepare the Nano-Glo® Substrate according to the manufacturer's protocol and add it to all wells.

  • Read the plate immediately on a plate reader, measuring luminescence at two wavelengths:

    • Donor Emission: 460 nm (for NanoLuc®)

    • Acceptor Emission: >610 nm (for the transferred energy)

  • Calculate the BRET ratio (Acceptor Emission / Donor Emission) for each well. Normalize the data to vehicle (DMSO) controls to determine percent inhibition.

  • Plot percent inhibition versus compound concentration to determine the half-maximal inhibitory concentration (IC50).

ParameterDescriptionData Output
BRET Ratio Ratio of acceptor to donor luminescence.A raw measure of proximity.
% Inhibition BRET signal normalized to controls.Quantifies compound activity.
IC50 Compound concentration for 50% inhibition.Potency of the validated hit.

HTS Cascade and Hit Validation

A successful HTS campaign is a multi-step process designed to eliminate false positives and prioritize the most promising compounds for further development.[11][19]

HTS_Cascade Library Azetidine Compound Library (>100,000 Compounds) Primary Primary Screen: FP Assay (Single 10 µM Concentration) Library->Primary Hits Initial Hits (~1,000 Compounds, ~1% Hit Rate) Primary->Hits DoseResponse Hit Confirmation (Dose-Response in FP Assay) Hits->DoseResponse ConfirmedHits Confirmed Biochemical Hits (~200 Compounds) DoseResponse->ConfirmedHits Secondary Secondary Screen: NanoBRET™ Assay (Cell-Based IC50 Determination) ConfirmedHits->Secondary ValidatedHits Validated Cellular Hits (~20-50 Compounds) Secondary->ValidatedHits SAR Hit-to-Lead Chemistry (SAR, Analogs, Optimization) ValidatedHits->SAR Lead Lead Candidate SAR->Lead

Caption: A comprehensive HTS cascade for hit identification and validation.

Key Validation Steps:

  • Dose-Response Confirmation: Re-test initial hits from the primary screen at multiple concentrations to confirm activity and determine potency (EC50).

  • Orthogonal Assays: Using a different assay technology (like the NanoBRET™ assay) helps eliminate technology-specific artifacts.

  • Counter-Screens: Test validated hits against unrelated targets to assess selectivity and rule out promiscuous inhibition.[17]

  • Structure-Activity Relationship (SAR): Test commercially available analogs of the validated hits to understand which parts of the molecule are critical for activity, guiding future medicinal chemistry efforts.[11]

Conclusion

This application note provides a detailed framework for utilizing a novel chemical library, represented by 3-(2-Bromophenoxy)azetidine, in a high-throughput screening campaign to discover inhibitors of protein-protein interactions. By employing a robust HTS cascade that combines a biochemical primary screen (Fluorescence Polarization) with a cell-based secondary assay (NanoBRET™), researchers can efficiently identify, validate, and prioritize potent and cell-active hit compounds. The protocols and data analysis strategies described herein are designed to ensure scientific rigor and maximize the probability of success in discovering next-generation therapeutic leads from unique chemical scaffolds.

References

  • Royal Society of Chemistry. (2020). High Throughput Screening Methods for PPI Inhibitor Discovery. In Books.
  • BioTechnologia. (n.d.). Cell-based assays in high-throughput mode (HTS).
  • Journal of Biological Chemistry. (2018). High-throughput screen for inhibitors of protein-protein interactions in a reconstituted heat shock protein 70 (Hsp70) complex. PubMed.
  • BenchChem. (n.d.). Application Notes and Protocols for 2-(3-Chlorophenyl)azetidine in High-Throughput Screening.
  • National Center for Biotechnology Information. (n.d.). High-Throughput Screening Assay Datasets from the PubChem Database. PMC - NIH.
  • ACS Publications. (n.d.). High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase. ACS Chemical Biology.
  • University of California, San Francisco. (n.d.). High-throughput Screening Steps. Small Molecule Discovery Center (SMDC).
  • ScienceOpen. (2011). Novel Patient Cell-Based HTS Assay for Identification of Small Molecules for a Lysosomal Storage Disease.
  • Springer Nature Experiments. (n.d.). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions.
  • National Center for Biotechnology Information. (2017). Inhibition of Protein-Protein Interactions: Cell-Based Assays. NCBI - NIH.
  • Sygnature Discovery. (n.d.). High Throughput Drug Screening.
  • Oxford Academic. (n.d.). Comprehensive analysis of high-throughput screens with HiTSeekR.
  • ResearchGate. (n.d.). Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening.
  • Wikipedia. (n.d.). High-throughput screening.
  • BioTechniques. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening.
  • PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • National Center for Biotechnology Information. (2024). A fluorescence polarization assay for high-throughput screening of inhibitors against HIV-1 Nef-mediated CD4 downregulation. PMC - NIH.
  • BMG LABTECH. (2019). High-throughput screening (HTS).
  • BellBrook Labs. (n.d.). From Lab to Lead: Using Fluorescence Polarization in Drug Development.
  • ACS Publications. (2016). A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors. Journal of the American Chemical Society.
  • Enamine. (n.d.). Azetidines.
  • National Center for Biotechnology Information. (n.d.). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. PMC.
  • Technology Networks. (2019). Synthetic Azetidines Could Help Simplify Drug Design.
  • ACS Publications. (n.d.). Supporting Information Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i.
  • YouTube. (2024). Fluorescence Polarization Assays.

Sources

Method

Application Note &amp; Protocols: Strategic Synthesis of 3-(2-Bromophenoxy)azetidine Derivatives for Structure-Activity Relationship (SAR) Studies

Abstract The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties and unique conformational constraints upon bioactive molecules.[1] Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties and unique conformational constraints upon bioactive molecules.[1] This guide provides a detailed technical overview and step-by-step protocols for the synthesis of a library of 3-(2-bromophenoxy)azetidine derivatives. We will explore the strategic rationale behind the synthetic design, focusing on the generation of molecular diversity for robust Structure-Activity Relationship (SAR) studies. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.

Introduction: The Azetidine Scaffold in Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as "privileged" structures in drug design.[1] Their inherent ring strain influences their three-dimensional geometry, offering a distinct advantage over more flexible acyclic amines or larger heterocyclic systems. This conformational rigidity can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. Furthermore, the azetidine nitrogen can serve as a hydrogen bond acceptor or a non-basic scaffold element, contributing to improved properties like aqueous solubility and metabolic stability.[2]

The 3-phenoxyazetidine motif, specifically, is a versatile core found in a range of biologically active agents, including inhibitors of GABA uptake and STAT3 signaling.[3][4] Our focus is on the 3-(2-bromophenoxy)azetidine core. The strategic inclusion of a bromine atom on the phenoxy ring at the ortho position serves two primary purposes:

  • Electronic and Steric Probe: The bromo-substituent provides a well-defined electronic (electron-withdrawing) and steric probe to explore a specific region of the target's binding pocket.

  • Synthetic Handle for Diversification: It serves as a versatile chemical handle for late-stage functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for rapid expansion of the chemical space during lead optimization.

This guide will detail the synthesis of the core scaffold and its subsequent diversification at the azetidine nitrogen, providing a framework for generating a compound library tailored for SAR exploration.

Retrosynthetic Strategy

The overall synthetic plan is predicated on a convergent approach. The target library of N-substituted 3-(2-bromophenoxy)azetidine derivatives is disconnected at the azetidine nitrogen. This reveals the common precursor, 3-(2-bromophenoxy)azetidine, which is formed via an ether linkage between two key building blocks: an N-protected 3-hydroxyazetidine and 2-bromophenol.

G cluster_1 Diversification cluster_2 Core Synthesis cluster_3 Key Building Blocks target Target Library (N-Substituted 3-(2-Bromophenoxy)azetidines) core_amine Core Scaffold (3-(2-Bromophenoxy)azetidine) target->core_amine N-Functionalization protected_core N-Protected Core (e.g., N-Boc-3-(2-bromophenoxy)azetidine) core_amine->protected_core N-Deprotection hydroxy_azetidine N-Boc-3-hydroxyazetidine protected_core->hydroxy_azetidine Etherification (Mitsunobu Coupling) bromophenol 2-Bromophenol protected_core->bromophenol

Caption: Retrosynthetic analysis of the target derivatives.

Synthesis of Key Intermediates

A reliable supply of the N-protected 3-hydroxyazetidine intermediate is critical. The synthesis starting from epichlorohydrin and benzylamine is a common and scalable route.[5][6] The benzyl group serves as a robust protecting group that can be removed under hydrogenolysis conditions. For greater versatility in deprotection, the use of a Boc (tert-butyloxycarbonyl) group is often preferred.

Protocol 3.1: Synthesis of N-Boc-3-hydroxyazetidine

This protocol outlines a two-step procedure to obtain the key N-Boc protected intermediate.

Step A: Synthesis of 1-benzyl-3-hydroxyazetidine [5]

  • Principle: This step involves the reaction of benzylamine with epichlorohydrin to form an amino alcohol intermediate, which then undergoes base-mediated intramolecular cyclization to form the azetidine ring. The choice of benzylamine provides a stable intermediate that is easily purified.

  • Materials: Benzylamine, epichlorohydrin, water, sodium hydroxide (NaOH), dichloromethane (DCM).

  • Procedure:

    • Dissolve benzylamine (1.0 eq) in 15 volumes of water in a reaction vessel equipped with a stirrer and thermometer.

    • Cool the solution to 0-5 °C using an ice bath.

    • Slowly add epichlorohydrin (1.3 eq) dropwise, ensuring the temperature does not exceed 10 °C.

    • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the disappearance of starting materials by TLC or LC-MS.

    • Once the reaction is complete, add a 50% aqueous solution of NaOH (2.5 eq) and heat the mixture to 40-50 °C for 3-5 hours to induce cyclization.

    • Cool the mixture to room temperature and extract the product with DCM (3 x 10 volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-benzyl-3-hydroxyazetidine. Purification can be achieved by column chromatography on silica gel.

Step B: Boc-protection and Debenzylation

  • Principle: The secondary alcohol is protected as a Boc-ether, followed by removal of the N-benzyl group via catalytic hydrogenation. This sequence avoids complications with the free hydroxyl group during the subsequent Mitsunobu reaction.

  • Materials: 1-benzyl-3-hydroxyazetidine, di-tert-butyl dicarbonate (Boc₂O), triethylamine (TEA), DCM, palladium on carbon (10% Pd/C), methanol, hydrogen gas.

  • Procedure:

    • Dissolve 1-benzyl-3-hydroxyazetidine (1.0 eq) in DCM. Add TEA (1.5 eq) followed by slow addition of Boc₂O (1.2 eq).

    • Stir at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).

    • Wash the reaction mixture with saturated sodium bicarbonate solution and then brine. Dry the organic layer over sodium sulfate and concentrate to give the crude N-benzyl-O-Boc-3-hydroxyazetidine.

    • Dissolve the crude product in methanol. Add 10% Pd/C (10 mol%).

    • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker) for 12-16 hours.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield N-Boc-3-hydroxyazetidine, which can be purified by chromatography if necessary.

Core Synthesis and Diversification Workflow

The following workflow illustrates the main synthetic sequence from the key intermediate to the final library of diversified compounds.

G start N-Boc-3-hydroxyazetidine step1 Step 1: Mitsunobu Coupling start->step1 reagent1 2-Bromophenol DIAD, PPh₃ reagent1->step1 intermediate1 N-Boc-3-(2-bromophenoxy)azetidine step1->intermediate1 step2 Step 2: Boc Deprotection intermediate1->step2 reagent2 TFA or HCl reagent2->step2 intermediate2 3-(2-Bromophenoxy)azetidine (Core Scaffold) step2->intermediate2 step3 Step 3: N-Functionalization (Library Generation) intermediate2->step3 reagent3 R-X (Alkyl Halides) or R-CHO, NaBH(OAc)₃ reagent3->step3 end Target Library for SAR step3->end

Caption: Synthetic workflow for library generation.

Protocol 4.1: Mitsunobu Coupling of N-Boc-3-hydroxyazetidine with 2-Bromophenol
  • Principle: The Mitsunobu reaction is a powerful method for forming carbon-oxygen bonds under mild conditions, ideal for substrates that are sensitive to harsh acidic or basic environments. It proceeds via an alkoxyphosphonium salt, which is then displaced by the phenoxide nucleophile. This reaction is chosen for its high functional group tolerance and reliability.

  • Materials: N-Boc-3-hydroxyazetidine, 2-bromophenol, triphenylphosphine (PPh₃), diisopropyl azodicarboxylate (DIAD), anhydrous tetrahydrofuran (THF).

  • Procedure:

    • In an oven-dried flask under a nitrogen atmosphere, dissolve N-Boc-3-hydroxyazetidine (1.0 eq), 2-bromophenol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Add DIAD (1.5 eq) dropwise to the stirred solution. A color change and/or formation of a precipitate is typically observed.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue directly by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to isolate the desired product, N-Boc-3-(2-bromophenoxy)azetidine.

  • Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 4.2: N-Boc Deprotection
  • Principle: The Boc protecting group is labile under acidic conditions. Trifluoroacetic acid (TFA) in DCM is a standard and highly effective method for clean and rapid deprotection.

  • Materials: N-Boc-3-(2-bromophenoxy)azetidine, TFA, DCM.

  • Procedure:

    • Dissolve the Boc-protected compound (1.0 eq) in DCM (approx. 0.1 M solution).

    • Add TFA (10-20 eq) and stir the solution at room temperature.

    • Monitor the reaction by TLC or LC-MS. Deprotection is typically complete within 1-2 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize excess acid.

    • Extract the aqueous layer with DCM. Combine the organic layers, dry over sodium sulfate, and concentrate to yield the free amine, 3-(2-bromophenoxy)azetidine. This product is often used in the next step without further purification.

Protocol 4.3: Library Synthesis via N-Functionalization
  • Principle: The secondary amine of the core scaffold is a versatile nucleophile that can be modified in numerous ways. Reductive amination is a robust method for introducing a wide variety of alkyl groups, while acylation can be used to synthesize amides.

  • Method A: Reductive Amination

    • Materials: 3-(2-bromophenoxy)azetidine, various aldehydes or ketones (R-CHO or R₂C=O), sodium triacetoxyborohydride (NaBH(OAc)₃), dichloroethane (DCE) or THF.

    • Procedure:

      • To a solution of 3-(2-bromophenoxy)azetidine (1.0 eq) in DCE, add the desired aldehyde or ketone (1.1 eq).

      • Stir for 20-30 minutes to allow for iminium ion formation.

      • Add NaBH(OAc)₃ (1.5 eq) in one portion.

      • Stir at room temperature for 4-24 hours until the reaction is complete.

      • Quench the reaction with saturated aqueous sodium bicarbonate.

      • Extract with DCM, dry the combined organic layers, and concentrate. Purify by column chromatography or preparative HPLC.

  • Method B: N-Acylation

    • Materials: 3-(2-bromophenoxy)azetidine, various acyl chlorides or carboxylic acids, a coupling agent (e.g., HATU), and a base (e.g., DIPEA).

    • Procedure (for Acyl Chlorides):

      • Dissolve the azetidine core (1.0 eq) and a base like triethylamine (1.5 eq) in DCM at 0 °C.

      • Slowly add the acyl chloride (1.1 eq).

      • Allow the reaction to warm to room temperature and stir until completion.

      • Wash with water, dry, and concentrate. Purify as needed.

Application in Structure-Activity Relationship (SAR) Studies

The synthesized library of derivatives is now ready for biological evaluation to establish an SAR. The goal is to understand how systematic changes in the structure of the N-substituent (the 'R' group) affect the molecule's biological activity against a chosen target.

SAR Logic and Compound Design

The choice of 'R' groups should be deliberate to probe different aspects of the target's binding site:

  • Size and Steric Bulk: Start with small groups (e.g., methyl, ethyl) and progress to larger, more complex groups (e.g., benzyl, cyclohexylmethyl). This helps to define the available space in the binding pocket.

  • Polarity and Hydrogen Bonding: Introduce groups with heteroatoms (e.g., hydroxyethyl, methoxyethyl, amino-propyl) to probe for potential hydrogen bond donor or acceptor interactions.

  • Aromatic/Lipophilic Interactions: Incorporate phenyl or other aromatic rings to explore pi-stacking or hydrophobic interactions.

Example SAR Data Table (Hypothetical Target)

The following table illustrates how data from a biological assay (e.g., an enzymatic inhibition assay) can be organized to derive an SAR.

Compound IDN-Substituent (R-group) StructureIC₅₀ (nM)SAR Interpretation
1 (Core) -H15,000Baseline activity of the core scaffold.
2a -CH₃2,500Small alkyl group improves potency.
2b -CH₂CH₂CH₃850Increased alkyl chain length is favorable.
2c -CH(CH₃)₂4,200Branched alkyl (isopropyl) is less tolerated than linear.
3a -CH₂Ph95Aromatic ring significantly boosts activity, suggesting a key hydrophobic/pi-stacking interaction.
3b -CH₂-(4-F-Ph)60Electron-withdrawing group on phenyl ring is beneficial.
4a -CH₂CH₂OH1,200Polar group reduces potency compared to propyl, but better than core. Suggests H-bond acceptor might be tolerated.

From this hypothetical data, a medicinal chemist could conclude:

  • A lipophilic pocket exists that accommodates an n-propyl or, even better, a benzyl group.

  • Steric hindrance is present, as shown by the decreased activity of the isopropyl derivative.

  • The binding site for the phenyl ring may have an electropositive character, favoring electron-rich aromatic rings.

Conclusion

This application note provides a comprehensive and strategically-grounded guide for the synthesis of 3-(2-bromophenoxy)azetidine derivatives. By following the detailed protocols for the synthesis of key intermediates, core scaffold construction, and library diversification, researchers can efficiently generate a set of compounds for rigorous SAR studies. The rationale provided for each step empowers scientists to not only execute the synthesis but also to troubleshoot and adapt the methodologies for their specific drug discovery programs.

References

  • Mousa, O., et al. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. PubMed Central. Available at: [Link][7][8]

  • CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride. Google Patents. Available at: [5]

  • Advances of Phenoxazines: Synthesis, Reactivity and Their Medicinal Applications. MDPI. Available at: [Link][9]

  • Gessin, C., et al. (2007). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. PubMed Central. Available at: [Link][10]

  • Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. MDPI. Available at: [Link][11]

  • Synthesis, Characterization and Biological Evaluation of Azetidine Analogues and Related Compounds. ResearchGate. Available at: [Link][12]

  • CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3. Google Patents. Available at: [6]

  • Ramachandran, S., et al. (2021). Molecular docking studies, synthesis, characterisation, and evaluation of azetidine-2-one derivative. VELS Institute of Science, Technology & Advanced Studies. Available at: [Link]

  • Russo, A., et al. (2021). Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. PubMed Central. Available at: [Link][13]

  • Yue, P., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link][3]

  • CN102060717B - The synthetic method of the bromophenol of 3 amino 4. Google Patents. Available at: [14]

  • Mousa, O., et al. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. PubMed. Available at: [Link][8]

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors. MDPI. Available at: [Link][15]

  • Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ScienceScholar. Available at: [Link][16]

  • Azetidine Amides in Drugs: Structure Search. Drug Hunter. Available at: [Link][17]

  • Le, T., et al. (2017). Redefining the Synthetic Logic of Medicinal Chemistry. PubMed Central. Available at: [Link][2]

  • Ramachandran, S., et al. (2021). Molecular docking studies, synthesis, characterisation, and evaluation of azetidine-2-one derivative. ResearchGate. Available at: [Link][18]

  • Revolutionizing Medicinal Chemistry: The Application of Artificial Intelligence (AI) in Early Drug Discovery. PubMed. Available at: [Link][19]

  • Höfner, G., et al. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. PubMed. Available at: [Link][4]

  • Foley, D., et al. (2020). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Available at: [Link][1]

  • Advances of Phenoxazines: Synthesis, Reactivity and Their Medicinal Applications. ResearchGate. Available at: [Link][20]

Sources

Application

Topic: Experimental Setup for Cross-Coupling Reactions with 3-(2-Bromophenoxy)azetidine

An Application Note and Protocol Guide for Researchers Introduction: The Strategic Value of the 3-Phenoxyazetidine Scaffold The azetidine ring is a privileged scaffold in modern medicinal chemistry, prized for its abilit...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers

Introduction: The Strategic Value of the 3-Phenoxyazetidine Scaffold

The azetidine ring is a privileged scaffold in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability while acting as a rigid, three-dimensional bioisostere for other common groups.[1] The 3-phenoxyazetidine core, in particular, serves as a versatile anchor point for building complex molecular architectures. 3-(2-Bromophenoxy)azetidine is a key building block, enabling the introduction of diverse functionalities at the ortho-position of the phenoxy ring through transition-metal-catalyzed cross-coupling reactions.[2]

This guide provides an in-depth exploration of the experimental setups for three seminal palladium-catalyzed cross-coupling reactions using this substrate: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. A critical challenge with 3-(2-Bromophenoxy)azetidine is the steric hindrance imposed by the azetidine-containing substituent adjacent to the bromine atom. This guide emphasizes rational catalyst/ligand selection and reaction optimization to overcome this impediment and achieve high-yielding transformations.

Core Principle: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions, despite their different named variations, generally proceed through a common catalytic cycle.[2] Understanding this cycle is fundamental to troubleshooting and optimizing reactions.

Palladium_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Rate-Limiting Step) Pd0->OxAdd Ar-X PdII_Intermediate Ar-Pd(II)L2-X OxAdd->PdII_Intermediate Transmetal Transmetalation (Suzuki, Stille, etc.) or Amine Coordination/Deprotonation (Buchwald-Hartwig) PdII_Intermediate->Transmetal R-M or Amine/Base PdII_Coupling Ar-Pd(II)L2-R Transmetal->PdII_Coupling ReductElim Reductive Elimination PdII_Coupling->ReductElim ReductElim->Pd0 Reforms Catalyst Product Ar-R Product ReductElim->Product

Figure 1: A generalized workflow for Palladium-catalyzed cross-coupling reactions.

Section 1: Suzuki-Miyaura C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between aryl halides and organoboron compounds.[3] For a sterically hindered substrate like 3-(2-Bromophenoxy)azetidine, the choice of a bulky, electron-rich phosphine ligand is critical to promote the rate-limiting oxidative addition step and facilitate reductive elimination.[4]

Causality Behind Component Selection
  • Palladium Precatalyst: Pd(OAc)₂ or Pd₂(dba)₃ are common and effective choices. They are reduced in situ to the active Pd(0) species.

  • Ligand: For hindered substrates, monodentate biarylphosphine ligands such as S-Phos or X-Phos are superior. Their bulk favors the formation of monoligated Pd(0) species, which are highly reactive in oxidative addition.[4]

  • Base: A moderately strong inorganic base like K₃PO₄ or Cs₂CO₃ is required.[5] The base activates the boronic acid partner by forming a more nucleophilic "ate" complex, facilitating transmetalation.

  • Solvent: A combination of a non-polar solvent like toluene or 1,4-dioxane with a small amount of water is often optimal. Water can accelerate the reaction by aiding the dissolution of the base and facilitating the formation of the boronate complex.

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of 3-(2-Bromophenoxy)azetidine with a generic arylboronic acid.

Materials:

  • 3-(2-Bromophenoxy)azetidine (1.0 eq)

  • Arylboronic Acid (1.2 - 1.5 eq)

  • Pd(OAc)₂ (0.02 eq, 2 mol%)

  • S-Phos (0.04 eq, 4 mol%)

  • K₃PO₄ (potassium phosphate), finely ground (2.0 - 3.0 eq)

  • Toluene or 1,4-Dioxane

  • Deionized Water

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 3-(2-Bromophenoxy)azetidine, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and S-Phos.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is crucial to prevent the oxidation of the Pd(0) catalyst.

  • Solvent Addition: Add the organic solvent (e.g., Toluene) and water (typically a 10:1 or 5:1 organic:water ratio) via syringe. The mixture should be a slurry.

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Reaction progress can be monitored by TLC or LC-MS. For sterically demanding partners, higher temperatures or microwave irradiation may be necessary to achieve full conversion.[6]

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.[5]

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purification: The crude product is typically purified by column chromatography on silica gel.

Data Table: Exemplary Suzuki-Miyaura Conditions
Coupling Partner (Boronic Acid)Pd Source (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Typical Yield
Phenylboronic acidPd(OAc)₂ (2)S-Phos (4)K₃PO₄ (2.5)Toluene/H₂O (10:1)100>90%
4-Methoxyphenylboronic acidPd₂(dba)₃ (1)X-Phos (3)Cs₂CO₃ (2.0)1,4-Dioxane/H₂O (5:1)11085-95%
2-Methylphenylboronic acidPd(OAc)₂ (3)S-Phos (6)K₃PO₄ (3.0)Toluene/H₂O (10:1)11070-85%
3-Pyridinylboronic acidPd(OAc)₂ (2)S-Phos (4)K₃PO₄ (2.5)1,4-Dioxane/H₂O (5:1)100>88%

Section 2: Buchwald-Hartwig C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, coupling aryl halides with a wide range of amines.[7][8] For this transformation, the base plays a dual role: deprotonating the amine to make it more nucleophilic and facilitating the final reductive elimination step.

Buchwald_Hartwig_Workflow start 1. Assemble Reactants (Aryl Bromide, Amine, Pd Catalyst, Ligand, Base) inert 2. Establish Inert Atmosphere (N₂ or Ar Purge) start->inert solvent 3. Add Anhydrous Solvent (Toluene, Dioxane) inert->solvent heat 4. Heat to Reaction Temp (80-120 °C) solvent->heat monitor 5. Monitor Conversion (TLC, LC-MS) heat->monitor workup 6. Aqueous Workup & Extraction monitor->workup purify 7. Purify Product (Chromatography) workup->purify product Final C-N Coupled Product purify->product

Figure 2: Standard experimental workflow for Buchwald-Hartwig amination.

Causality Behind Component Selection
  • Palladium/Ligand System: Pre-formed palladium catalysts, such as those based on bulky biarylphosphine ligands (e.g., G3 or G4 palladacycles), are highly efficient. Alternatively, generating the catalyst in situ from Pd(OAc)₂ and a ligand like RuPhos or BrettPhos is also effective. These ligands are designed to accelerate both oxidative addition and reductive elimination.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS) are the most common choices. Weaker bases like carbonates are generally insufficient for deprotonating the amine-palladium complex intermediate.[9]

  • Solvent: Anhydrous, non-protic solvents such as toluene, 1,4-dioxane, or CPME are essential to prevent quenching of the strong base.

Detailed Protocol: Buchwald-Hartwig Amination

This protocol outlines the coupling of 3-(2-Bromophenoxy)azetidine with a primary or secondary amine.

Materials:

  • 3-(2-Bromophenoxy)azetidine (1.0 eq)

  • Amine (1.1 - 1.3 eq)

  • Pd₂(dba)₃ (0.015 eq, 1.5 mol%)

  • RuPhos (0.03 eq, 3 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • Vessel Preparation: In a glovebox, or using Schlenk technique, add NaOt-Bu, the ligand (RuPhos), and the palladium source (Pd₂(dba)₃) to a dry reaction vessel with a stir bar.

  • Reactant Addition: Add the 3-(2-Bromophenoxy)azetidine and anhydrous toluene. Stir for a few minutes. Finally, add the amine coupling partner.

  • Reaction: Seal the vessel and heat to 100-110 °C. The reaction is typically complete within 2-24 hours. Monitor by LC-MS.

  • Workup:

    • Cool the reaction to room temperature.

    • Carefully quench the reaction by adding saturated aqueous NH₄Cl.

    • Dilute with ethyl acetate and water, then separate the layers.

    • Extract the aqueous phase with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude material via silica gel chromatography.

Section 3: Sonogashira C-C (Alkynyl) Bond Formation

The Sonogashira coupling enables the synthesis of aryl alkynes from aryl halides and terminal alkynes.[10][11] It uniquely employs a dual catalytic system of palladium and copper(I).

Causality Behind Component Selection
  • Palladium Catalyst: Standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are highly effective. The phosphine ligands stabilize the palladium center throughout the cycle.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the essential co-catalyst. It reacts with the terminal alkyne and the amine base to form a copper(I) acetylide intermediate. This species readily undergoes transmetalation with the palladium(II) complex.

  • Base: A liquid amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), serves a dual purpose: it acts as the solvent and deprotonates the alkyne to facilitate the formation of the copper acetylide.[6]

  • Solvent: While the amine base often serves as the solvent, a co-solvent like THF or DMF can be used, especially if reactants have poor solubility in the amine.

Detailed Protocol: Sonogashira Coupling

This protocol details the coupling of 3-(2-Bromophenoxy)azetidine with a terminal alkyne.

Materials:

  • 3-(2-Bromophenoxy)azetidine (1.0 eq)

  • Terminal Alkyne (1.2 - 2.0 eq)

  • PdCl₂(PPh₃)₂ (0.03 eq, 3 mol%)

  • Copper(I) Iodide (CuI) (0.05 eq, 5 mol%)

  • Diisopropylamine (DIPA) or Triethylamine (TEA)

Procedure:

  • Vessel Preparation: To a Schlenk flask, add 3-(2-Bromophenoxy)azetidine, PdCl₂(PPh₃)₂, and CuI.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent and Reagent Addition: Add the amine base (e.g., DIPA) via syringe, followed by the terminal alkyne.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C). The reaction is often complete within a few hours. For less reactive alkynes, heating to 80 °C may be required.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the amine solvent.

    • Re-dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl to remove copper salts.

    • Wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: The desired product can be isolated by silica gel column chromatography.

Troubleshooting Common Issues

ObservationPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently strong base (Suzuki/Buchwald).3. Reaction temperature too low.1. Ensure rigorous inert atmosphere technique.2. Switch to a stronger base (e.g., K₃PO₄ to Cs₂CO₃; NaOt-Bu).3. Increase temperature or consider microwave heating.
Recovery of Starting Material See "Low or No Conversion". Hindered substrate may require more forcing conditions.Increase catalyst/ligand loading (e.g., from 2 mol% to 5 mol%). Use a more active ligand (e.g., S-Phos for Suzuki).
Formation of Dehalogenated Side Product The aryl-palladium intermediate is reduced before coupling.Use a bulkier ligand. Lower the reaction temperature. Ensure the coupling partner is added promptly.
Formation of Homo-coupled Products (Ar-Ar or R-R)For Sonogashira, ensure an inert atmosphere to prevent oxidative alkyne coupling (Glaser coupling). For Suzuki, ensure slow addition of the aryl halide if this is an issue.

References

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
  • Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. MDPI.
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Sonogashira coupling. Wikipedia.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Buchwald-Hartwig Amin
  • Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Preparation of sec and tert amines by Buchwald-Hartwig Amin
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
  • 17.2: Palladium catalyzed couplings. Chemistry LibreTexts.

Sources

Method

Application Notes and Protocols: 3-(2-Bromophenoxy)azetidine as a Versatile Building Block for Novel CNS Agents

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of the 3-(2-Bromophenoxy)azetidine Scaffold in CNS Drug Discovery The quest for novel chemical entities that can effective...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 3-(2-Bromophenoxy)azetidine Scaffold in CNS Drug Discovery

The quest for novel chemical entities that can effectively modulate central nervous system (CNS) targets is a cornerstone of modern medicinal chemistry. Within this landscape, small, rigid scaffolds that can present pharmacophoric elements in a well-defined three-dimensional space are of paramount importance. The azetidine ring, a four-membered saturated heterocycle, has emerged as a valuable scaffold due to its unique conformational properties and its ability to impart favorable physicochemical characteristics to drug candidates, such as improved solubility and metabolic stability.[1] This document provides a comprehensive guide to the synthesis and application of 3-(2-bromophenoxy)azetidine , a versatile building block poised for the development of a new generation of CNS agents, particularly as monoamine transporter inhibitors.

The strategic incorporation of a 2-bromophenoxy moiety at the 3-position of the azetidine ring offers several distinct advantages for drug design. The phenoxy group can engage in crucial interactions with protein targets, while the bromine atom serves as a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions. This allows for the systematic exploration of chemical space and the fine-tuning of a compound's pharmacological profile. This application note will detail the synthesis of 3-(2-bromophenoxy)azetidine and provide protocols for its derivatization into potential CNS-active molecules, with a focus on the rationale behind the synthetic strategies and analytical characterization.

Physicochemical Properties of 3-(2-Bromophenoxy)azetidine Hydrochloride

A thorough understanding of the physicochemical properties of a building block is critical for its effective utilization in drug discovery. The hydrochloride salt of 3-(2-bromophenoxy)azetidine is a stable, crystalline solid that is amenable to handling and storage.

PropertyValueSource
Molecular Formula C₉H₁₁BrClNOCommercial Supplier Data
Molecular Weight 264.55 g/mol Commercial Supplier Data
Appearance White to off-white solidTypical observation
Solubility Soluble in water, methanol, and DMSOGeneral knowledge of hydrochloride salts

Synthesis of 3-(2-Bromophenoxy)azetidine: A Step-by-Step Guide

The synthesis of 3-(2-bromophenoxy)azetidine can be efficiently achieved in a two-step sequence starting from the commercially available N-Boc-3-hydroxyazetidine. The key transformations involve a Mitsunobu reaction to introduce the 2-bromophenoxy group, followed by the deprotection of the Boc group.

Diagram of the Synthetic Workflow

G start N-Boc-3-hydroxyazetidine step1 Mitsunobu Reaction (2-Bromophenol, DIAD, PPh3) start->step1 intermediate N-Boc-3-(2-bromophenoxy)azetidine step1->intermediate step2 Boc Deprotection (TFA or HCl in Dioxane) intermediate->step2 product 3-(2-Bromophenoxy)azetidine step2->product

Caption: Synthetic route to 3-(2-bromophenoxy)azetidine.

Protocol 1: Synthesis of N-Boc-3-(2-bromophenoxy)azetidine via Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the conversion of alcohols to a variety of functional groups with inversion of stereochemistry.[2][3] In this protocol, it is employed to form the ether linkage between N-Boc-3-hydroxyazetidine and 2-bromophenol.

Materials:

  • N-Boc-3-hydroxyazetidine

  • 2-Bromophenol

  • Diisopropyl azodicarboxylate (DIAD)

  • Triphenylphosphine (PPh₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) and 2-bromophenol (1.2 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add triphenylphosphine (1.5 eq).

  • Slowly add DIAD (1.5 eq) dropwise to the stirred solution. The reaction mixture may turn from colorless to a pale yellow.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Resuspend the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford N-Boc-3-(2-bromophenoxy)azetidine as a colorless oil or white solid.

Rationale: The Mitsunobu reaction proceeds through the formation of a phosphonium salt intermediate from the alcohol and the azodicarboxylate/phosphine reagent system. This activates the hydroxyl group for nucleophilic attack by the phenoxide of 2-bromophenol, leading to the desired ether with high efficiency.

Protocol 2: Deprotection of N-Boc-3-(2-bromophenoxy)azetidine

The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free amine, which is the versatile building block for further derivatization. Acid-mediated deprotection is a standard and effective method.[4][5][6]

Materials:

  • N-Boc-3-(2-bromophenoxy)azetidine

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve N-Boc-3-(2-bromophenoxy)azetidine (1.0 eq) in DCM.

  • Add an excess of TFA (10 eq) or 4M HCl in 1,4-dioxane (5 eq) to the solution at room temperature.

  • Stir the reaction mixture for 1-2 hours. Monitor the deprotection by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • To obtain the free base, dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield 3-(2-bromophenoxy)azetidine. For the hydrochloride salt, the crude product from the HCl/dioxane deprotection can be triturated with diethyl ether to yield a crystalline solid.

Application in CNS Agent Synthesis: A Representative Protocol for a Novel Monoamine Transporter Inhibitor

The 3-(2-bromophenoxy)azetidine scaffold is an excellent starting point for the synthesis of monoamine transporter inhibitors, which are crucial for treating depression and other mood disorders.[7][8] These inhibitors function by blocking the reuptake of neurotransmitters such as serotonin (SERT), norepinephrine (NET), and dopamine (DAT) from the synaptic cleft, thereby increasing their availability.[9][10][11][12][13] The following protocol describes the synthesis of a representative CNS agent, N-benzyl-3-(2-bromophenoxy)azetidine , a hypothetical but plausible monoamine transporter inhibitor based on known structure-activity relationships of related 3-aryloxyazetidine derivatives.[14]

Diagram of the Derivatization Workflow

G start 3-(2-Bromophenoxy)azetidine step1 Reductive Amination (Benzaldehyde, NaBH(OAc)3) start->step1 product N-Benzyl-3-(2-bromophenoxy)azetidine (Potential Monoamine Transporter Inhibitor) step1->product

Caption: Synthesis of a potential CNS agent.

Protocol 3: Synthesis of N-Benzyl-3-(2-bromophenoxy)azetidine

Reductive amination is a classic and highly effective method for the N-alkylation of secondary amines.[15]

Materials:

  • 3-(2-Bromophenoxy)azetidine

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of 3-(2-bromophenoxy)azetidine (1.0 eq) in DCM or DCE, add benzaldehyde (1.1 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford N-benzyl-3-(2-bromophenoxy)azetidine.

Analytical Characterization

The synthesized compounds should be thoroughly characterized to confirm their identity and purity.

TechniqueExpected Observations for N-Benzyl-3-(2-bromophenoxy)azetidine
¹H NMR Signals corresponding to the aromatic protons of the benzoyl and bromophenoxy groups, the benzylic methylene protons, and the azetidine ring protons.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the aromatic carbons, the benzylic carbon, and the carbons of the azetidine ring.
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated mass of the compound.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.

Biological Evaluation: In Vitro Profiling as a Monoamine Transporter Inhibitor

To assess the potential of N-benzyl-3-(2-bromophenoxy)azetidine as a CNS agent, in vitro assays to determine its affinity and potency at the human monoamine transporters (hDAT, hSERT, and hNET) are essential.

Protocol 4: Monoamine Transporter Binding Assay

Principle: This assay measures the ability of the test compound to displace a radiolabeled ligand from the monoamine transporters expressed in a stable cell line.

Materials:

  • HEK293 cells stably expressing hDAT, hSERT, or hNET

  • [³H]WIN 35,428 (for hDAT), [³H]Citalopram (for hSERT), or [³H]Nisoxetine (for hNET)

  • Test compound (N-benzyl-3-(2-bromophenoxy)azetidine)

  • Appropriate assay buffers

  • Scintillation counter

Procedure:

  • Prepare cell membranes from the HEK293 cell lines expressing the respective transporters.

  • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • After incubation, rapidly filter the mixture through glass fiber filters to separate the bound and free radioligand.

  • Wash the filters to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the Ki values for the test compound at each transporter using the Cheng-Prusoff equation.

Protocol 5: Monoamine Transporter Uptake Assay

Principle: This functional assay measures the ability of the test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.

Materials:

  • HEK293 cells stably expressing hDAT, hSERT, or hNET

  • [³H]Dopamine, [³H]Serotonin, or [³H]Norepinephrine

  • Test compound (N-benzyl-3-(2-bromophenoxy)azetidine)

  • Appropriate assay buffers

  • Scintillation counter

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere.

  • Pre-incubate the cells with varying concentrations of the test compound.

  • Initiate the uptake by adding the radiolabeled neurotransmitter.

  • After a short incubation period, terminate the uptake by washing the cells with ice-cold buffer.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Calculate the IC₅₀ values for the test compound at each transporter.

Conclusion and Future Directions

3-(2-Bromophenoxy)azetidine is a highly valuable and versatile building block for the synthesis of novel CNS agents. Its straightforward synthesis and the presence of a synthetically tractable bromine handle make it an ideal starting point for the creation of diverse chemical libraries. The representative protocol for the synthesis of N-benzyl-3-(2-bromophenoxy)azetidine highlights a clear path toward potential monoamine transporter inhibitors. The bromine atom on the phenoxy ring provides a crucial point for further diversification using established cross-coupling methodologies (e.g., Suzuki, Buchwald-Hartwig, Sonogashira couplings), enabling the exploration of a wide range of substituents to optimize potency, selectivity, and pharmacokinetic properties. Future work should focus on the synthesis and evaluation of a library of derivatives to establish comprehensive structure-activity relationships and to identify lead compounds for further preclinical development as next-generation CNS therapeutics.

References

  • Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-8192. [Link]

  • Lowe, J. T., et al. (2012). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. Journal of Organic Chemistry, 77(17), 7187-7211. [Link]

  • Kaur, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23865-23871. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Singh, U. P., et al. (2021). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 13(20), 1837-1856. [Link]

  • Carroll, F. I., et al. (2013). 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. Bioorganic & Medicinal Chemistry Letters, 23(13), 3733-3736. [Link]

  • Shao, L., et al. (2011). Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?. Future Medicinal Chemistry, 3(11), 1387-1403. [Link]

  • Wikipedia. Dopamine reuptake inhibitor. [Link]

  • Wikipedia. Serotonin–norepinephrine–dopamine reuptake inhibitor. [Link]

  • Taylor & Francis Online. Selective norepinephrine reuptake inhibitors – Knowledge and References. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-(2-Bromophenoxy)azetidine Products

Welcome to the technical support center for the purification of 3-(2-bromophenoxy)azetidine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-(2-bromophenoxy)azetidine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating and purifying these valuable compounds. The unique structure of 3-(2-bromophenoxy)azetidine, which incorporates a strained four-membered azetidine ring, presents specific challenges during purification that require careful consideration of methodology to prevent degradation and ensure high purity.[1][2][3] Azetidine-containing compounds are crucial scaffolds in medicinal chemistry, appearing in a range of bioactive molecules.[1][4][5][6] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve your purification goals.

Purification Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common issues encountered during the purification of 3-(2-bromophenoxy)azetidine products.

Q1: My crude product is a persistent oil and will not solidify. How can I induce crystallization?

A1: This is a frequent challenge, often caused by residual solvents or the presence of impurities that inhibit the formation of a crystal lattice.

  • Causality: The high polarity of the azetidine nitrogen and the ether linkage can lead to strong interactions with residual polar solvents like DMF or DMSO, preventing crystallization. Furthermore, even small amounts of structurally similar impurities can disrupt the ordered packing required for crystal formation.

  • Troubleshooting Steps:

    • High-Vacuum Drying: Ensure all residual solvents are removed by drying the oil under a high vacuum for an extended period, possibly with gentle heating (e.g., 30-40°C) if the compound is thermally stable.

    • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the desired product is poorly soluble, such as hexane, pentane, or diethyl ether. Use a spatula to scratch the inside of the flask during trituration, as this can create nucleation sites for crystal growth.[7]

    • Salt Formation: Consider converting the free base into a salt, such as a hydrochloride (HCl) or hydrobromide (HBr) salt. The ionic character of the salt often leads to a more crystalline and stable solid. This can be achieved by dissolving the oil in a suitable solvent (e.g., diethyl ether, ethyl acetate) and adding a solution of HCl in the same or a miscible solvent.[8]

    • Solvent-Antisolvent Crystallization: Dissolve the oil in a minimum amount of a good solvent (e.g., dichloromethane, ethyl acetate) and then slowly add an anti-solvent (e.g., hexane, heptane) until the solution becomes cloudy. Gentle warming to redissolve the precipitate followed by slow cooling can yield crystals.

Q2: I am observing multiple spots on my TLC analysis, even after performing column chromatography. What could be the cause?

A2: This issue can be perplexing and points to several potential underlying problems, from co-eluting impurities to on-column degradation.

  • Causality: The azetidine ring is susceptible to ring-opening under acidic conditions, and silica gel is inherently acidic.[2] This can lead to the degradation of your target compound during the chromatographic separation. Additionally, impurities with similar polarity to your product may co-elute.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase: The initial choice of solvent system may not be optimal for resolving your compound from impurities. Systematically screen different solvent systems using TLC. If you are using a standard hexane/ethyl acetate system, try switching to a system with different selectivity, such as dichloromethane/methanol or toluene/acetone.[9]

    • Use Deactivated Silica Gel: To mitigate on-column degradation, use deactivated silica gel. You can prepare this by adding a small percentage of a base, such as triethylamine (typically 0.1-1%), to your mobile phase. Alternatively, you can use commercially available deactivated silica gel or switch to a different stationary phase like alumina (neutral or basic).[10]

    • Check for Product Stability: Before committing to a large-scale column, spot your crude material on a TLC plate, let it sit for an hour, and then elute it. If a new spot appears, it is a strong indication that your compound is degrading on the silica gel.

    • Consider Reverse-Phase Chromatography: For highly polar compounds or challenging separations, reverse-phase flash chromatography or preparative HPLC can be an excellent alternative.[2][11]

Q3: My overall yield is significantly lower than expected after purification. Where might I be losing my product?

A3: Low recovery can be attributed to several factors, including product degradation, incomplete extraction, or strong adsorption to the stationary phase.

  • Causality: The basic nitrogen in the azetidine ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to irreversible adsorption or significant tailing during elution.[10] Additionally, the polarity of the molecule can result in some solubility in the aqueous phase during workup.

  • Troubleshooting Steps:

    • Back-Extraction: During the aqueous workup, ensure you back-extract the aqueous layers with your organic solvent (e.g., ethyl acetate, dichloromethane) multiple times to recover any dissolved product.[12][13]

    • Column Elution Strategy: If you suspect your product is sticking to the column, modify your elution. After your product has eluted, flush the column with a much more polar solvent system (e.g., 5-10% methanol in dichloromethane) to recover any strongly adsorbed material.[9]

    • Minimize Purification Time: To reduce the risk of degradation, use flash chromatography instead of traditional gravity chromatography. The faster elution time minimizes the contact time between your compound and the stationary phase.[14]

Q4: How can I effectively remove unreacted 2-bromophenol from my crude product?

A4: Unreacted 2-bromophenol is a common impurity in the synthesis of 3-(2-bromophenoxy)azetidine. Its acidic nature provides a straightforward method for its removal.

  • Causality: 2-bromophenol is a weak acid (pKa ≈ 8.4). By washing the organic layer with a basic aqueous solution, the phenol can be deprotonated to form the corresponding phenoxide salt, which is highly soluble in water and will be extracted from the organic phase.

  • Troubleshooting Steps:

    • Aqueous Basic Wash: During the workup procedure, wash the organic layer containing your crude product with a dilute aqueous solution of sodium hydroxide (e.g., 1 M NaOH) or sodium bicarbonate (saturated NaHCO₃).[15]

    • Monitor with TLC: Before and after the basic wash, run a TLC of your organic layer to confirm the removal of the 2-bromophenol spot.

    • Caution: Be mindful not to use an excessively concentrated base or prolonged exposure, as this could potentially promote side reactions with your desired product.

Frequently Asked Questions (FAQs)

Q1: What is a reliable, general workflow for the purification of 3-(2-bromophenoxy)azetidine derivatives?

A1: A robust, general purification strategy can be summarized in the following workflow:

Purification_Workflow start Crude Reaction Mixture workup Aqueous Workup (with basic wash, e.g., NaHCO3) start->workup extraction Extraction with Organic Solvent (e.g., Ethyl Acetate) workup->extraction drying Drying over Na2SO4 & Concentration extraction->drying chromatography Flash Column Chromatography (Silica Gel or Alumina) drying->chromatography analysis TLC/LC-MS Analysis of Fractions chromatography->analysis pooling Combine Pure Fractions & Concentrate analysis->pooling crystallization Recrystallization or Trituration pooling->crystallization final_product Pure Product crystallization->final_product

Caption: General purification workflow for 3-(2-Bromophenoxy)azetidine.

Q2: How do I select an appropriate solvent system for recrystallization?

A2: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[11][16] A good starting point is to test the solubility of a small amount of your product in various common laboratory solvents. Often, a binary solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) provides the best results.

Solvent SystemPolarity Index (Good Solvent)Notes
Isopropanol / Water4.3Excellent for moderately polar compounds.
Ethanol / Water5.2Similar to isopropanol/water, good for a wide range of polarities.
Ethyl Acetate / Hexane4.4A versatile system for compounds of intermediate polarity.
Dichloromethane / Hexane3.4Good for less polar compounds.
Acetone / Water5.4Effective for many polar compounds.

Q3: Is preparative HPLC a suitable method for purifying these compounds?

A3: Absolutely. Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for achieving very high levels of purity, especially when dealing with impurities that are difficult to separate by conventional column chromatography.[2][11] Both normal-phase and reverse-phase preparative HPLC can be employed, depending on the specific properties of your compound and the impurities.

Q4: What analytical techniques are essential to confirm the purity and identity of my final product?

A4: A combination of spectroscopic and analytical methods should be used:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are crucial for confirming the chemical structure of your compound.

  • Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for assessing purity and confirming the molecular weight of your product. High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, which can be used to determine the elemental composition.

  • Thin Layer Chromatography (TLC): A simple and quick method to assess the purity of your final product, ideally showing a single spot in multiple solvent systems.

Troubleshooting Decision Tree

Troubleshooting_Tree start Purification Issue issue_oil Product is an Oil start->issue_oil Appearance issue_impure Impure after Column start->issue_impure Purity issue_low_yield Low Yield start->issue_low_yield Quantity sol_triturate Triturate with Hexane/Ether issue_oil->sol_triturate Try First sol_salt Form HCl Salt issue_oil->sol_salt If Trituration Fails sol_solv_sys Change Solvent System (e.g., DCM/MeOH) issue_impure->sol_solv_sys Co-elution? sol_deactivate Use Deactivated Silica (add Et3N) issue_impure->sol_deactivate Degradation? sol_back_extract Back-Extract Aqueous Layers issue_low_yield->sol_back_extract Workup Loss? sol_polar_flush Flush Column with Polar Solvent issue_low_yield->sol_polar_flush Column Adsorption?

Caption: Decision tree for troubleshooting common purification issues.

Detailed Experimental Protocols

Protocol 1: Standard Flash Column Chromatography

This protocol assumes a moderately polar 3-(2-bromophenoxy)azetidine derivative.

  • Slurry Preparation: In a beaker, add the appropriate amount of silica gel (typically 50-100 times the mass of your crude product). Add your starting mobile phase (e.g., 10% ethyl acetate in hexane) to the silica gel to create a slurry.

  • Column Packing: Pour the slurry into your chromatography column. Use gentle air pressure to pack the silica gel bed evenly and drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your mobile phase. If it is not fully soluble, you can adsorb it onto a small amount of silica gel (dry loading). Carefully add your sample to the top of the column.

  • Elution: Begin eluting with your starting mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (gradient elution) as needed to elute your compound. Monitor the fractions by TLC.

  • Fraction Pooling: Once the desired product has been identified in the fractions, combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair based on preliminary solubility tests.[11][16]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a gentle boil with stirring. Continue adding the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote further crystallization, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Protocol 3: Aqueous Workup with Basic Wash
  • Quenching: Quench the reaction mixture as appropriate (e.g., with water or a saturated ammonium chloride solution).

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3 x volume of the aqueous layer).

  • Basic Wash: Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (1 x volume). This will remove acidic impurities like 2-bromophenol.

  • Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

References

  • How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. Available at: [Link]

  • Azetidine synthesis - Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. Available at: [Link]

  • A. General synthetic route for accessing azetidines via intermolecular... - ResearchGate. Available at: [Link]

  • Bromination of aromatic compounds - US3303224A - Google Patents.
  • Bromination of Deactivated Aromatic Compounds - ResearchGate. Available at: [Link]

  • Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed. Available at: [Link]

  • Marine Bromophenols from Laminaria hyperborea's Epiphytic Biomass: Chemical Profiling, Cytotoxicity, and Antioxidant Activity - MDPI. Available at: [Link]

  • azetidine - Organic Syntheses Procedure. Available at: [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. Available at: [Link]

  • Silver-Catalyzed [3 + 2] Cyclization Reaction of α-Azidovinyl Acids with RCF2-Imidoyl Sulfoxonium Ylides: Synthesis of Polyfluoroalkyl-Substituted 2H-Pyrrole Derivatives | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. Available at: [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - Frontiers. Available at: [Link]

  • Recent progress in synthesis of 3-functionalized azetidines - ResearchGate. Available at: [Link]

  • Bromoarene synthesis by bromination or substitution - Organic Chemistry Portal. Available at: [Link]

  • Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. Available at: [Link]

  • Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties - PMC - NIH. Available at: [Link]

  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation - NIH. Available at: [Link]

  • Recrystallization of Acetanilide - YouTube. Available at: [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - LJMU Research Online. Available at: [Link]

  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 3-(2-Bromophenoxy)azetidine

From the Desk of the Senior Application Scientist Welcome to the technical support center for the synthesis of 3-(2-Bromophenoxy)azetidine. This key building block is increasingly vital in medicinal chemistry and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-(2-Bromophenoxy)azetidine. This key building block is increasingly vital in medicinal chemistry and drug development, yet its synthesis is not without challenges. The strained four-membered ring and the presence of multiple reactive sites demand a carefully controlled synthetic strategy. This guide is designed to provide you, our fellow researchers, with in-depth, field-proven insights into navigating the common side reactions and troubleshooting the synthesis. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring your success in obtaining this valuable compound with high purity and yield.

Section 1: Foundational Questions & Synthetic Strategy

Q1: What is the most reliable and common synthetic route for preparing 3-(2-Bromophenoxy)azetidine, and what is its core chemical principle?

The most robust and widely employed method for synthesizing 3-(2-Bromophenoxy)azetidine is the Williamson ether synthesis .[1][2] This reaction involves a bimolecular nucleophilic substitution (SN2) mechanism.[3]

Core Principle: The synthesis couples an N-protected 3-hydroxyazetidine with 2-bromophenol. A strong base is used to deprotonate the hydroxyl group of the azetidine, forming a potent nucleophile (an alkoxide). This alkoxide then attacks the electrophilic carbon of a suitable aryl halide, in this case, 2-bromophenol is the source of the aryl group, but the reaction is typically with an activated aryl halide or by modifying the conditions to favor C-O coupling. A more direct approach involves deprotonating the 2-bromophenol to form a phenoxide, which then attacks an electrophilic azetidine precursor. For the purpose of this guide, we will focus on the reaction between N-Boc-3-hydroxyazetidine and 2-bromophenol.

The key challenge in this synthesis is controlling the regioselectivity to ensure the formation of the C-O bond (O-arylation) over the competing C-N bond (N-arylation).

G cluster_reactants Reactants R1 N-Boc-3-hydroxyazetidine Base Strong Base (e.g., NaH) R1->Base Deprotonation R2 2-Bromophenol Product N-Boc-3-(2-Bromophenoxy)azetidine R2->Product SN2 Attack Alkoxide Azetidine Alkoxide (Nucleophile) Base->Alkoxide Alkoxide->Product SN2 Attack Deprotection Acidic Workup (e.g., TFA) Product->Deprotection Boc Removal FinalProduct 3-(2-Bromophenoxy)azetidine Deprotection->FinalProduct

Caption: Primary synthetic workflow for 3-(2-Bromophenoxy)azetidine.

Section 2: Troubleshooting Specific Side Reactions

This section addresses the most common issues encountered during the synthesis. Understanding the cause of these side reactions is the first step toward their prevention.

Q2: My reaction is producing a significant amount of 1-(2-Bromophenyl)azetidin-3-ol, the N-arylated byproduct. Why is this happening and how can I prevent it?

This is the most prevalent and challenging side reaction. It stems from the ambident nucleophilic nature of the deprotected or partially protected azetidine intermediate.

Causality (The "Why"): The azetidine starting material has two potential nucleophilic sites: the oxygen of the hydroxyl group and the nitrogen of the amine. Nitrogen is less electronegative than oxygen, making its lone pair of electrons more available for donation.[4] Consequently, the azetidine nitrogen is inherently more nucleophilic than the hydroxyl oxygen. If the N-protecting group (e.g., Boc) is compromised or if the reaction conditions favor N-arylation, the undesired byproduct will form. This can also occur if a different strategy, like a Buchwald-Hartwig amination, is attempted without careful ligand and condition selection.[5][6]

Troubleshooting & Prevention (The "How"):

  • Protecting Group Integrity: The choice and stability of the N-protecting group are paramount. The tert-butyloxycarbonyl (Boc) group is standard, but it can be labile under certain conditions.

    • Solution: Ensure your reaction is not inadvertently acidic. If using a base like potassium carbonate, ensure it is anhydrous, as water can facilitate Boc degradation. If the problem persists, consider a more robust protecting group like a benzyl (Bn) or carbobenzyloxy (Cbz) group for the initial coupling, although this complicates the final deprotection step.

  • Base Selection: The base's role is to selectively deprotonate the hydroxyl group to form the alkoxide without affecting the protecting group or promoting side reactions.

    • Solution: Use a strong, non-nucleophilic hydride base like sodium hydride (NaH). NaH irreversibly deprotonates the alcohol to form the sodium alkoxide, which is a potent oxygen-centered nucleophile. Avoid weaker bases like K₂CO₃ or Et₃N, which may not fully deprotonate the alcohol, leaving the more nucleophilic nitrogen to compete in the reaction.

  • Order of Addition: The sequence in which you add reagents matters.

    • Solution: Add the N-Boc-3-hydroxyazetidine to a suspension of NaH in an anhydrous aprotic solvent (like THF or DMF) first. Allow the deprotonation to proceed completely (typically 15-30 minutes at 0 °C to room temperature) before adding the 2-bromophenol. This ensures the highly nucleophilic alkoxide is pre-formed and ready to react.

G cluster_O Desired Pathway: O-Arylation cluster_N Side Reaction: N-Arylation Start N-Boc-3-hydroxyazetidine + 2-Bromophenol O_Alkoxide Formation of O-Alkoxide Start->O_Alkoxide Proper Base (e.g., NaH) N_Attack Attack from Azetidine Nitrogen Start->N_Attack Weak Base or Protecting Group Loss O_Attack Attack on Aryl Halide O_Alkoxide->O_Attack Product 3-(2-Bromophenoxy)azetidine O_Attack->Product Byproduct 1-(2-Bromophenyl)azetidin-3-ol N_Attack->Byproduct

Caption: Competing pathways of O-Arylation vs. N-Arylation.

Q3: I'm observing byproducts consistent with an elimination reaction. What causes this, and how can it be minimized?

Elimination is a common competing pathway in Williamson ether syntheses.[2] While less common with aryl electrophiles, it can occur under suboptimal conditions.

Causality (The "Why"): The azetidine alkoxide, in addition to being a nucleophile, is also a strong base. If the reaction temperature is too high, the alkoxide can abstract a proton from a suitable position, leading to the formation of an unsaturated byproduct and degradation.

Troubleshooting & Prevention (The "How"):

ParameterFavors Substitution (Desired)Favors Elimination (Side Reaction)
Temperature Low to moderate (e.g., 0 °C to 60 °C)High temperatures (>80 °C)
Base Strong, non-nucleophilic (NaH)Bulky or strong bases at high temp.
Solvent Polar aprotic (THF, DMF)Solvents that favor E2 mechanisms

Key Recommendations:

  • Maintain Strict Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and only gently heat if necessary.

  • Use Anhydrous Conditions: Water can interfere with the base and alter reaction pathways. Ensure all glassware, solvents, and reagents are rigorously dried.

Section 3: Analytical & Purification Strategies

Q4: How can I definitively distinguish the desired O-arylated product from the N-arylated byproduct using analytical techniques?

Confirmation of the correct isomer is critical and can be unequivocally achieved using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR.[7][8]

Analytical Confirmation:

TechniqueO-Arylated Product (Desired)N-Arylated Byproduct (Side Reaction)
¹H NMR The proton at C3 (-CH-OAr) will be significantly downfield-shifted (typically δ > 4.5 ppm) due to the deshielding effect of the adjacent oxygen.The proton at C3 (-CH-OH) will be at a more typical upfield position (typically δ ~ 3.5-4.0 ppm). The N-H proton (if present) would be visible, or the protons on the azetidine ring adjacent to the nitrogen would show a shift.
¹³C NMR The carbon at C3 will show a characteristic shift for a C-O bond in the range of δ 70-80 ppm.The carbon at C3 will be in the typical C-OH range, likely δ 60-70 ppm. The carbons adjacent to the nitrogen will show a significant downfield shift due to direct attachment to the aromatic ring.
2D HMBC Definitive. A correlation will be observed between the proton on C3 of the azetidine ring and the aromatic carbon attached to the oxygen (C1' of the bromo-phenyl ring).Definitive. A correlation will be observed between the protons on the carbons adjacent to the azetidine nitrogen (C2 and C4) and the aromatic carbon attached to the nitrogen (C1' of the bromo-phenyl ring).
Q5: What is the most effective protocol for purifying the final product?

Purification typically requires chromatographic separation due to the similar polarities of the product and potential byproducts.

Recommended Purification Workflow:

  • Aqueous Workup: After the reaction is complete, carefully quench the reaction mixture with water or a saturated NH₄Cl solution. Extract the product into an organic solvent like ethyl acetate or dichloromethane.

  • Acid-Base Extraction (Optional, for deprotected product): If the Boc group has been removed, the basicity of the azetidine nitrogen can be exploited. Dissolve the crude mixture in an organic solvent and extract with dilute acid (e.g., 1M HCl). The desired product will move to the aqueous layer. Basifying the aqueous layer (e.g., with NaOH) and re-extracting with an organic solvent can provide significant purification.

  • Silica Gel Column Chromatography: This is the most critical step.

    • Solvent System: A gradient of ethyl acetate in hexanes is typically effective. For the Boc-protected product, start with a low polarity (e.g., 5% EtOAc/Hexanes) and gradually increase the polarity. The N-arylated byproduct, being more polar due to the free hydroxyl group, will typically elute later.

    • TLC Monitoring: Use a suitable stain (like potassium permanganate) to visualize the spots on TLC plates to track the separation.

Section 4: Optimized Protocol & Workflow

Optimized Protocol for N-Boc-3-(2-Bromophenoxy)azetidine

This protocol is designed to maximize the yield of the desired O-arylated product.

Materials:

  • N-Boc-3-hydroxyazetidine

  • 2-Bromophenol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate, Hexanes

  • Saturated aqueous NH₄Cl solution, Brine

Procedure:

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), add sodium hydride (1.2 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer. Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, then carefully decant the hexanes.

  • Solvent Addition: Add anhydrous DMF to the flask. Cool the suspension to 0 °C in an ice bath.

  • Deprotonation: Dissolve N-Boc-3-hydroxyazetidine (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension. Stir the mixture at 0 °C for 30 minutes.

  • Coupling: Dissolve 2-bromophenol (1.1 equivalents) in anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Cool the reaction back to 0 °C and very carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Workup: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

G Setup 1. Setup & Reagent Prep (Inert Atmosphere, Anhydrous) Deprotonation 2. Deprotonation N-Boc-3-hydroxyazetidine + NaH in DMF @ 0°C, 30 min Setup->Deprotonation Coupling 3. Coupling Reaction Add 2-Bromophenol Warm to RT, 12-18h Deprotonation->Coupling TLC Monitor by TLC Coupling->TLC Quench 4. Quench Reaction Cool to 0°C Add sat. aq. NH4Cl Coupling->Quench Workup 5. Aqueous Workup Extract with EtOAc, Wash, Dry Quench->Workup Purify 6. Purification Silica Gel Chromatography Workup->Purify Analysis 7. Characterization NMR, MS Purify->Analysis

Caption: Optimized experimental workflow from setup to analysis.

References

  • Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. [Link]

  • Ombito, J. O., et al. (2020). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2021(1), 1-40. [Link]

  • Surrey, A. R. (1961). Name Reactions in Organic Chemistry (2nd ed.). Academic Press. [Link]

  • LaPlante, S. R., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters, 23(16), 4663–4668. [Link]

  • Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]

  • "Williamson Ether Synthesis". (2023). Chemistry LibreTexts. [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

Sources

Troubleshooting

Technical Support Center: Refining Protocols for Stereoisomer Separation of Azetidine Derivatives

Welcome to the Technical Support Center for the stereoisomer separation of azetidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and prac...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the stereoisomer separation of azetidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the unique challenges presented by this important class of nitrogen-containing heterocycles. Azetidines are increasingly prevalent in medicinal chemistry, and the precise separation of their stereoisomers is critical for understanding their pharmacological and toxicological profiles.[1][2]

This resource is structured to provide both quick answers to common questions and in-depth troubleshooting guides for more complex separation challenges. We will delve into the causality behind experimental choices, ensuring that the protocols described are not just a series of steps, but a self-validating system grounded in chromatographic principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the stereoisomer separation of azetidine derivatives.

Q1: My azetidine derivative is showing significant peak tailing on a polysaccharide-based chiral stationary phase (CSP). What is the likely cause and how can I fix it?

A1: Peak tailing with azetidine derivatives is frequently caused by strong interactions between the basic nitrogen of the azetidine ring and acidic silanol groups on the silica support of the CSP. This is a common issue for basic compounds.[3]

  • Causality: The lone pair of electrons on the azetidine nitrogen can form strong hydrogen bonds with residual silanols, leading to a secondary retention mechanism that broadens and tails the peak.

  • Solution: The most effective solution is to add a basic modifier to the mobile phase to compete with the analyte for the active sites on the stationary phase.

    • For Normal Phase (NP) and Polar Organic (PO) modes: Start by adding 0.1% diethylamine (DEA) or triethylamine (TEA) to your mobile phase.[3][4][5] The concentration can be optimized, but typically 0.1% is sufficient.[5]

    • For Supercritical Fluid Chromatography (SFC): Similarly, adding 0.1% DEA to the co-solvent is a standard practice to improve the peak shape of basic compounds.[3]

    • Alternative Strategy: Consider using a CSP that has been end-capped or is based on a support with a lower silanol activity.

Q2: I am not getting any separation of my azetidine enantiomers. Where should I start with method development?

A2: Achieving chiral separation is an empirical process, as small structural changes can significantly impact the interaction with the CSP.[6] A systematic screening approach is the most efficient way to identify a suitable separation method.

  • Initial Column Screening: There is no universal chiral column.[7] We recommend screening a set of columns with different chiral selectors. For azetidine derivatives, polysaccharide-based CSPs (amylose and cellulose derivatives) are often a good starting point due to their broad applicability.[8][9] A good initial screening set would include:

    • An amylose-based column (e.g., Chiralpak IA, IB, IC).[3]

    • A cellulose-based column (e.g., Chiralcel OD, OJ).

  • Mobile Phase Screening: For each column, screen a few mobile phases to explore different interaction mechanisms.

    • Normal Phase: Start with a simple mobile phase like n-hexane/isopropanol (90:10, v/v).

    • Polar Organic Mode: A mixture of acetonitrile/methanol is a good starting point.

    • SFC: Use a gradient of a polar co-solvent (like methanol) in supercritical CO2.[10]

  • Rationale: This initial screening matrix of different CSPs and mobile phase modes maximizes the chances of observing some initial separation, which can then be optimized.

Q3: Should I use Normal Phase, Reversed Phase, or SFC for my azetidine derivative separation?

A3: The choice of chromatographic mode depends on the solubility of your analyte and the desired outcome (analytical vs. preparative).

  • Normal Phase (NP) HPLC: Often provides excellent selectivity for chiral separations.[6] It is a good starting point if your azetidine derivative is soluble in non-polar solvents. Diastereomers of protected azetidine products are often separable using normal phase chromatography.[11]

  • Reversed Phase (RP) HPLC: Suitable for more polar azetidine derivatives. However, achieving chiral separation in RP can sometimes be more challenging. To achieve separation in RP mode on a cyclodextrin-based CSP, the analyte typically needs at least one aromatic ring.[12]

  • Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for chiral separations, often providing faster analysis times and higher efficiency than HPLC.[10] It is particularly well-suited for preparative separations due to the ease of solvent removal. The use of CO2-based mobile phases with polar co-solvents makes it compatible with a wide range of azetidine derivatives.[10]

Q4: Can temperature be used to optimize the separation of my azetidine stereoisomers?

A4: Yes, temperature is a critical parameter for optimizing chiral separations.

  • General Trend: In most cases, decreasing the temperature will increase the chiral selectivity and therefore improve the resolution. This is because the weaker forces involved in chiral recognition are more effective at lower temperatures.

  • Exceptions: In some rare cases, increasing the temperature can lead to increased retention and separation factors.[13] This can be due to temperature-induced changes in the conformation of the chiral selector.[13]

  • Practical Advice: If you have partial separation, try decreasing the column temperature in 5-10°C increments. Ensure your system has adequate temperature control for reproducible results.

Section 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving more complex issues.

Guide 1: Poor Resolution (Rs < 1.5)

Poor resolution is one of the most common challenges in chiral chromatography. The goal is to achieve baseline separation (Rs ≥ 1.5) for accurate quantification.

Step-by-Step Troubleshooting Protocol:

  • Confirm System Suitability: Ensure your HPLC/SFC system is performing optimally. Check for leaks, ensure the pump is delivering a stable flow, and that the detector is functioning correctly.

  • Optimize the Mobile Phase:

    • Change the Organic Modifier Percentage: If you have some separation, a small adjustment in the percentage of the polar modifier (e.g., alcohol in normal phase) can have a significant impact on resolution. Decreasing the modifier concentration will increase retention and may improve resolution.

    • Change the Organic Modifier Type: If adjusting the percentage is not effective, switch to a different modifier. For example, in normal phase, if you are using isopropanol, try ethanol. Different alcohols can alter the hydrogen bonding interactions with the CSP and the analyte.

  • Adjust the Additive Concentration:

    • For basic azetidines, the concentration of the basic additive (e.g., DEA) can influence selectivity. While 0.1% is a good starting point, try varying the concentration between 0.05% and 0.2%.

    • For acidic azetidine derivatives (e.g., azetidine-2-carboxylic acid), an acidic modifier like trifluoroacetic acid (TFA) or acetic acid at 0.1% can improve peak shape and may affect selectivity.[5]

  • Change the Chiral Stationary Phase: If mobile phase optimization does not yield satisfactory results, the chosen CSP may not be suitable for your analyte.

    • Systematic Approach: If you started with a cellulose-based CSP, try an amylose-based one, or vice-versa.[3] The different helical structures of these polysaccharides can lead to vastly different chiral recognition.[6]

    • Consider Different Functionalization: Polysaccharide CSPs are available with various derivatizations (e.g., 3,5-dimethylphenylcarbamate vs. 3,5-dichlorophenylcarbamate). A change in the electronic properties of the selector can dramatically alter the separation.[3]

  • Lower the Temperature: As mentioned in the FAQs, reducing the column temperature often enhances chiral recognition. Try running the separation at 15°C or 10°C.

  • Decrease the Flow Rate: Chiral separations can sometimes benefit from lower flow rates, as this allows for more time for the enantiomers to interact with the CSP. Try reducing the flow rate from 1.0 mL/min to 0.5 mL/min.

Workflow for Improving Resolution

G start Initial Separation (Rs < 1.5) optimize_mp Optimize Mobile Phase (% Modifier, Modifier Type) start->optimize_mp check_res1 Rs >= 1.5? optimize_mp->check_res1 adjust_add Adjust Additive (Acid/Base Concentration) check_res1->adjust_add No success Method Optimized check_res1->success Yes check_res2 Rs >= 1.5? adjust_add->check_res2 change_csp Change CSP (e.g., Cellulose to Amylose) check_res2->change_csp No check_res2->success Yes check_res3 Rs >= 1.5? change_csp->check_res3 lower_temp Lower Temperature check_res3->lower_temp No check_res3->success Yes check_res4 Rs >= 1.5? lower_temp->check_res4 lower_flow Decrease Flow Rate check_res4->lower_flow No check_res4->success Yes check_res5 Rs >= 1.5? lower_flow->check_res5 check_res5->success Yes fail Re-evaluate Strategy check_res5->fail No

Caption: Troubleshooting workflow for poor resolution.

Guide 2: Method Robustness and Reproducibility Issues

A developed method that is not robust will be unreliable for routine use. Common issues include shifting retention times and variable resolution.

Key Considerations for Robustness:

  • Column Equilibration: Chiral columns, especially those based on macrocyclic glycopeptides, can require extended equilibration times (1-2 hours) when the mobile phase is changed. Inadequate equilibration is a major source of irreproducibility.

  • Mobile Phase Preparation: The concentration of additives is critical. Prepare mobile phases fresh and accurately. Small variations in the concentration of acidic or basic modifiers can lead to significant changes in retention and selectivity.[4]

  • Temperature Control: Ensure the column oven is maintaining a stable temperature, as fluctuations can affect retention times and resolution.

  • Sample Stability: Some azetidine derivatives can be unstable, especially in certain solvents or at non-neutral pH.[14][15] It is crucial to assess the stability of your analyte in the sample solvent and under the chromatographic conditions. If degradation is observed, consider using a different sample solvent or reducing the analysis time.

  • Column History and Memory Effects: Chiral columns can exhibit "memory effects," where a previously used additive can continue to affect separations even after the mobile phase has been changed.[16] If you are developing a new method, it is best to use a new column or one with a well-documented history.

Protocol for Validating Method Robustness:

Once a suitable separation is achieved, perform a robustness study by making small, deliberate changes to the method parameters and observing the impact on the results.

ParameterVariationAcceptance Criteria
Flow Rate ± 10%Resolution (Rs) should not decrease by >15%
Temperature ± 5 °CRetention time shift should be within acceptable limits
% Organic Modifier ± 2% (absolute)Selectivity (α) should remain relatively constant
Additive Concentration ± 10% (relative)Peak asymmetry should remain within specifications

Table 1: Example of a robustness study design.

Section 3: Advanced Topics

The Role of the Azetidine Ring Structure in Chiral Recognition

The unique structural features of the azetidine ring can influence its interaction with a CSP.

  • Ring Strain and Conformation: The four-membered azetidine ring is strained, which can influence its conformation and how it presents its substituents to the chiral selector.[2] The ring is not planar and can undergo a "puckering" motion. This conformational preference can be a key factor in achieving chiral recognition.

  • Hydrogen Bonding: The nitrogen atom in the azetidine ring is a hydrogen bond acceptor. This interaction is often crucial for chiral recognition, especially on polysaccharide-based CSPs which have numerous hydrogen bond donors and acceptors.

  • Dipole-Dipole and π-π Interactions: If the azetidine derivative contains aromatic substituents, π-π stacking interactions with the CSP can be a dominant mechanism for chiral recognition.[9]

Separation of Diastereomers

When a molecule has more than one chiral center, diastereomers are formed. Unlike enantiomers, diastereomers have different physical properties and can often be separated on achiral stationary phases. However, for closely related diastereomers, a chiral column may be necessary to achieve baseline separation.

  • Strategy: The same principles of method development for enantiomers apply to diastereomers. Screen different CSPs and mobile phases to find the optimal conditions. Normal phase chromatography is often successful for the separation of diastereomers of protected azetidine intermediates.[11]

References

  • Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47675-47713.
  • Garrido Frenich, A., & Martínez Vidal, J. L. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 104-111.
  • Ahuja, S. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 21(11), 1104-1111.
  • Sigma-Aldrich. (n.d.). Chiral HPLC Column Selection and Method Development Guide.
  • Daicel Chiral Technologies. (2022, September 15).
  • Regis Technologies, Inc. (n.d.). CHIRAL Handbook.
  • Reddy, B. R., & Rao, K. S. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry, 3(7), 478-483.
  • Jacobsen, E. N., & Knowles, R. R. (2010). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society, 132(29), 10025–10027.
  • Mosiashvili, L., Chankvetadze, L., Farkas, T., & Chankvetadze, B. (2013). On the Effect of Basic and Acidic Additives on the Separation of the Enantiomers of Some Basic Drugs With Polysaccharide-Based Chiral Selectors and Polar Organic Mobile Phases.
  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2014). A generic chiral separation strategy for supercritical fluid chromatography.
  • Chankvetadze, B., Chankvetadze, L., Sidamonidze, S., Kasashima, E., & Yamamoto, C. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases.
  • Shimadzu Corporation. (n.d.). C190-E270C SFC Basic Guide.
  • Wuitschik, G., Rogers, E., Spinks, D., & Carreira, E. M. (2010). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry, 75(21), 7486–7489.
  • Ribeiro, A. R., & Tiritan, M. E. (2018). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 23(11), 2905.
  • Sreekanth, N., & Mukkanti, K. (2023). Development and Validation of Stability Indicating RP-HPLC Method and Characterization of Degradation Products of Anti-neoplastic agent Azacitidine. Impact Factor, 10(12), 1-11.
  • Van der Loop, F., De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 199, 114041.
  • Reddy, B. R., & Rao, K. S. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Scientific Research Publishing.
  • Phenomenex. (n.d.). Chiral Column Selection Guide.
  • Armstrong, D. W., & Han, S. M. (2020). Trouble with chiral separations.
  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3286.
  • Wang, Q., Li, H., & Liu, G. (2010). HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization.
  • Neurocrine Biosciences. (2021). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP)
  • Al-Shehri, M. M., & Al-Bishri, W. M. (2023).
  • Sigma-Aldrich. (n.d.).
  • Fanali, S. (2003). Chiral Drug Separation. In Encyclopedia of Pharmaceutical Technology (2nd ed., pp. 450-458).
  • Reddy, B. R., & Rao, K. S. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Scientific Research Publishing.
  • COSMOSIL. (n.d.). chiral columns .

  • Berger, T. A., & Fogleman, K. (2014). Improved Chiral SFC Screening for Analytical Method Development.
  • Romero-González, R., & Frenich, A. G. (2022). Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography.
  • Sigma-Aldrich. (2013). Chiral HPLC column selection and method development guide.
  • Couty, F., Evano, G., Vargas-Sanchez, M., & Bouzas, G. (2005). Practical asymmetric preparation of azetidine-2-carboxylic acid. The Journal of Organic Chemistry, 70(22), 9028–9031.
  • Al-Majid, A. M., Barakat, A., Al-Othman, Z. A., & Al-Warthan, A. (2022). Structures of the polysaccharide-based chiral stationary phases used in this study. Molecules, 27(19), 6296.
  • Mosiashvili, L., Chankvetadze, L., Farkas, T., & Chankvetadze, B. (2012). Effect of basic and acidic additives on the separation of some basic drug enantiomers on polysaccharide-based chiral columns with acetonitrile as mobile phase.
  • Patel, K., & Talele, T. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Journal of Pharmaceutical Sciences.
  • Patel, D. A., & Patel, D. J. (2024). Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. ScienceOpen.
  • Rahman, M., & Islam, M. S. (2021).
  • Nicklaus, M. C., Wang, S., Milne, G. W., & Zabriskie, T. M. (1995). Metal complexes of chiral pentaazacrowns as conformational templates for beta-turn recognition. Journal of the American Chemical Society, 117(49), 12272–12281.
  • Chiral Technologies. (n.d.). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
  • SIELC Technologies. (n.d.).
  • Welch, C. J., Biba, M., & Regalado, E. L. (2011). Advancing SFC Method Development with a Multi-Column Supercritical Fluid Chromatography with Gradient Screening. American Pharmaceutical Review.
  • Ilisz, I., Aranyi, A., & Péter, A. (2012). HPLC enantioseparation of amino acids and their protected derivatives used in peptide synthesis with pre-column chiral derivatization.
  • Axion BioSystems. (2022, July 29). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing [Video]. YouTube.

Sources

Optimization

Protecting group strategies for 3-(2-Bromophenoxy)azetidine synthesis

Welcome to the technical support center for the synthesis of 3-(2-Bromophenoxy)azetidine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(2-Bromophenoxy)azetidine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols. Our goal is to empower you with the knowledge to navigate the complexities of this synthesis, particularly concerning the strategic use of nitrogen protecting groups.

Introduction: The Challenge of Azetidine Functionalization

Azetidines are valuable four-membered nitrogen-containing heterocycles frequently incorporated into medicinal chemistry programs due to their unique structural and physicochemical properties.[1][2] The synthesis of 3-substituted azetidines, such as 3-(2-Bromophenoxy)azetidine, presents a common challenge: the nucleophilicity and basicity of the azetidine nitrogen can interfere with desired reactions at the 3-position. Therefore, a robust protecting group strategy is paramount for a successful synthetic outcome.

This guide will focus on the pivotal Williamson ether synthesis step, coupling a protected 3-hydroxyazetidine with 2-bromophenol, and the subsequent deprotection to yield the target compound. We will explore the nuances of common protecting groups—Boc, Cbz, and Benzyl—to help you select the optimal strategy for your specific needs.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of 3-(2-Bromophenoxy)azetidine, providing explanations and actionable solutions.

Question: I am getting a low yield in my Williamson ether synthesis reaction between N-protected 3-hydroxyazetidine and 2-bromophenol. What are the possible causes and how can I improve it?

Answer:

Low yields in this SN2 reaction can stem from several factors. Let's break down the potential causes and solutions:

  • Incomplete Deprotonation of 3-Hydroxyazetidine: The Williamson ether synthesis requires the formation of an alkoxide from the hydroxyl group of the protected 3-hydroxyazetidine.[3][4] If the base is not strong enough or used in insufficient quantity, the starting alcohol will not be fully converted to the nucleophilic alkoxide, leading to a poor yield.

    • Solution: Switch to a stronger base like sodium hydride (NaH) or potassium hydride (KH). These bases irreversibly deprotonate the alcohol, driving the reaction forward.[5] Ensure you are using at least one equivalent of the base. It is often beneficial to add the base to the protected 3-hydroxyazetidine in an anhydrous aprotic solvent like THF or DMF and stir for a period (e.g., 30-60 minutes) before adding the 2-bromophenol to ensure complete alkoxide formation.

  • Poor Nucleophilicity of the Alkoxide: Steric hindrance around the hydroxyl group can reduce the nucleophilicity of the resulting alkoxide.

    • Solution: While the 3-position of azetidine is not exceptionally hindered, ensure your protecting group is not excessively bulky in a way that impedes the approach to the oxygen atom.

  • Side Reactions: The use of a bulky base can sometimes favor elimination reactions, especially if there are any suitable leaving groups on adjacent carbons.[6]

    • Solution: While less of a concern with this specific substrate, using a non-bulky strong base like NaH is generally preferred over bulkier options like potassium tert-butoxide.

  • Reaction Conditions: The temperature and reaction time can significantly impact the yield.

    • Solution: If the reaction is sluggish at room temperature, gentle heating (e.g., to 50-60 °C) can increase the reaction rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid decomposition from prolonged heating.

Question: During the deprotection of my N-Boc-3-(2-bromophenoxy)azetidine with TFA, I am observing significant side product formation. What is happening and what are my alternatives?

Answer:

The tert-butoxycarbonyl (Boc) group is a popular choice due to its ease of removal under acidic conditions. However, the high reactivity of the carbocation intermediate generated during deprotection can lead to side reactions, especially with electron-rich aromatic systems.

  • Potential Side Reaction: Friedel-Crafts Alkylation: The tert-butyl cation generated upon cleavage of the Boc group is an electrophile that can be trapped by the electron-rich 2-bromophenoxy ring, leading to undesired alkylated byproducts.

    Visualizing the Problem: Boc Deprotection and Potential Side Reaction

    Boc_Deprotection cluster_main N-Boc Deprotection Boc_Azetidine N-Boc-3-(2-bromophenoxy)azetidine Carbocation tert-Butyl Cation Boc_Azetidine->Carbocation + H+ TFA TFA Target 3-(2-Bromophenoxy)azetidine (Desired Product) Carbocation->Target - CO2 - Isobutylene Side_Product Alkylated Side Product (Undesired) Carbocation->Side_Product Friedel-Crafts Alkylation with Bromophenoxy Ring

    Caption: Boc deprotection can generate a reactive tert-butyl cation.

  • Solutions and Alternatives:

    • Use a Scavenger: Including a cation scavenger in the reaction mixture can trap the tert-butyl cation before it reacts with your product. Common scavengers include triethylsilane (TES) or thioanisole.

    • Milder Acidic Conditions: Instead of neat TFA, try using a solution of HCl in an organic solvent like dioxane or diethyl ether. These conditions can sometimes be milder and reduce side reactions.[7]

    • Thermal Deprotection: In some cases, N-Boc groups can be removed thermally, although this may require high temperatures that could degrade the rest of the molecule.[8]

    • Switch Protecting Groups: If acidic conditions are consistently problematic, consider a protecting group that is cleaved under different conditions. For example, a Cbz group is removed by hydrogenolysis, and a Benzyl group can be removed by hydrogenolysis or oxidation.

Question: My N-Cbz deprotection via hydrogenolysis is very slow or incomplete. How can I optimize this reaction?

Answer:

The Carboxybenzyl (Cbz) group is an excellent choice for its stability and orthogonal removal by hydrogenolysis.[9][10] However, several factors can hinder this reaction:

  • Catalyst Poisoning: The bromine atom on the aromatic ring can potentially poison the palladium catalyst, reducing its activity.

    • Solution: Increase the catalyst loading (e.g., from 10 mol% to 20 mol% or higher). Ensure the catalyst is of high quality and fresh. Using a different form of the catalyst, such as Pearlman's catalyst (Pd(OH)₂/C), can sometimes be more effective in the presence of halides.

  • Insufficient Hydrogen Pressure: The reaction may require a higher pressure of hydrogen to proceed at a reasonable rate.

    • Solution: If you are running the reaction at atmospheric pressure (e.g., with a balloon of H₂), consider using a Parr shaker or a similar hydrogenation apparatus that allows for higher pressures (e.g., 50 psi).

  • Solvent Choice: The solvent can influence the catalyst's activity and the solubility of the substrate and hydrogen.

    • Solution: Methanol and ethanol are common choices. Ensure the solvent is of high purity and deoxygenated before use.

Question: I am attempting to deprotect an N-Benzyl group using hydrogenolysis, but I am also seeing debromination of my aromatic ring. What should I do?

Answer:

This is a common issue of chemoselectivity. The conditions for hydrogenolytic cleavage of a benzyl group can also lead to the reduction of aryl bromides.

  • Solutions:

    • Oxidative Cleavage: Instead of hydrogenolysis, consider an oxidative method for N-benzyl group removal.[11] For example, using a bromo radical can achieve this transformation.[12]

    • Acid-Mediated Removal: In some cases, strong acids can be used for N-benzyl deprotection, although this may not be compatible with other functional groups in your molecule.[11]

    • Careful Reaction Monitoring: If you must use hydrogenolysis, carefully monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed to minimize over-reduction. Using a less active catalyst or lower hydrogen pressure might also help to favor N-debenzylation over debromination.

Frequently Asked Questions (FAQs)

Q1: Which nitrogen protecting group is the best for my synthesis of 3-(2-Bromophenoxy)azetidine?

A1: The "best" protecting group depends on the overall synthetic strategy and the compatibility with other functional groups in your molecule. Here's a comparative summary:

Protecting GroupProtection ConditionsDeprotection ConditionsAdvantagesDisadvantages
Boc (Boc)₂O, base (e.g., Et₃N, DMAP)Acid (e.g., TFA, HCl)[7][13]Stable to a wide range of conditions; easy to introduce.Acid-labile; can lead to side reactions with nucleophilic moieties.[14]
Cbz Cbz-Cl, base (e.g., NaHCO₃)H₂, Pd/C[9]Stable to acidic and basic conditions; orthogonal to many other groups.Requires hydrogenation equipment; catalyst can be poisoned.
Benzyl (Bn) BnBr, base (e.g., K₂CO₃)H₂, Pd/C or oxidative/acidic methods[11][12]Very stable; can be introduced under basic conditions.Harsh deprotection conditions; risk of over-reduction with hydrogenolysis.

Decision Workflow for Protecting Group Selection

PG_Selection Start Start: Need to protect azetidine nitrogen Acid_Sensitive Is the final molecule sensitive to strong acid? Start->Acid_Sensitive Hydrogenolysis_OK Is hydrogenolysis (H₂, Pd/C) compatible with other functional groups? Acid_Sensitive->Hydrogenolysis_OK Yes Boc Consider Boc group Acid_Sensitive->Boc No Cbz Consider Cbz group Hydrogenolysis_OK->Cbz Yes Benzyl Consider Benzyl group (with oxidative deprotection) Hydrogenolysis_OK->Benzyl No End Proceed with Synthesis Boc->End Cbz->End Benzyl->End

Caption: A decision tree to guide the selection of a suitable protecting group.

Q2: What are the key considerations for the Williamson ether synthesis step?

A2: The Williamson ether synthesis is a classic SN2 reaction.[4][15] Key considerations are:

  • Anhydrous Conditions: Alkoxides are strong bases and will be quenched by water. Ensure your solvent and glassware are dry.

  • Choice of Base: A strong, non-nucleophilic base is ideal for deprotonating the alcohol. Sodium hydride is a common and effective choice.[5]

  • Solvent: A polar aprotic solvent like DMF or THF is typically used to dissolve the reactants and facilitate the SN2 reaction.

  • Leaving Group: While you are using 2-bromophenol directly in this case, in a more general Williamson synthesis, a good leaving group on the electrophile (e.g., iodide, bromide, or tosylate) is crucial for an efficient reaction.[3]

Q3: How can I monitor the progress of my reactions?

A3: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring reaction progress. Develop a solvent system that gives good separation between your starting material, product, and any major byproducts. Staining with potassium permanganate or ninhydrin (after deprotection) can help visualize the spots. For more quantitative analysis, especially for purity assessment, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended.

Experimental Protocols

Protocol 1: N-Boc Protection of 3-Hydroxyazetidine

  • Dissolve 3-hydroxyazetidine hydrochloride (1.0 eq) in a mixture of dioxane and water (e.g., 1:1).

  • Add sodium bicarbonate (2.5 eq) and stir until the gas evolution ceases.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in dioxane.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-Boc-3-hydroxyazetidine.

Protocol 2: Williamson Ether Synthesis with N-Boc-3-hydroxyazetidine

  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Add 1-bromo-2-fluorobenzene (1.1 eq) to the reaction mixture.

  • Heat the reaction to 60-70 °C and stir for 12-24 hours, monitoring by TLC.

  • Cool the reaction to room temperature and quench carefully with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield N-Boc-3-(2-bromophenoxy)azetidine.

Protocol 3: N-Boc Deprotection

  • Dissolve N-Boc-3-(2-bromophenoxy)azetidine (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the crude 3-(2-bromophenoxy)azetidine.

  • Further purification can be achieved by chromatography or crystallization if necessary.

References

  • Azetidine synthesis . Organic Chemistry Portal. [Link]

  • A New Method of N-Benzhydryl Deprotection in 2-Azetidinone Series . ResearchGate. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle . RSC Publishing. [Link]

  • Boc-Protected Amino Groups . Organic Chemistry Portal. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups . Reddit. [Link]

  • Benzylamines . Organic Chemistry Portal. [Link]

  • The Williamson Ether Synthesis . Master Organic Chemistry. [Link]

  • Cbz-Protected Amino Groups . Organic Chemistry Portal. [Link]

  • Williamson Ether Synthesis Reaction Mechanism . YouTube. [Link]

  • Recent progress in synthesis of 3-functionalized azetidines . ResearchGate. [Link]

  • Williamson Ether Synthesis . Chemistry LibreTexts. [Link]

  • Synthesis of azetidines by aza Paternò–Büchi reactions . RSC Publishing. [Link]

  • Williamson Ether Synthesis . Chemistry Steps. [Link]

  • Williamson ether synthesis . Wikipedia. [Link]

  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution . ACS Publications. [Link]

  • Progress of N-Benzyl Removal . SIOC Journals. [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides . LJMU Research Online. [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries . PMC. [Link]

  • Strategies for the functionalization of azetidine‐containing... . ResearchGate. [Link]

  • Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors . PubMed. [Link]

  • N-Cbz-3-oxoazetidine . BuyersGuideChem. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow . ACS Publications. [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – . Total Synthesis. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Pharmacological Activity of 3-(2-Bromophenoxy)azetidine and 3-(3-bromophenoxy)azetidine: A Research Framework

Introduction: The Azetidine Scaffold and the Question of Isomeric Substitution The azetidine ring is a privileged scaffold in modern medicinal chemistry.[1][2] Its strained four-membered ring system imparts a unique thre...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azetidine Scaffold and the Question of Isomeric Substitution

The azetidine ring is a privileged scaffold in modern medicinal chemistry.[1][2] Its strained four-membered ring system imparts a unique three-dimensional character, often leading to improved metabolic stability, solubility, and receptor binding affinity compared to more flexible or planar analogs.[2] When incorporated into drug candidates, the azetidine moiety can serve as a rigid linker, a pharmacophore element, or a tool to orient substituents in a precise vector within a target's binding pocket.

This guide focuses on two closely related structural isomers: 3-(2-Bromophenoxy)azetidine and 3-(3-bromophenoxy)azetidine. While structurally similar, the seemingly minor shift of the bromine atom from the ortho to the meta position on the phenoxy ring can have profound implications for biological activity. This positional change alters the molecule's electronic distribution, dipole moment, and conformational preferences, which in turn dictates its interaction with protein targets.

As no direct comparative studies on these specific molecules are publicly available, this document serves as a comprehensive research framework. It provides a logical, field-proven workflow for synthesizing, characterizing, and comparing the pharmacological activities of these two compounds. We will operate under the hypothesis that, given their structural features, these molecules are likely modulators of central nervous system (CNS) targets, such as monoamine transporters (MATs) or G-protein coupled receptors (GPCRs), which are common targets for azetidine-containing compounds.[3][4]

Part 1: Synthesis and Physicochemical Characterization

A robust and reproducible synthesis is the foundation of any pharmacological investigation. The proposed synthetic route leverages common, high-yielding reactions to ensure a reliable supply of both isomers for biological screening.

Proposed Synthetic Pathway

The most efficient route to the target compounds involves the etherification of a protected 3-hydroxyazetidine with the corresponding bromophenol, followed by deprotection. The Mitsunobu reaction is a reliable choice for this transformation, known for its mild conditions and inversion of stereochemistry at the reacting center (though not relevant for this achiral starting material).

Synthetic_Pathway A N-Boc-3-hydroxyazetidine D N-Boc-3-(2-bromophenoxy)azetidine A->D Mitsunobu Rxn (DIAD, PPh3) E N-Boc-3-(3-bromophenoxy)azetidine A->E Mitsunobu Rxn (DIAD, PPh3) B 2-Bromophenol B->D C 3-Bromophenol C->E F 3-(2-Bromophenoxy)azetidine D->F Deprotection (TFA or HCl) G 3-(3-Bromophenoxy)azetidine E->G Deprotection (TFA or HCl)

Caption: Proposed synthetic route to target compounds.

Experimental Protocol: Synthesis of N-Boc-3-(3-bromophenoxy)azetidine

This protocol is adapted from established procedures for similar etherifications.

  • Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add N-Boc-3-hydroxyazetidine (1.0 eq.), 3-bromophenol (1.1 eq.), and triphenylphosphine (PPh₃, 1.5 eq.).

  • Dissolution: Dissolve the solids in anhydrous tetrahydrofuran (THF, approx. 0.1 M).

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise over 15 minutes. The reaction may change color to a pale yellow.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the protected intermediate, N-Boc-3-(3-bromophenoxy)azetidine.

  • Deprotection: Dissolve the purified intermediate in dichloromethane (DCM). Add an excess of trifluoroacetic acid (TFA, 10 eq.) and stir at room temperature for 2-4 hours.

  • Isolation: Remove the solvent and excess acid under reduced pressure. The resulting salt can be neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to yield the final free base product, 3-(3-bromophenoxy)azetidine.[5] The same procedure can be followed using 2-bromophenol to obtain the ortho-substituted isomer.

Physicochemical Properties Comparison

Once synthesized, it is crucial to characterize the physicochemical properties that can influence biological activity and "drug-likeness."

Property3-(2-Bromophenoxy)azetidine3-(3-Bromophenoxy)azetidineRationale & Method
Molecular Weight 228.09 g/mol 228.09 g/mol Identical. Calculated from chemical formula.
cLogP (Predicted)(Predicted)Lipophilicity. Affects solubility, permeability, and off-target binding. Calculated using software (e.g., ChemDraw).
Topological Polar Surface Area (TPSA) (Predicted)(Predicted)Predicts membrane permeability. Calculated using software.
pKa (Predicted)(Predicted)Ionization state at physiological pH. Affects solubility and target interaction. Calculated using software (e.g., MarvinSketch).

Part 2: A Tiered Approach to Biological Activity Screening

A logical, tiered screening cascade is the most efficient method to identify and characterize the biological activity of novel compounds. This approach starts with broad, high-throughput assays to identify potential targets and progresses to more specific, lower-throughput assays to confirm activity and determine the mechanism of action.

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & SAR cluster_2 Tier 3: Mechanism of Action A Compound Synthesis & Physicochemical Profiling B Broad Target Binding Panel (e.g., Eurofins SafetyScreen44™) A->B Test Isomers C Radioligand Binding Assays (Ki Determination for MATs/GPCRs) B->C Analyze Hits (>50% inhibition) D Initial Functional Assays (e.g., MAT Uptake, GPCR cAMP) C->D Confirm Binding E Functional Dose-Response (IC50 / EC50 Determination) D->E Validate Functional Activity F Selectivity & Off-Target Profiling E->F Characterize Lead Isomer

Caption: Tiered experimental workflow for activity comparison.

Part 3: Experimental Protocols for Target Validation

Based on our hypothesis, we will focus on protocols for monoamine transporters and GPCRs.

Target Class 1: Monoamine Transporters (DAT, SERT, NET)

Monoamine transporters are critical regulators of neurotransmission and are the targets of many CNS-active drugs.[6]

This assay determines if the compounds bind to the transporters and with what affinity (Kᵢ).[7][8]

  • Materials: Cell membranes prepared from HEK293 cells stably expressing human dopamine (DAT), serotonin (SERT), or norepinephrine (NET) transporters; radioligands (e.g., [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET); test compounds; filtration apparatus.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a single concentration of radioligand (at its Kₑ), and a range of concentrations of the test compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.[9]

  • Detection: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the log concentration of the test compound. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC₅₀ value. Convert the IC₅₀ to a Kᵢ (binding affinity constant) using the Cheng-Prusoff equation.

This assay measures the functional consequence of binding—the inhibition of neurotransmitter uptake.[3]

  • Materials: Freshly prepared rat brain synaptosomes; radiolabeled neurotransmitters ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine); test compounds.

  • Assay Setup: Pre-incubate synaptosomes with a range of concentrations of the test compounds.

  • Uptake Initiation: Add the radiolabeled neurotransmitter to initiate uptake and incubate for a short period (e.g., 5-10 minutes) at 37 °C.

  • Termination: Stop the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.

  • Detection & Analysis: Measure radioactivity on the filters. Plot the percentage of uptake inhibition against the log concentration of the test compound to determine the IC₅₀ value.

Target Class 2: G-Protein Coupled Receptors (GPCRs)

GPCRs are the largest family of cell surface receptors and are major drug targets.[10] Functional activity is typically assessed by measuring the accumulation of second messengers, such as cyclic AMP (cAMP).[11]

This assay determines if a compound acts as an agonist (stimulates cAMP), antagonist (blocks agonist-stimulated cAMP), or inverse agonist (reduces basal cAMP) at Gαₛ- or Gαᵢ-coupled receptors.[12][13]

  • Materials: HEK293 cells expressing the GPCR of interest; a commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor); phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell Plating: Seed cells in a 96- or 384-well plate and allow them to attach overnight.

  • Agonist Mode:

    • Add PDE inhibitor followed by a range of concentrations of the test compound.

    • Incubate at 37 °C for 30 minutes.

  • Antagonist Mode:

    • Add PDE inhibitor and a range of concentrations of the test compound.

    • Add a known agonist at its EC₈₀ concentration.

    • Incubate at 37 °C for 30 minutes.

  • Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis: Plot the cAMP response against the log concentration of the test compound to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Part 4: Interpreting the Data - A Structure-Activity Relationship (SAR) Analysis

The key objective is to correlate the structural difference (bromine position) with the biological data.

Expected OutcomeInterpretationNext Steps
Isomer 1 is potent at Target X, Isomer 2 is weak/inactive. The ortho-bromo substitution is critical for activity. This could be due to a specific steric interaction, a required conformation that only this isomer can adopt, or an electronic effect on the phenoxy ring that enhances binding.Pursue the active isomer as a lead. Synthesize analogs with different ortho substituents (e.g., -Cl, -CH₃, -OCH₃) to probe the nature of the interaction.
Isomer 2 is potent at Target X, Isomer 1 is weak/inactive. The meta-bromo substitution is critical. The ortho position may introduce a steric clash with the binding pocket, or the meta position may be involved in a favorable halogen bond or other interaction.Pursue the active isomer as a lead. Synthesize analogs with different meta substituents.
Both isomers are potent at Target X. The bromine's position is not a primary determinant of affinity, suggesting it may not be interacting with a sensitive region of the binding pocket. The core phenoxyazetidine scaffold is the primary pharmacophore.Select the isomer with better overall properties (e.g., solubility, ease of synthesis) for further optimization.
Neither isomer shows significant activity. The initial hypothesis was incorrect. The phenoxyazetidine scaffold may target a different class of proteins, or these specific substitutions may not be conducive to activity at common CNS targets.Re-evaluate the primary screening data for other potential hits or consider modifying the core scaffold.

Conclusion

This guide provides a structured, hypothesis-driven framework for the comprehensive comparison of 3-(2-Bromophenoxy)azetidine and 3-(3-bromophenoxy)azetidine. By systematically evaluating their synthesis, physicochemical properties, and biological activity across plausible target classes, researchers can efficiently determine the pharmacological profile of each isomer. The resulting structure-activity relationship data will be invaluable for guiding future optimization efforts, potentially leading to the development of novel chemical probes or therapeutic candidates. This rigorous, multi-tiered approach ensures that experimental choices are driven by logical progression and that the resulting data is both robust and readily interpretable.

References

  • Greengrass, C.W. et al. (1993). Anti-viral, and specifically anti-AIDS, peptide mimetics are also prepared by using key azetidine intermediates. WO 93/19059. [Link: patents.google.
  • Zatonsky, G. et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link: pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob00277k]
  • Carlstrom, J. & Nida, D. Functional GPCR studies using AlphaScreen cAMP detection kit. Revvity, Inc. [Link: www.revvity.com/resources/technical-resources/application-notes/functional-gpcr-studies-using-alphascreen-camp-detection-kit.html]
  • Kulkarni, S.S. et al. (2004). Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation. PubMed. [Link: pubmed.ncbi.nlm.nih.gov/15189035/]
  • Schneider, S. et al. (2015). The Dynamic Process of Drug-GPCR Binding at Either Orthosteric or Allosteric Sites Evaluated by Metadynamics. PubMed. [Link: pubmed.ncbi.nlm.nih.gov/26260607/]
  • Request PDF. (2025). Synthesis of alkyl 2-(bromomethyl)aziridine-2-carboxylates and alkyl 3-bromoazetidine-3-carboxylates as amino acid building blocks. ResearchGate. [Link: www.researchgate.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. [Link: pubmed.ncbi.nlm.nih.gov/38180126/]
  • Azetidine synthesis. Organic Chemistry Portal. [Link: www.organic-chemistry.org/synthesis/heterocycles/amines/azetidines.shtm]
  • Structures of some azetidine-based drugs. ResearchGate. [Link: www.researchgate.net/figure/Structures-of-some-azetidine-based-drugs_fig1_349547525]
  • Sitte, H.H. et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. [Link: www.ncbi.nlm.nih.gov/pmc/articles/PMC7290886/]
  • Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI. [Link: www.ncbi.nlm.nih.gov/books/NBK133432/]
  • Schneider, S. et al. (2015). The Dynamic Process of Drug-GPCR Binding at Either Orthosteric or Allosteric Sites Evaluated by Metadynamics. PubMed Central. [Link: www.ncbi.nlm.nih.gov/pmc/articles/PMC4703114/]
  • Singh, U.P. et al. (2023). Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. PMC. [Link: www.ncbi.nlm.nih.gov/pmc/articles/PMC9963972/]
  • Puranen, J. et al. (2021). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers. [Link: www.frontiersin.org/articles/10.3389/fchem.2021.642099/full]
  • Newman, A.H. et al. (2025). Structure−Activity Relationships at Monoamine Transporters for a Series of N-Substituted 3α-(Bis[4-fluorophenyl]methoxy)tropanes: Comparative Molecular Field Analysis, Synthesis, and Pharmacological Evaluation. ResearchGate. [Link: www.researchgate.
  • Navarro, G. et al. (2021). The Binding Mode to Orthosteric Sites and/or Exosites Underlies the Therapeutic Potential of Drugs Targeting Cannabinoid CB2 Receptors. Frontiers. [Link: www.frontiersin.org/articles/10.3389/fphar.2021.782372/full]
  • cAMP Accumulation Assay. Creative BioMart. [Link: www.creativebiomart.
  • Raauf, A.M.R. (2020). Synthesis, Characterization and Biological Activity of New Mefenamic acid -Oxoazetidine Derivatives. ResearchGate. [Link: www.researchgate.
  • Process for synthesis of azetidine and novel intermediates therefor. (1987). Google Patents. [Link: patents.google.
  • Buccioni, M. et al. (2025). Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. ResearchGate. [Link: www.researchgate.
  • Congreve, M. & Marshall, F. (2011). Progress in Structure Based Drug Design for G Protein-Coupled Receptors. ACS Publications. [Link: pubs.acs.org/doi/10.1021/jm2002128]
  • Raauf, A.M.R. (2013). Synthesis, Characterization and Biological Activity of New Mefenamic acid - Oxoazetidine Derivatives. Al Mustansiriyah Journal of Pharmaceutical Sciences. [Link: www.iasj.net/iasj/article/76710]
  • Mathew, B. et al. (2021). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Publishing. [Link: pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra03362e]
  • Aggarwal, S. & Mortensen, O.V. (2017). Discovery and Development of Monoamine Transporter Ligands. PMC - PubMed Central. [Link: www.ncbi.nlm.nih.gov/pmc/articles/PMC5632591/]
  • Intagliata, S. et al. (2020). Tailored Functionalization of Natural Phenols to Improve Biological Activity. MDPI. [Link: www.mdpi.com/1420-3049/25/12/2896]
  • Azetidine compounds, compositions and methods of use. (2015). Google Patents. [Link: patents.google.
  • Stott, K. et al. (2021). Gαq-Stimulated Gene Expression Is Insensitive to Bromo Extra Terminal Domain Inhibitors in HEK 293 Cells. MDPI. [Link: www.mdpi.com/1422-0067/22/22/12189]
  • Understanding Aze Medications: The Role of Azetidine Derivatives. (2025). Oreate AI Blog. [Link: www.oreate.
  • Eurofins DiscoverX GPCR Assays. (2020). YouTube. [Link: www.youtube.
  • Ombito, J.O. et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. [Link: www.researchgate.net/publication/344583162_Recent_progress_in_synthesis_of_3-functionalized_azetidines]
  • Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. ResearchGate. [Link: www.researchgate.net/publication/313845077_Classical_Radioligand_Uptake_and_Binding_Methods_in_Transporter_Research_An_Emphasis_on_the_Monoamine_Neurotransmitter_Transporters]
  • Motohashi, N. et al. (2007). Recent progress in biological activities of synthesized phenothiazines. PubMed. [Link: pubmed.ncbi.nlm.nih.gov/17990089/]
  • Azetidines of pharmacological interest. ResearchGate. [Link: www.researchgate.net/publication/352771239_Azetidines_of_pharmacological_interest]
  • Radioligand Binding Assay Protocol. Gifford Bioscience. [Link: www.giffordbioscience.com/wp-content/uploads/2020/07/Radioligand-Binding-Assay-Protocol.pdf]
  • U.S. Patent No. 8,829,195. (2021). Regulations.gov. [Link: www.
  • Bylund, D.B. & Toews, M.L. (1993). Radioligand binding methods: practical guide and tips. PubMed. [Link: pubmed.ncbi.nlm.nih.gov/8221887/]
  • US 2005/0256310 A1. (2005). Google Patents. [Link: patents.google.
  • Methysergide. Wikipedia. [Link: en.wikipedia.org/wiki/Methysergide]

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of Bromophenoxy Azetidines

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of bromophenoxy azetidines, a promising class of compounds w...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of bromophenoxy azetidines, a promising class of compounds with significant potential in drug discovery. By synthesizing data from published literature and providing detailed experimental protocols, this document aims to equip researchers with the knowledge to rationally design and evaluate novel therapeutic agents based on this scaffold.

Part 1: The Azetidine Scaffold: A Rigid Foundation for Drug Design

The four-membered azetidine ring is a privileged scaffold in medicinal chemistry. Its inherent ring strain and conformational rigidity offer a unique three-dimensional structure that can favorably influence the pharmacokinetic properties of a molecule.[1][2] Unlike more flexible aliphatic chains, the azetidine ring restricts the spatial orientation of its substituents, which can lead to higher binding affinity and selectivity for a biological target. Furthermore, the presence of the nitrogen atom provides a handle for further chemical modification and can act as a hydrogen bond acceptor or donor, contributing to target engagement.

The incorporation of an azetidine moiety can also improve metabolic stability by blocking sites of metabolism and can enhance solubility and cell permeability, key attributes for oral bioavailability.[1] These desirable properties have led to the inclusion of the azetidine scaffold in several FDA-approved drugs, such as the Janus kinase inhibitor baricitinib and the MEK inhibitor cobimetinib.

Part 2: Deconstructing the Structure-Activity Relationship of Bromophenoxy Azetidines as FFA2 Antagonists

While specific SAR studies on bromophenoxy azetidines are limited, valuable insights can be gleaned from research on structurally related phenoxy azetidine derivatives, particularly those targeting the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43.[1][2] FFA2 is a G-protein coupled receptor (GPCR) that is activated by short-chain fatty acids and is implicated in inflammatory and metabolic diseases.[1][2]

Key Pharmacophoric Elements

The general structure of a phenoxy azetidine FFA2 antagonist can be broken down into three key components: the azetidine ring, the phenoxy group, and the substituents on both. The following SAR observations are based on a seminal study of azetidine amides as FFA2 antagonists.[1]

  • The Azetidine Ring: The azetidine ring serves as a central scaffold. Its primary role is to orient the other pharmacophoric groups in a specific and rigid conformation, which is crucial for binding to the receptor.

  • The Phenoxy Linker: The ether linkage between the azetidine ring and the phenyl group is a critical element. Modifications to this linker, such as replacing the oxygen with other atoms or altering its length, would likely have a significant impact on activity.

  • The Phenyl Group and its Substituents: The nature and position of substituents on the phenyl ring are major determinants of potency and selectivity. Halogen substitutions, such as the bromo group in bromophenoxy azetidines, can significantly influence the electronic properties and lipophilicity of the molecule. The bromo substituent, in particular, can participate in halogen bonding with the receptor, a type of non-covalent interaction that can enhance binding affinity. The position of the bromo group (ortho, meta, or para) is also expected to be critical for optimal interaction with the receptor binding pocket.

  • Substituents on the Azetidine Nitrogen: The substituent on the azetidine nitrogen is another key area for modification. In many active compounds, this position is occupied by an acyl group, often derived from a heterocyclic carboxylic acid. The nature of this acyl group plays a crucial role in determining the potency and pharmacokinetic properties of the molecule.

Hypothesized SAR of Bromophenoxy Azetidines

Based on the available data for related compounds, we can propose the following SAR hypotheses for bromophenoxy azetidines as FFA2 antagonists:

  • Para-Bromo Substitution: A bromine atom at the para-position of the phenoxy ring is likely to be favorable for activity. This position often allows for optimal halogen bonding interactions within the receptor binding pocket without causing steric hindrance.

  • Azetidine Stereochemistry: The stereochemistry of the azetidine ring, if substituted, will be critical. Different stereoisomers will present the substituents in different spatial orientations, leading to significant differences in biological activity.

  • Nature of the N-Acyl Group: A bulky and lipophilic N-acyl group on the azetidine ring is likely to enhance potency. Heterocyclic acyl groups, in particular, may offer opportunities for additional interactions with the receptor.

The logical relationship for optimizing a bromophenoxy azetidine lead compound is depicted in the following diagram:

SAR_Logic Lead Bromophenoxy Azetidine Lead SAR_Cycle SAR-driven Optimization Cycle Lead->SAR_Cycle Synthesis Synthesize Analogs SAR_Cycle->Synthesis Hypothesize Modifications Bioassay Biological Evaluation (e.g., FFA2 Antagonism) Synthesis->Bioassay Test Analogs Data_Analysis Analyze SAR Data Bioassay->Data_Analysis Generate Data Data_Analysis->SAR_Cycle Refine Hypotheses Improved_Potency Improved Potency & Selectivity Data_Analysis->Improved_Potency Identify Key Features

Caption: Iterative cycle of SAR-driven lead optimization.

Part 3: A Comparative Look: Bromophenoxy Azetidines vs. Alternative Scaffolds

To fully appreciate the potential of bromophenoxy azetidines, it is essential to compare them with other classes of compounds that have been investigated for similar biological activities.

Comparison with other FFA2 Antagonists

Several other chemical scaffolds have been reported as FFA2 antagonists. A comparison with these alternatives highlights the unique features of the bromophenoxy azetidine scaffold.

ScaffoldKey FeaturesAdvantagesDisadvantages
Bromophenoxy Azetidines Rigid azetidine core, phenoxy linker, potential for halogen bonding.Good pharmacokinetic properties, high potential for potency and selectivity.Limited publicly available SAR data.
Phenylacetic Acid Derivatives Flexible aliphatic chain, carboxylic acid for interaction with the receptor.Well-established class of FFA2 modulators.Can suffer from poor metabolic stability and off-target effects.
Thiazolidinone Derivatives Heterocyclic core, potential for multiple points of interaction.Diverse chemical space for optimization.Can have issues with chemical stability and toxicity.
Broader Therapeutic Potential of Azetidine-Containing Compounds

Beyond FFA2 antagonism, azetidine-containing molecules have shown a wide range of biological activities, suggesting that the bromophenoxy azetidine scaffold could be a versatile starting point for developing drugs for various therapeutic areas.

  • Antimicrobial Activity: Azetidin-2-one (β-lactam) rings are the core structure of many antibiotics. While the 3-phenoxy azetidine is not a β-lactam, the azetidine scaffold itself has been incorporated into novel antimicrobial agents.[3]

  • Neurodegenerative Diseases: Azetidine derivatives have been investigated as inhibitors of monoamine transporters and vesicular monoamine transporter 2 (VMAT2), which are targets for the treatment of depression and Parkinson's disease.[4][5]

Part 4: Essential Experimental Protocols for Evaluation

To facilitate the investigation of bromophenoxy azetidines, this section provides detailed, step-by-step protocols for key in vitro assays.

FFA2 Receptor Functional Assay: Calcium Flux

This protocol describes a cell-based functional assay to measure the antagonist activity of test compounds at the Gq-coupled FFA2 receptor by monitoring changes in intracellular calcium concentration.

Materials:

  • CHO-K1 cells stably expressing human FFA2 (CHO-hFFA2).

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Fluo-4 AM calcium indicator dye.

  • Probenecid.

  • FFA2 agonist (e.g., propionate).

  • Test compounds (bromophenoxy azetidines).

  • 384-well black-walled, clear-bottom assay plates.

  • Fluorescence plate reader with kinetic reading capability and automated liquid handling (e.g., FLIPR).

Protocol:

  • Cell Plating: Seed CHO-hFFA2 cells into 384-well plates at a density of 20,000 cells/well in culture medium and incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading: The next day, remove the culture medium and add 20 µL of Fluo-4 AM loading buffer (assay buffer containing 4 µM Fluo-4 AM and 2.5 mM probenecid) to each well.

  • Incubation: Incubate the plate at 37°C for 1 hour in the dark.

  • Compound Addition: Add 5 µL of test compound dilutions (in assay buffer) to the wells. For antagonist determination, also include a control with vehicle.

  • Incubation: Incubate the plate at room temperature for 15 minutes in the dark.

  • Agonist Addition and Fluorescence Reading: Place the plate in the fluorescence plate reader. Add 5 µL of FFA2 agonist (e.g., propionate at its EC80 concentration) to all wells and immediately start kinetic reading of fluorescence intensity (excitation at 488 nm, emission at 525 nm) for 2-3 minutes.

  • Data Analysis: Determine the IC50 values for the antagonist compounds by plotting the inhibition of the agonist-induced calcium flux against the concentration of the test compound.

Calcium_Flux_Workflow Start Start Plate_Cells Plate CHO-hFFA2 Cells Start->Plate_Cells Incubate1 Incubate Overnight Plate_Cells->Incubate1 Load_Dye Load with Fluo-4 AM Incubate1->Load_Dye Incubate2 Incubate 1h at 37°C Load_Dye->Incubate2 Add_Compound Add Test Compound Incubate2->Add_Compound Incubate3 Incubate 15 min at RT Add_Compound->Incubate3 Read_Plate Add Agonist & Read Fluorescence Incubate3->Read_Plate Analyze_Data Data Analysis (IC50) Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the FFA2 calcium flux assay.

Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method

This protocol describes a standardized method to determine the susceptibility of bacteria to the test compounds.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Mueller-Hinton agar (MHA) plates.

  • Sterile saline (0.85% NaCl).

  • McFarland 0.5 turbidity standard.

  • Sterile cotton swabs.

  • Sterile filter paper disks.

  • Test compounds (bromophenoxy azetidines) at known concentrations.

  • Positive control antibiotic disks.

  • Incubator.

Protocol:

  • Inoculum Preparation: From a pure culture, pick 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard.[6][7]

  • Plate Inoculation: Within 15 minutes of preparation, dip a sterile swab into the inoculum and remove excess fluid by pressing it against the inside of the tube.[6] Streak the swab evenly across the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees each time.[6]

  • Disk Application: Aseptically apply sterile filter paper disks impregnated with a known amount of the test compound onto the inoculated agar surface. Also, apply a positive control antibiotic disk and a blank disk (with solvent only) as a negative control. Ensure the disks are at least 24 mm apart.[8]

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.[8]

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.

  • Interpretation: The size of the zone of inhibition is proportional to the susceptibility of the bacteria to the compound. Compare the zone sizes of the test compounds to that of the positive control.

Part 5: Conclusion and Future Directions

The bromophenoxy azetidine scaffold represents a promising starting point for the development of novel therapeutics. The insights from related phenoxy azetidine FFA2 antagonists provide a strong rationale for the exploration of this chemical space. The rigid azetidine core, combined with the potential for halogen bonding from the bromo substituent, offers a unique combination of properties that can be exploited for high potency and selectivity.

Future research in this area should focus on:

  • Systematic SAR studies of bromophenoxy azetidines to confirm the hypothesized relationships and to identify the optimal substitution patterns on both the phenoxy and azetidine rings.

  • Exploration of different biological targets beyond FFA2, given the broad range of activities reported for other azetidine-containing compounds.

  • In-depth pharmacokinetic and in vivo efficacy studies of the most promising lead compounds to assess their potential as clinical candidates.

By leveraging the principles of medicinal chemistry and rigorous biological evaluation, the full therapeutic potential of bromophenoxy azetidines can be unlocked.

References

  • Hansen, S. V. F., Ulven, T., & Frimurer, M. J. (2021). Structure-Activity Relationship Explorations and Discovery of a Potent Antagonist for the Free Fatty Acid Receptor 2. ACS Omega, 6(45), 30467–30477.
  • Tran, H. N., et al. (2024). Exploring Structure–Activity Relationships and Modes of Action of Laterocidine. Journal of Medicinal Chemistry, 67(2), 1085–1096.
  • de Vriendt, K., et al. (2014). Discovery and optimization of an azetidine chemical series as a free fatty acid receptor 2 (FFA2) antagonist: from hit to clinic. Journal of Medicinal Chemistry, 57(24), 10243–10257.
  • ResearchGate. (n.d.). Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic. Retrieved from [Link]

  • Szostak, M., & Szostak, R. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2584–2606.
  • Pérez-Faginas, P., et al. (2011). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Bioorganic & Medicinal Chemistry, 19(3), 1155–1161.
  • Zhang, J. H., et al. (2012). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. Probe Reports from the NIH Molecular Libraries Program.
  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 12430.
  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • Hudson, B. D., et al. (2012). Selective Orthosteric Free Fatty Acid Receptor 2 (FFA2) Agonists: IDENTIFICATION OF THE STRUCTURAL AND CHEMICAL REQUIREMENTS FOR SELECTIVE ACTIVATION OF FFA2 VERSUS FFA3. Journal of Biological Chemistry, 287(49), 41195–41207.
  • APEC. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Couty, F., et al. (2013). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 15(21), 5524–5527.
  • Tenover, F. C. (2021). Antimicrobial Susceptibility Testing. In StatPearls.
  • ResearchGate. (n.d.). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Retrieved from [Link]

  • An, W. F., & Tolliday, N. (2010). FLIPR™ Assays for GPCR and Ion Channel Targets. In Assay Guidance Manual.
  • Lin, H., et al. (2024).
  • Kumar, R., & Kumar, S. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(74), 47056–47081.
  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

  • DiscoverXCorporation. (2017, January 11). Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin [Video]. YouTube. [Link]

  • Milligan, G., & Stoddart, L. A. (2012). Agonism and allosterism: the pharmacology of the free fatty acid receptors FFA2 and FFA3. British Journal of Pharmacology, 165(6), 1647–1656.
  • Page, B. D. G., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(24), 15857–15881.
  • Ulven, T., & Christiansen, E. (2025). The free fatty acid receptor 2 (FFA2): Mechanisms of action, biased signaling, and clinical prospects. Pharmacology & Therapeutics, 269, 108001.
  • ResearchGate. (n.d.). The free fatty acid receptor 2 (FFA2): Mechanisms of action, biased signaling, and clinical prospects. Retrieved from [Link]

  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Development of a High-Throughput Calcium Flux Assay for Identification of All Ligand Types Including Positive, Negative, and Silent Allosteric Modulators for G Protein-Coupled Receptors. Retrieved from [Link]

  • Drug Target Review. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. Retrieved from [Link]

  • Wessjohann, L. A., et al. (2020). A Single-Step Synthesis of Azetidine-3-amines. Organic Letters, 22(21), 8491–8495.

Sources

Validation

A Comparative Benchmarking Guide to STAT3 Inhibitors: Profiling 3-(2-Bromophenoxy)azetidine Against Established Agents

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rationale for Targeting STAT3 Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor that plays a c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Targeting STAT3

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor that plays a central role in a multitude of cellular processes, including proliferation, survival, differentiation, and immune responses.[1] In healthy cells, STAT3 activation is a transient and tightly regulated process, initiated by cytokines and growth factors.[2] However, the persistent and aberrant activation of STAT3 is a hallmark of numerous human cancers, where it drives tumor progression, promotes metastasis, and contributes to therapeutic resistance.[3] This oncogenic dependency makes STAT3 an attractive and well-validated target for cancer therapy.[3][4] The development of small molecule inhibitors that can effectively and selectively block STAT3 signaling is a key focus of modern drug discovery. This guide provides a comprehensive benchmarking of a novel azetidine-based compound, 3-(2-Bromophenoxy)azetidine, against established STAT3 inhibitors, offering a detailed comparison of their mechanisms, potency, and cellular effects.

The Inhibitors in Focus: A Comparative Overview

This guide will focus on a head-to-head comparison of 3-(2-Bromophenoxy)azetidine with three well-characterized STAT3 inhibitors: Stattic, Napabucasin, and OPB-31121.

  • 3-(2-Bromophenoxy)azetidine: A novel, potent, and irreversible inhibitor of STAT3. It belongs to a class of azetidine-based compounds that have demonstrated high selectivity for STAT3 over other STAT family members.[3][4]

  • Stattic: One of the first-in-class, non-peptidic small molecule inhibitors of STAT3. It is widely used as a research tool to probe STAT3 function, though recent studies have highlighted potential off-target effects.[2][5][6]

  • Napabucasin (BBI608): An orally available small molecule that inhibits cancer stemness by targeting the STAT3 signaling pathway.[7] It has been evaluated in numerous clinical trials for various cancers.

  • OPB-31121: An orally active STAT3 inhibitor that has been investigated in phase I clinical trials for advanced solid tumors.[8][9][10]

Mechanism of Action: Diverse Strategies for STAT3 Inhibition

The inhibitors benchmarked in this guide employ distinct mechanisms to disrupt STAT3 signaling, primarily targeting key events in its activation cascade.

STAT3 Signaling Pathway

The canonical STAT3 signaling pathway is initiated by the binding of cytokines or growth factors to their cognate receptors, leading to the activation of associated Janus kinases (JAKs). JAKs then phosphorylate STAT3 at a critical tyrosine residue (Tyr705). This phosphorylation event induces the formation of STAT3 homodimers via reciprocal SH2 domain interactions. The activated dimers then translocate to the nucleus, bind to specific DNA sequences in the promoter regions of target genes, and regulate their transcription.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine/Growth Factor Cytokine/Growth Factor Receptor Receptor Cytokine/Growth Factor->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT3_mono STAT3 (inactive monomer) JAK->STAT3_mono 3. STAT3 Phosphorylation pSTAT3_mono pSTAT3 (Tyr705) STAT3_dimer pSTAT3 Homodimer pSTAT3_mono->STAT3_dimer 4. Dimerization (SH2 domain) DNA DNA STAT3_dimer->DNA 5. Nuclear Translocation Gene_Expression Target Gene Transcription DNA->Gene_Expression 6. Transcriptional Regulation

Caption: Canonical STAT3 Signaling Pathway.

Inhibitor Mechanisms
  • 3-(2-Bromophenoxy)azetidine: This compound acts as an irreversible inhibitor by covalently binding to specific cysteine residues (Cys426 and Cys468) on the STAT3 protein.[3] This covalent modification likely disrupts the proper folding and function of STAT3, preventing its activation and downstream signaling.

  • Stattic: Stattic is reported to primarily inhibit the SH2 domain of STAT3.[11] By binding to this domain, it prevents the dimerization of phosphorylated STAT3 monomers, a crucial step for nuclear translocation and DNA binding. However, it's important to note that some studies suggest Stattic can have STAT3-independent off-target effects, such as reducing histone acetylation.[2][5]

  • Napabucasin: The precise mechanism of Napabucasin is multifaceted. It is known to inhibit STAT3-mediated transcription and has been shown to suppress the expression of STAT3 itself.[12][7] It also appears to disrupt the NF-κB signaling pathway.[12]

  • OPB-31121: This inhibitor is designed to target the SH2 domain of STAT3, thereby blocking its dimerization and subsequent activation.[13]

Experimental Benchmarking: A Head-to-Head Comparison

To objectively compare the performance of these inhibitors, a series of standardized in vitro and cell-based assays are employed. The following sections detail the methodologies for these key experiments and present a comparative summary of the available data.

Experimental Workflow

A systematic approach is crucial for the robust evaluation of STAT3 inhibitors. The workflow typically involves progressing from direct biochemical assays to more complex cell-based and functional assays.

Experimental_Workflow Inhibitor_Selection Select Inhibitors: 3-(2-Bromophenoxy)azetidine Stattic Napabucasin OPB-31121 FP_Assay Fluorescence Polarization (FP) Assay (Direct Binding to SH2 Domain) Inhibitor_Selection->FP_Assay pSTAT3_ELISA Cell-Based Phospho-STAT3 ELISA (Inhibition of STAT3 Phosphorylation) Inhibitor_Selection->pSTAT3_ELISA Luciferase_Assay STAT3 Luciferase Reporter Assay (Inhibition of Transcriptional Activity) Inhibitor_Selection->Luciferase_Assay Data_Comparison Comparative Data Analysis (IC50/EC50, Selectivity, On-target Effects) FP_Assay->Data_Comparison Downstream_Analysis Downstream Effects Analysis: - Target Gene Expression (qPCR) - Cell Viability/Apoptosis Assays pSTAT3_ELISA->Downstream_Analysis Luciferase_Assay->Downstream_Analysis Downstream_Analysis->Data_Comparison

Caption: Experimental workflow for benchmarking STAT3 inhibitors.

In Vitro Potency: Fluorescence Polarization (FP) Assay

The FP assay is a powerful tool to quantify the direct binding of an inhibitor to the STAT3 SH2 domain.[14] It measures the change in the polarization of fluorescently labeled phosphopeptide probes upon binding to the STAT3 protein. Competitive displacement of the probe by an inhibitor results in a decrease in polarization, allowing for the determination of the inhibitor's binding affinity (Ki) or IC50.

Protocol: STAT3 Fluorescence Polarization Assay

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human STAT3 protein.

    • Prepare a stock solution of a fluorescently labeled phosphopeptide probe that binds to the STAT3 SH2 domain.

    • Prepare serial dilutions of the test inhibitors (3-(2-Bromophenoxy)azetidine, Stattic, Napabucasin, OPB-31121) in an appropriate assay buffer.

  • Assay Setup:

    • In a 384-well, low-volume, black plate, add the assay buffer.

    • Add the STAT3 protein to a final concentration optimized for a significant polarization window.

    • Add the fluorescent probe to a final concentration typically in the low nanomolar range.

    • Add the serially diluted inhibitors to the wells. Include wells with no inhibitor (maximum polarization) and wells with no STAT3 protein (minimum polarization) as controls.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes) to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.

  • Data Analysis:

    • Calculate the anisotropy or millipolarization (mP) values.

    • Plot the mP values against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each inhibitor.

Comparative Data (IC50 Values for STAT3 Inhibition)

InhibitorTarget DomainAssay TypeIC50Citation(s)
3-(2-Bromophenoxy)azetidine (H182) Covalent (Cys426, Cys468)EMSA0.38 - 0.98 µM[3][4]
Stattic SH2 DomainCell-free5.1 µM[11]
Napabucasin STAT3 TranscriptionCell ViabilityVaries by cell line[11]
OPB-31121 SH2 DomainPreclinical modelsNot explicitly stated[13]

Note: Direct comparison of IC50 values across different studies should be interpreted with caution due to variations in assay conditions and methodologies. The IC50 for 3-(2-Bromophenoxy)azetidine was determined by Electrophoretic Mobility Shift Assay (EMSA), which measures the inhibition of STAT3 DNA-binding activity.[15]

Cellular Activity: Phospho-STAT3 (Tyr705) ELISA

A cell-based ELISA is a high-throughput method to quantify the level of STAT3 phosphorylation at Tyr705 within cells. This assay directly measures the ability of an inhibitor to block the activation of STAT3 in a cellular context.

Protocol: Cell-Based Phospho-STAT3 (Tyr705) ELISA

  • Cell Culture and Treatment:

    • Seed a cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231 breast cancer cells) in a 96-well tissue culture plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the STAT3 inhibitors for a specified duration (e.g., 2-24 hours). Include vehicle-treated cells as a control.

    • Optionally, stimulate cells with a cytokine like Interleukin-6 (IL-6) to induce STAT3 phosphorylation in cell lines where it is not constitutively active.

  • Fixation and Permeabilization:

    • Fix the cells with a fixing solution (e.g., 4% formaldehyde in PBS).

    • Permeabilize the cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) to allow antibody access to intracellular proteins.

  • Blocking and Antibody Incubation:

    • Block non-specific binding sites with a blocking buffer.

    • Incubate the cells with a primary antibody specific for phosphorylated STAT3 (Tyr705). In parallel, use an antibody for total STAT3 to normalize for cell number.

    • Wash the wells and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Measurement:

    • Add a TMB substrate solution to the wells. The HRP enzyme will catalyze the conversion of TMB to a colored product.

    • Stop the reaction with a stop solution.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Normalize the phospho-STAT3 signal to the total STAT3 signal for each well.

    • Plot the normalized phospho-STAT3 levels against the inhibitor concentration to determine the EC50 value.

Functional Consequence: STAT3 Luciferase Reporter Assay

This assay measures the transcriptional activity of STAT3.[16] Cells are engineered to express a luciferase reporter gene under the control of a promoter containing STAT3 binding sites. Inhibition of STAT3 signaling leads to a decrease in luciferase expression, which is quantified by measuring light emission.

Protocol: STAT3 Luciferase Reporter Assay

  • Cell Transfection and Plating:

    • Co-transfect a suitable cell line (e.g., HEK293T) with a STAT3-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization).

    • Alternatively, use a stable cell line expressing the STAT3 reporter construct.[17]

    • Plate the transfected cells in a 96-well plate.

  • Inhibitor Treatment and Stimulation:

    • Treat the cells with serial dilutions of the STAT3 inhibitors.

    • Stimulate the cells with a STAT3 activator, such as IL-6, to induce the reporter gene expression.

  • Cell Lysis and Luciferase Assay:

    • After incubation, lyse the cells using a lysis buffer.

    • Transfer the cell lysates to a white, opaque 96-well plate.

    • Add the firefly luciferase substrate and measure the luminescence.

    • Add the Renilla luciferase substrate (Stop & Glo®) and measure the luminescence again.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 for transcriptional inhibition.

Downstream Effects: Impact on STAT3 Target Genes and Cell Fate

Effective STAT3 inhibition should lead to the modulation of downstream target genes and ultimately impact cancer cell survival and proliferation.

Analysis of STAT3 Target Gene Expression

Quantitative real-time PCR (qPCR) can be used to measure the mRNA levels of known STAT3 target genes involved in cell survival, proliferation, and angiogenesis.

Key STAT3 Target Genes:

  • Anti-apoptotic: Bcl-xL, Mcl-1, Survivin

  • Cell Cycle Progression: Cyclin D1, c-Myc

  • Angiogenesis: VEGF

  • Metastasis: MMP-2, MMP-9

Cell Viability and Apoptosis Assays

Assays such as the MTT assay or CellTiter-Glo® can be used to assess the impact of the inhibitors on cell viability and proliferation. Apoptosis can be measured using techniques like Annexin V staining followed by flow cytometry or by measuring caspase-3/7 activity.

Selectivity and Off-Target Considerations

An ideal STAT3 inhibitor should exhibit high selectivity for STAT3 over other STAT family members and other kinases to minimize off-target toxicity.

  • 3-(2-Bromophenoxy)azetidine and its analogs have demonstrated high selectivity for STAT3, with IC50 values against STAT1 and STAT5 being significantly higher (>15.8 µM).[4]

  • Stattic , while widely used, has been shown to have STAT3-independent effects, including the inhibition of histone acetylation, which can confound the interpretation of experimental results.[2][5] These off-target effects should be considered when using Stattic as a sole tool for implicating STAT3 in a biological process.

Conclusion: A Comparative Perspective

This guide provides a framework for the comprehensive benchmarking of STAT3 inhibitors. The data presented here, while not from a single head-to-head study, offers valuable insights into the comparative profiles of 3-(2-Bromophenoxy)azetidine and other established STAT3 inhibitors.

  • 3-(2-Bromophenoxy)azetidine emerges as a highly potent and selective irreversible inhibitor of STAT3. Its covalent mechanism of action offers the potential for prolonged target engagement and durable pathway inhibition.

  • Stattic remains a useful tool for initial studies but its known off-target effects necessitate the use of additional, more specific inhibitors or genetic approaches for target validation.

  • Napabucasin and OPB-31121 represent clinically investigated STAT3 inhibitors, providing a benchmark for the translational potential of novel compounds. However, their clinical development has faced challenges, including toxicity and limited efficacy in some contexts.[18]

The choice of a STAT3 inhibitor for a particular research application will depend on the specific experimental goals. For studies requiring high potency and selectivity, and for in vivo applications where a durable response is desired, 3-(2-Bromophenoxy)azetidine and its analogs represent a promising new class of STAT3 inhibitors. As with any pharmacological tool, a thorough understanding of the inhibitor's mechanism of action, potency, selectivity, and potential off-target effects is paramount for the generation of robust and reproducible data.

References

  • Sterne, C. G., & D'Souza, V. M. (2021). The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression. Journal of Biological Chemistry, 296, 100220. [Link]

  • Przanowski, P., et al. (2021). The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression. Journal of Biological Chemistry, 296, 100220. [Link]

  • Lin, L., et al. (2015). Inhibition of STAT3 signaling targets both tumor-initiating and differentiated cell populations in prostate cancer. Oncotarget, 6(16), 14532–14545. [Link]

  • Hur, W., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. Cancer Letters, 534, 215613. [Link]

  • Hur, W., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. Cancer Letters, 534, 215613. [Link]

  • Pang, K., et al. (2019). Napabucasin, a novel STAT3 inhibitor suppresses proliferation, invasion and stemness of glioblastoma cells. Journal of Experimental & Clinical Cancer Research, 38(1), 299. [Link]

  • Carpenter, R. L., & Lo, H. W. (2014). STAT3 target genes relevant to human cancers. Cancers, 6(2), 897–925. [Link]

  • Bendell, J. C., et al. (2014). Phase 1, open-label, dose-escalation, and pharmacokinetic study of STAT3 inhibitor OPB-31121 in subjects with advanced solid tumors. Cancer Chemotherapy and Pharmacology, 74(1), 125–130. [Link]

  • Mac, M., et al. (2020). A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3). Molecules, 25(18), 4238. [Link]

  • Gunning, P. T., et al. (2015). A STAT inhibitor patent review: Progress since 2011. Expert Opinion on Therapeutic Patents, 25(11), 1275–1293. [Link]

  • BPS Bioscience. (n.d.). STAT3 Reporter Kit (STAT3 Signaling Pathway). [Link]

  • Abeomics. (n.d.). STAT3 Leeporter™ Luciferase Reporter-RAW264.7 Cell Line. [Link]

  • Johnson, D. E., et al. (2018). Targeting the STAT3 signaling pathway in cancer: new opportunities for therapy. Nature Reviews Drug Discovery, 17(11), 779–795. [Link]

  • Zhang, Y., et al. (2019). Napabucasin, a novel STAT3 inhibitor suppresses proliferation, invasion and stemness of glioblastoma cells. Journal of Experimental & Clinical Cancer Research, 38(1), 299. [Link]

  • Oh, D. Y., et al. (2015). Phase I Study of OPB-31121, an Oral STAT3 Inhibitor, in Patients with Advanced Solid Tumors. Cancer Research and Treatment, 47(4), 607–615. [Link]

  • Siveen, K. S., et al. (2014). STAT3 Inhibition in Cancer: A Review of Emerging Therapeutics. Cancers, 6(1), 366–394. [Link]

  • Furtek, S. L., et al. (2016). A fluorescence polarization (FP) assay measures affinity of STAT3 inhibitors. Methods in Molecular Biology, 1487, 133–143. [Link]

  • Celik, S., et al. (2024). Effect of napabucasin and doxorubicin via the Jak2/Stat3 signaling pathway in suppressing the proliferation of neuroblastoma cells. Acta Cirurgica Brasileira, 39, e391523. [Link]

  • BPS Bioscience. (n.d.). STAT3 Luciferase Reporter Lentivirus. [Link]

  • Barry, S. P., et al. (2010). The complementary roles of STAT3 and STAT1 in cancer biology: insights into tumor pathogenesis and therapeutic strategies. Frontiers in Oncology, 3, 318. [Link]

  • RayBiotech. (n.d.). Phospho-Stat3 (Y705) ELISA Kit. [Link]

  • Zou, S., et al. (2020). Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition? Cancers, 12(7), 1830. [Link]

  • Ahmed, M., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(17), 9326–9351. [Link]

  • Berg, A., et al. (2022). A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4. Methods and Protocols, 5(6), 93. [Link]

  • Oh, D. Y., et al. (2015). Phase I Study of OPB-31121, an Oral STAT3 Inhibitor, in Patients with Advanced Solid Tumors. Cancer Research and Treatment, 47(4), 607–615. [Link]

  • Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]

  • Li, H., et al. (2023). Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation. Frontiers in Chemistry, 11, 1269429. [Link]

  • Oh, D. Y., et al. (2015). Phase I Study of OPB-31121, an Oral STAT3 Inhibitor, in Patients with Advanced Solid Tumors. Cancer Research and Treatment, 47(4), 607–615. [Link]

  • Emory University. (n.d.). Luciferase Assay protocol. [Link]

  • Dauer, D. J., et al. (2011). Identification of Novel STAT3 Target Genes Associated with Oncogenesis. University of South Florida Scholar Commons. [Link]

  • Sterne, C. G., & D'Souza, V. M. (2021). The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression. Journal of Biological Chemistry, 296, 100220. [Link]

  • Barry, S. P., et al. (2010). The complementary roles of STAT3 and STAT1 in cancer biology: insights into tumor pathogenesis and therapeutic strategies. Frontiers in Oncology, 3, 318. [Link]

  • Yue, C., et al. (2020). A Brief Update on STAT3 Signaling: Current Challenges and Future Directions in Cancer Treatment. Cancers, 12(7), 1779. [Link]

  • Li, X., et al. (2022). STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer. Cancers, 14(15), 3749. [Link]

  • Celik, S., et al. (2024). Effect of napabucasin and doxorubicin via the Jak2/Stat3 signaling pathway in suppressing the proliferation of neuroblastoma cells. Acta Cirurgica Brasileira, 39, e391523. [Link]

  • Schust, J., & Berg, T. (2012). A high-throughput fluorescence polarization assay for signal transducer and activator of transcription 3. Analytical Biochemistry, 430(2), 101–106. [Link]

  • GSEA. (n.d.). Human Gene Set: DAUER_STAT3_TARGETS_UP. [Link]

Sources

Validation

A Spectroscopic Guide to the Isomers of 3-(2-Bromophenoxy)azetidine: Unraveling Structural Nuances in Drug Discovery

In the landscape of modern medicinal chemistry, the azetidine moiety has emerged as a privileged scaffold, prized for its ability to impart desirable physicochemical properties such as improved solubility and metabolic s...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the azetidine moiety has emerged as a privileged scaffold, prized for its ability to impart desirable physicochemical properties such as improved solubility and metabolic stability. When combined with a versatile phenoxy group, it forms a core structure with significant potential in drug discovery. This guide provides an in-depth spectroscopic comparison of 3-(2-Bromophenoxy)azetidine and its positional isomers, offering researchers, scientists, and drug development professionals a practical framework for their characterization. Understanding the subtle yet significant differences in their spectroscopic signatures is paramount for unambiguous structural elucidation and ensuring the integrity of downstream biological data.

The Significance of Isomeric Differentiation

The precise arrangement of atoms within a molecule dictates its three-dimensional shape, which in turn governs its interaction with biological targets. For 3-(2-Bromophenoxy)azetidine, isomeric variations can arise from the point of attachment of the bromophenoxy group to the azetidine ring (positional isomers) or the position of the bromine atom on the phenyl ring. Each isomer will present a unique spectroscopic profile. This guide will focus on the comparison of 3-(2-Bromophenoxy)azetidine with its key positional isomer, 1-(2-Bromophenoxy)azetidine, and will also discuss the expected spectral shifts for the ortho-, meta-, and para- bromo-substituted analogues of 3-phenoxyazetidine.

Molecular Structures Under Investigation

G cluster_0 3-(2-Bromophenoxy)azetidine cluster_1 1-(2-Bromophenoxy)azetidine 3_2_Br 3_2_Br 1_2_Br 1_2_Br

Figure 1: Key positional isomers of bromophenoxyazetidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected ¹H NMR Spectral Data for 3-(2-Bromophenoxy)azetidine and its Isomer

Proton 3-(2-Bromophenoxy)azetidine (Predicted) 1-(2-Bromophenoxy)azetidine (Predicted) Justification for Differences
Azetidine CH₂ (adjacent to N) ~3.6 - 3.8 ppm (m)~3.9 - 4.1 ppm (t)In the 1-substituted isomer, the CH₂ groups are directly adjacent to the nitrogen, which is in turn bonded to the electron-withdrawing bromophenoxy group, leading to a downfield shift.
Azetidine CH (bearing phenoxy) ~4.8 - 5.0 ppm (m)N/AThis proton is significantly deshielded due to the directly attached electronegative oxygen atom.
Azetidine CH₂ (C2 and C4) ~3.9 - 4.2 ppm (m)~2.2 - 2.4 ppm (quintet)In the 1-substituted isomer, the C3-protons are further from the electronegative substituent and thus appear more upfield.
Aromatic Protons ~6.8 - 7.6 ppm (m)~6.8 - 7.6 ppm (m)The substitution pattern on the aromatic ring will be the primary determinant of the chemical shifts and coupling constants. The ortho-bromo substituent will induce a characteristic splitting pattern.
NH Proton ~2.0 - 3.0 ppm (br s)N/AThe presence of a broad, exchangeable NH proton is a key indicator of the 3-substituted isomer.

Causality in ¹H NMR Shifts: The position of the bromophenoxy substituent dramatically influences the electronic environment of the azetidine ring protons. In 3-(2-Bromophenoxy)azetidine, the protons on the carbon bearing the ether linkage (C3) are expected to be the most downfield of the ring protons due to the deshielding effect of the oxygen atom. The presence of an NH proton is a definitive feature of this isomer. For 1-(2-Bromophenoxy)azetidine, the direct attachment of the nitrogen to the aromatic system will deshield the adjacent methylene protons (C2 and C4) more significantly than in the 3-substituted isomer.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of the molecule.

Expected ¹³C NMR Spectral Data for 3-(2-Bromophenoxy)azetidine and its Isomer

Carbon 3-(2-Bromophenoxy)azetidine (Predicted) 1-(2-Bromophenoxy)azetidine (Predicted) Justification for Differences
Azetidine C=O N/AN/ANot applicable for these structures.
Azetidine CH (bearing phenoxy) ~70 - 75 ppmN/AThe direct attachment to oxygen causes a significant downfield shift.
Azetidine CH₂ (adjacent to N) ~50 - 55 ppm~55 - 60 ppmThe carbons adjacent to the nitrogen in the 1-substituted isomer will be more deshielded.
Azetidine CH₂ (C3) N/A~20 - 25 ppmThis carbon is in a more shielded environment in the 1-substituted isomer.
Aromatic C-Br ~112 - 115 ppm~112 - 115 ppmThe chemical shift of the carbon attached to bromine is characteristic.
Aromatic C-O ~155 - 158 ppm~155 - 158 ppmThe carbon attached to the ether oxygen will be significantly downfield.
Other Aromatic Carbons ~115 - 135 ppm~115 - 135 ppmThe substitution pattern will dictate the precise chemical shifts.

Expertise in Interpretation: The key distinguishing feature in the ¹³C NMR spectra will be the chemical shift of the azetidine carbons. The presence of a signal in the 70-75 ppm range is indicative of the C-O linkage at the 3-position. In contrast, the 1-substituted isomer will show two distinct signals for the azetidine carbons, with the C2/C4 carbons appearing further downfield than the C3 carbon.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Expected IR Absorption Bands

Functional Group Wavenumber (cm⁻¹) Expected in 3-(2-Bromophenoxy)azetidine? Expected in 1-(2-Bromophenoxy)azetidine?
N-H Stretch 3300 - 3500 (broad)YesNo
C-H Stretch (Aromatic) 3000 - 3100YesYes
C-H Stretch (Aliphatic) 2850 - 3000YesYes
C=C Stretch (Aromatic) 1450 - 1600YesYes
C-O Stretch (Aryl Ether) 1200 - 1250YesYes
C-N Stretch 1000 - 1250YesYes
C-Br Stretch 500 - 600YesYes

Trustworthiness of IR Data: The most definitive differentiating feature in the IR spectra is the presence of a broad N-H stretching band for 3-(2-Bromophenoxy)azetidine, which will be absent in the 1-substituted isomer.[1] The C-Br stretching vibration is expected in the low-frequency region for both isomers.[2]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.

Key Mass Spectrometry Features

  • Molecular Ion Peak (M⁺): Both isomers will have the same molecular weight and will exhibit a characteristic M and M+2 isotopic pattern with roughly equal intensity, which is a hallmark of a bromine-containing compound.[3]

  • Fragmentation Patterns: The way the isomers fragment upon ionization will be different and can be used for their differentiation.

    • 3-(2-Bromophenoxy)azetidine: Likely fragmentation pathways include the loss of the bromophenoxy group to give an azetidinyl cation, or cleavage of the azetidine ring.

    • 1-(2-Bromophenoxy)azetidine: A characteristic fragmentation would be the cleavage of the N-C(aryl) bond, leading to a bromophenoxy radical and an azetidinyl cation, or a McLafferty-type rearrangement if applicable.

Authoritative Grounding in MS: The analysis of fragmentation patterns is a cornerstone of mass spectrometry. The relative abundance of different fragment ions can provide strong evidence for the specific connectivity within the isomers.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

Sample Preparation
  • NMR: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparison.[4]

  • IR: For solid samples, the KBr pellet method is recommended. Mix a small amount of the sample with dry KBr powder and press into a transparent disk. For liquid samples, a thin film can be prepared between two salt plates.

  • MS: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

Spectroscopic Analysis Workflow

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation cluster_3 Structural Elucidation A Purified Isomer B Dissolve in Deuterated Solvent A->B C Prepare KBr Pellet or Thin Film A->C D Dissolve in Volatile Solvent A->D E ¹H & ¹³C NMR Spectroscopy B->E F FT-IR Spectroscopy C->F G Mass Spectrometry (EI/ESI) D->G H Analyze Chemical Shifts & Coupling Constants E->H I Identify Functional Group Absorptions F->I J Determine Molecular Ion & Fragmentation Pattern G->J K Comparative Analysis of Isomeric Data H->K I->K J->K L Confirm Structure K->L

Sources

Comparative

A Senior Application Scientist's Guide to Rigorous Computational Docking Validation for Novel 3-(2-Bromophenoxy)azetidine Targets

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of computational docking validation methodologies, with a specific focus on novel therapeutic targets...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of computational docking validation methodologies, with a specific focus on novel therapeutic targets for 3-(2-Bromophenoxy)azetidine derivatives. We will move beyond rote protocol listing to explore the causality behind experimental choices, ensuring a self-validating and trustworthy workflow.

Introduction: The Imperative of Robust Docking Validation in Modern Drug Discovery

Computational docking has revolutionized early-stage drug discovery by enabling the rapid screening of vast chemical libraries against a protein target of interest. However, the predictive power of any docking study is fundamentally limited by the rigor of its validation. For novel targets, where experimental data is scarce, a robust validation strategy is not just best practice—it is the cornerstone of a successful and resource-efficient drug development campaign.

The azetidine scaffold is of significant pharmacological interest due to its presence in a variety of bioactive compounds, exhibiting a wide range of activities including anticancer, antibacterial, and anti-inflammatory properties.[1] The specific derivative, 3-(2-Bromophenoxy)azetidine, presents a unique chemical space for inhibitor design. This guide will use a hypothetical protein target for this compound class to illustrate a comprehensive validation workflow.

The Challenge of Novelty: Establishing a Baseline for Confidence

Validating a docking protocol for a novel target is inherently challenging due to the absence of a co-crystallized ligand. In such cases, a multi-faceted approach is required to build confidence in the predictive accuracy of the chosen docking software and scoring function. This guide will detail a workflow that integrates re-docking with known inhibitors of homologous proteins, virtual screening enrichment with decoy datasets, and consensus scoring to establish a reliable docking protocol.

A Comparative Overview of Docking Software

The choice of docking software is a critical first step. Different programs employ distinct search algorithms and scoring functions, which can significantly impact the outcome of a virtual screen.[2][3] Below is a comparison of several widely used docking programs.

Docking SoftwareSearch AlgorithmScoring Function PrincipleKey AdvantagesConsiderations
AutoDock Vina Lamarckian Genetic AlgorithmEmpiricalOpen-source, computationally efficient, widely used.[4]Can be sensitive to grid box parameterization.
Glide (Schrödinger) Hierarchical search protocolEmpirical (GlideScore)High accuracy in pose prediction, user-friendly interface.[5]Commercial software, computationally intensive.
GOLD Genetic AlgorithmEmpirical (ChemPLP, GoldScore)High flexibility in ligand and protein, good for complex systems.[3]Can be complex to set up, multiple scoring functions to evaluate.
Surflex-Dock Incremental construction based on a protein-specific protomolEmpiricalGenerates a "protomol" to guide docking, robust performance.[5]Commercial software.

For our hypothetical study targeting a novel protein, we will proceed with AutoDock Vina due to its accessibility and widespread use, allowing for greater reproducibility of the presented workflow.

The Core of Validation: A Multi-Step Experimental Protocol

A robust validation protocol is a self-correcting system. Each step is designed to test a specific aspect of the docking workflow, from the ability to reproduce a known binding mode to the capacity to distinguish true binders from inactive decoys.

Step 1: Target and Ligand Preparation - The Foundation of Accuracy

The quality of the input structures directly influences the reliability of docking results.

Protein Preparation:

  • Obtain a high-resolution crystal structure of the target protein or a close homolog (>70% sequence identity) with a co-crystallized ligand. For our case study, we will assume a homologous protein structure is available from the Protein Data Bank (PDB).

  • Remove all non-essential molecules , including water, ions, and co-factors not involved in binding.

  • Add hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH of 7.4. This is a critical step as hydrogen bonds are key drivers of protein-ligand interactions.

  • Assign partial charges using a force field such as Gasteiger.

  • Define the binding site by creating a grid box centered on the co-crystallized ligand. The size of the grid box should be sufficient to encompass the entire binding pocket while minimizing the search space to improve computational efficiency.

Ligand Preparation:

  • Generate a 3D conformation of the 3-(2-Bromophenoxy)azetidine derivative and any known inhibitors of the homologous target.

  • Assign appropriate atom types and partial charges.

  • Define rotatable bonds to allow for conformational flexibility during docking.

Step 2: Re-docking - Assessing Pose Prediction Accuracy

The first and most fundamental validation is to determine if the docking program can reproduce the experimentally observed binding mode of a known ligand.[4][6]

Protocol:

  • Extract the co-crystallized ligand from the prepared homologous protein structure.

  • Dock the extracted ligand back into the binding site using the defined docking parameters.

  • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. The RMSD measures the average distance between the atoms of the superimposed molecules.[7][8][9][10][11]

Interpretation:

An RMSD value of less than 2.0 Å is generally considered a successful re-docking, indicating that the docking program can accurately predict the binding orientation of the ligand.[4] If the RMSD is high, it may be necessary to adjust the docking parameters, such as the size of the grid box or the exhaustiveness of the search.

Step 3: Virtual Screening Enrichment - Distinguishing Actives from Decoys

A successful docking protocol must not only predict the correct binding pose but also differentiate between true binders (actives) and non-binders (decoys).[5] This is assessed through an enrichment study.

Protocol:

  • Assemble a library of known active compounds for the homologous target.

  • Generate a decoy set. Decoys are molecules with similar physicochemical properties (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) to the active compounds but with different topologies, making them unlikely to bind to the target.[6] The DUD-E server is a valuable resource for generating decoy sets.

  • Combine the active and decoy compounds into a single library. The ratio of decoys to actives should be high (e.g., 50:1 or 100:1) to simulate a real-world screening scenario.

  • Perform a virtual screen of the combined library against the target protein.

  • Rank the compounds based on their docking scores.

Key Validation Metrics:

MetricDescriptionInterpretation
Enrichment Factor (EF) The ratio of the concentration of active compounds found in a small fraction of the top-ranked results to the concentration of actives in the entire library.[12][13][14][15]An EF greater than 1 indicates that the docking protocol is better than random selection at identifying active compounds. Higher EF values are desirable.
Receiver Operating Characteristic (ROC) Curve A plot of the true positive rate (sensitivity) against the false positive rate (1-specificity) at various threshold settings.[5][16][17][18]The Area Under the Curve (AUC) is a measure of the overall performance. An AUC of 1 represents a perfect classifier, while an AUC of 0.5 represents a random classifier.

A high enrichment factor and an AUC value significantly greater than 0.5 provide strong evidence that the docking protocol can effectively prioritize potentially active compounds.

Visualizing the Validation Workflow

Validation_Workflow cluster_prep Step 1: Preparation cluster_validation Step 2 & 3: Validation cluster_analysis Step 4: Analysis cluster_decision Step 5: Decision PDB Obtain Protein Structure (PDB) Redocking Re-docking of Co-crystallized Ligand PDB->Redocking Ligands Prepare Ligand Library (Actives & Decoys) VSE Virtual Screening Enrichment Ligands->VSE RMSD Calculate RMSD Redocking->RMSD Metrics Calculate EF & ROC AUC VSE->Metrics Protocol_Validation Protocol Validated? RMSD->Protocol_Validation Metrics->Protocol_Validation Docking_Production Proceed with Docking of 3-(2-Bromophenoxy)azetidine Protocol_Validation->Docking_Production Yes Refine_Parameters Refine Docking Parameters Protocol_Validation->Refine_Parameters No

Caption: A flowchart illustrating the key stages of a rigorous computational docking validation workflow.

The Role of Scoring Functions: A Deeper Dive

The scoring function is a mathematical model used to estimate the binding affinity between a ligand and a protein.[19][20][21] The accuracy of the scoring function is paramount for correctly ranking compounds in a virtual screen.

There are three main classes of scoring functions:

  • Force-Field-Based: These functions use classical mechanics principles to calculate the energy of the protein-ligand complex.

  • Empirical: These functions use a set of weighted energy terms to approximate the binding free energy. The weights are derived from experimental data.

  • Knowledge-Based: These functions use statistical potentials derived from the analysis of known protein-ligand complexes.

It is often beneficial to use a consensus scoring approach, where multiple scoring functions are used to rank the docked poses.[5] A compound that consistently ranks highly across different scoring functions is more likely to be a true positive.

Advanced Validation: Pharmacophore Modeling

For a truly comprehensive validation, especially when a homologous structure is not ideal, pharmacophore modeling can be a powerful complementary technique. A pharmacophore is an ensemble of steric and electronic features that is necessary for optimal molecular interactions with a specific biological target.

Structure-Based Pharmacophore Modeling:

  • Identify key interaction features within the binding site of the target protein (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings).[16][22]

  • Generate a pharmacophore model that represents these features.

  • Validate the pharmacophore model by screening a database of known actives and decoys.[16][17][23] A good model should be able to retrieve a high percentage of the active compounds.

This validated pharmacophore can then be used as an additional filter in your virtual screening workflow, further increasing the confidence in your hit list.

Pharmacophore_Workflow cluster_model Model Generation cluster_validation Validation cluster_application Application Protein_Structure Analyzed Protein Binding Site Feature_ID Identify Key Interaction Features Protein_Structure->Feature_ID Model_Gen Generate Pharmacophore Model Feature_ID->Model_Gen Screening Screen Actives & Decoys Model_Gen->Screening Validation_Metrics Calculate Validation Metrics (e.g., ROC AUC) Screening->Validation_Metrics Validated_Model Validated Pharmacophore Model Validation_Metrics->Validated_Model VS_Filter Use as a Filter in Virtual Screening Validated_Model->VS_Filter

Caption: A streamlined workflow for the generation and validation of a structure-based pharmacophore model.

Conclusion: A Pathway to Confident Predictions

The validation of a computational docking protocol for a novel target, such as a protein that binds 3-(2-Bromophenoxy)azetidine, is a meticulous but essential process. By systematically evaluating the ability of a chosen docking workflow to reproduce known binding modes and enrich active compounds from a pool of decoys, researchers can establish a high degree of confidence in their virtual screening results. The integration of advanced techniques like consensus scoring and pharmacophore modeling further strengthens the predictive power of the in silico approach. This rigorous, multi-faceted validation strategy is not merely a preliminary step but a critical investment that significantly increases the probability of identifying promising lead compounds for further development.

References

  • Lessons from Docking Validation - Protein Structural Analysis Laboratory - Michigan St
  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC - NIH. [Link]

  • Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. [Link]

  • An Improved Metric and Benchmark for Assessing the Performance of Virtual Screening Models - arXiv. [Link]

  • How to validate the molecular docking results ? | ResearchGate. [Link]

  • Pharmacophore-Model-Based Virtual-Screening Approaches Identified Novel Natural Molecular Candidates for Treating Human Neuroblastoma - PubMed Central. [Link]

  • Scoring functions and their evaluation methods for protein-ligand docking: recent advances and future directions - NIH. [Link]

  • Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA - Molecular BioSystems (RSC Publishing). [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. [Link]

  • How to calculate RMSD value in molecular docking? - ResearchGate. [Link]

  • A discussion of measures of enrichment in virtual screening: comparing the information content of descriptors with increasing levels of sophistication - PubMed. [Link]

  • Comparison of automated docking programs as virtual screening tools - PubMed. [Link]

  • Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products - NIH. [Link]

  • Evaluating Virtual Screening Methods: Good and Bad Metrics for the “Early Recognition” Problem | Journal of Chemical Information and Modeling - ACS Publications. [Link]

  • Ten quick tips to perform meaningful and reproducible molecular docking calcul
  • Ligand Based Pharmacophore Modeling and Virtual Screening Studies to Design Novel HDAC2 Inhibitors - PMC - NIH. [Link]

  • Ligand-Based Pharmacophore Modeling, Molecular Docking, and Molecular Dynamic Studies of Dual Tyrosine Kinase Inhibitor of EGFR and VEGFR2 - MDPI. [Link]

  • RMSD (Root Mean Square Deviation) Calculation by Discovery Studio Visualizer @MajidAli2020 - YouTube. [Link]

  • Scoring functions for docking - Wikipedia. [Link]

  • Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents - MDPI. [Link]

  • A Discussion of Measures of Enrichment in Virtual Screening: Comparing the Information Content of Descriptors with Increasing Levels of Sophistication. [Link]

  • An Improved Metric and Benchmark for Assessing the Performance of Virtual Screening Models - NIH. [Link]

  • Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells - NIH. [Link]

  • Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease - NIH. [Link]

  • Structure-based pharmacophore modeling, virtual screening, and molecular dynamics simulation studies for identification of Plasmodium falciparum 5-aminolevulinate synthase inhibitors - Frontiers. [Link]

  • PacDOCK - ProRMSD Documentation - Unibo. [Link]

  • Scoring Functions : Types and Importance in Molecular Docking - YouTube. [Link]

  • Validation of Structure based pharmacophore model. | Download Table - ResearchGate. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. [Link]

  • Comparison of Automated Docking Programs as Virtual Screening Tools | Request PDF - ResearchGate. [Link]

  • mungpeter/Ligand_Enrichment: Calculate the AUC performance of Virtual Screening Enrichment - GitHub. [Link]

  • Ligand-based pharmacophore model for the discovery of novel CXCR2 antagonists as anti-cancer metastatic agents - Royal Society Publishing. [Link]

  • Machine Learning Scoring Functions for Drug Discovery from Experimental and Computer-Generated Protein–Ligand Structures: Towards Per-Target Scoring Functions - MDPI. [Link]

  • gkxiao/virtual-screening-validation: A collection of virtual screening benchmarking - GitHub. [Link]

  • Evaluations of Molecular Docking Programs for Virtual Screening - ACS Publications. [Link]

  • How to Obtain RMSD After Docking Using Molegro Virtual Docker (MVD) - YouTube. [Link]

  • Structure-Based Virtual Screening - BigChem. [Link]

  • (PDF) Best Practices in Docking and Activity Prediction - ResearchGate. [Link]

  • Comparative evaluation of eight docking tools for docking and virtual screening accuracy. [Link]

  • LigRMSD: a web server for automatic structure matching and RMSD calculations among identical and similar compounds in protein-ligand docking | Bioinformatics | Oxford Academic. [Link]

  • Recent progress in synthesis of 3-functionalized azetidines - ResearchGate. [Link]

  • Comparative Evaluation of 11 Scoring Functions for Molecular Docking - ACS Publications. [Link]

  • Development and Validation of a Docking-Based Virtual Screening Platform for the Identification of New Lactate Dehydrogenase Inhibitors - MDPI. [Link]

  • Azetidines of pharmacological interest - PubMed. [Link]

Sources

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